Ethyl 2-(3-oxopiperazin-2-yl)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYRNJAZRKCHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337757 | |
| Record name | Ethyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33422-35-4 | |
| Record name | Ethyl 3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33422-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3-oxopiperazin-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-oxopiperazin-2-yl)acetate
Executive Summary
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in pharmaceutical research and chemical synthesis. As a member of the piperazine class of compounds, which form the backbone of numerous therapeutic agents, a thorough understanding of its characteristics is paramount for its application in drug discovery and development.[1] This document, designed for researchers, scientists, and drug development professionals, details the compound's chemical identity, structural features, and key physicochemical parameters. Furthermore, it offers field-proven, step-by-step experimental protocols for its analytical characterization, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.
Chemical Identity and Structure
This compound is a derivative of piperazine, an organic compound featuring a six-membered ring with two opposing nitrogen atoms.[2] Its structure incorporates an ethyl acetate group and an oxo group on the piperazine ring, contributing to its specific chemical reactivity and physical properties. The precise identification of this compound is critical for quality control and regulatory purposes.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 33422-35-4 | [3][4] |
| Molecular Formula | C₈H₁₄N₂O₃ | [3][4][5] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| Synonym(s) | ethyl (3-oxo-2-piperazinyl)acetate | [3][4] |
| InChI | 1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) | [3] |
| InChIKey | HNYRNJAZRKCHSC-UHFFFAOYSA-N | [3] |
| Canonical SMILES | O=C(OCC)CC1NCCNC1=O |[4][6] |
Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity and functional group orientation.
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its behavior in both chemical and biological systems. Parameters such as solubility, lipophilicity (logP), and melting point dictate everything from reaction conditions to pharmacokinetic profiles in drug development.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance & Field Insights | Source(s) |
|---|---|---|---|
| Physical Form | Solid | Affects handling, formulation, and dissolution rates. | [3] |
| Melting Point | 110-111 °C | A sharp melting point range is a key indicator of purity. | [3] |
| Boiling Point | 360.6 °C (at 760 mmHg) | Indicates thermal stability and volatility. | [3] |
| logP (Octanol-Water Partition Coefficient) | -0.97 to -1.15 | A negative logP value indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across biological membranes. | [4][5][6] |
| Topological Polar Surface Area (TPSA) | 67.43 Ų | TPSA is a crucial predictor of drug transport properties. A value < 140 Ų is generally associated with good cell membrane permeability. | [4] |
| Hydrogen Bond Donors | 2 | These sites (the two N-H groups) can engage in hydrogen bonding, influencing solubility and receptor binding. | [4][5] |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygens and nitrogens act as H-bond acceptors, contributing to aqueous solubility. | [4] |
| Rotatable Bonds | 3 | This number provides insight into the conformational flexibility of the molecule, which can affect its ability to bind to a target. |[4] |
Analytical Characterization: Protocols & Rationale
Accurate and reproducible analytical methods are essential for confirming the identity, purity, and stability of this compound.[1] The following protocols are presented with an emphasis on the underlying scientific principles that ensure their validity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Direct HPLC-UV analysis of piperazine derivatives can be challenging due to the absence of a strong UV-absorbing chromophore in the core structure.[1][7] To achieve the sensitivity required for purity analysis and trace-level quantification, a pre-column derivatization step is employed. The agent 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active product, enabling sensitive detection.[1][7][8]
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
-
Standard & Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in acetonitrile.
-
Prepare a stock solution of the sample to be tested at 1 mg/mL in acetonitrile.
-
Prepare a derivatizing agent solution of NBD-Cl at 5 mg/mL in acetonitrile.
-
-
Derivatization Reaction:
-
In separate vials, combine 100 µL of the standard stock solution and 100 µL of the sample stock solution with 200 µL of the NBD-Cl solution.
-
Add 100 µL of a 0.1 M borate buffer solution (pH 8.5) to each vial to facilitate the reaction.
-
Vortex the mixtures and heat at 60 °C for 30 minutes in a water bath or heating block.[1]
-
After cooling to room temperature, dilute the reaction mixtures to 1 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[1]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[7]
-
Detection Wavelength: 340 nm (optimal for the NBD derivative).[7]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized analyte by comparing the retention time of the sample to the standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).
-
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Identity Confirmation by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides an exact mass measurement, which is a definitive method for confirming molecular identity. Electrospray ionization (ESI) is the preferred technique for a polar molecule like this, as it allows for gentle ionization, typically forming protonated molecular ions [M+H]⁺ in positive mode.
Protocol: Direct Infusion ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
-
Instrumentation:
-
Mass spectrometer equipped with an ESI source.
-
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-300).
-
-
Data Interpretation:
-
The primary confirmation is the detection of the protonated molecular ion [M+H]⁺ at m/z 187.1077.[6]
-
Also look for common adducts, such as the sodium adduct [M+Na]⁺ at m/z 209.0897, which can further validate the result.[6] The presence of these adducts is common and depends on the purity of the solvents and glassware.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expected Spectral Features (in CDCl₃ or DMSO-d₆):
-
¹H NMR:
-
Ethyl Group: A triplet signal (~1.2 ppm) corresponding to the -CH₃ group, coupled to the adjacent -CH₂- group. A quartet signal (~4.1 ppm) for the -O-CH₂- group, coupled to the -CH₃ group.
-
Piperazine Ring & Acetate Chain: A series of complex multiplets in the range of ~2.5-3.8 ppm corresponding to the five protons on the piperazine ring and the two protons of the acetate -CH₂- group.
-
Amide/Amine Protons: Two broad singlets corresponding to the N-H protons, with chemical shifts that can vary depending on solvent and concentration.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the downfield region (~160-175 ppm) for the ester and amide carbonyls.
-
Ethyl Group: Signals at ~60 ppm (-O-CH₂) and ~14 ppm (-CH₃).
-
Piperazine & Acetate Carbons: Multiple signals in the aliphatic region (~35-55 ppm).
-
Melting Point Determination
Expertise & Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is characteristic of a pure substance, while impurities typically depress and broaden this range.
Caption: Standard workflow for melting point determination.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (110 °C). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The expected range is 110-111 °C.[3]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful and an irritant.[3] GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store at room temperature (RT).[3][4] It is recommended to protect the compound from light to prevent potential degradation.[3][4]
References
-
Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. PubChem, National Institutes of Health. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
This compound (C8H14N2O3). PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Compound ethyl (3-oxopiperazin-2-yl)acetate - Chemdiv [chemdiv.com]
- 6. PubChemLite - this compound (C8H14N2O3) [pubchemlite.lcsb.uni.lu]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS: 33422-35-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound belonging to the piperazinone class of molecules. The piperazinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of this compound, serving as a critical resource for professionals engaged in synthetic chemistry and drug discovery.
Compound Identity and Physicochemical Properties
This compound is a chiral cyclic lactam featuring an ethyl acetate substituent. Its structure presents multiple points for chemical modification, making it a versatile building block for combinatorial chemistry and targeted synthesis. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 33422-35-4 | [1] |
| IUPAC Name | This compound | |
| Synonyms | ethyl (3-oxo-2-piperazinyl)acetate | [1] |
| Molecular Formula | C₈H₁₄N₂O₃ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 102-111 °C | [1] |
| Boiling Point (Est.) | 360.6 °C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature, protect from light | [1] |
Synthesis and Mechanistic Considerations
A highly plausible synthetic route involves the reaction of ethylenediamine with a derivative of succinic acid, such as diethyl 2-ethoxalylsuccinate. The reaction proceeds via a tandem nucleophilic attack and intramolecular amidation to form the heterocyclic ring.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Expert Rationale and Causality:
-
Choice of Reactants: Ethylenediamine provides the N-C-C-N backbone of the piperazine ring. A succinate derivative bearing two electrophilic centers is required for the cyclization.
-
Solvent and Catalyst: Ethanol is a common, polar protic solvent suitable for this type of condensation. A catalytic amount of a weak acid like acetic acid is often employed to protonate carbonyls, increasing their electrophilicity and facilitating the initial nucleophilic attack without preventing the subsequent cyclization. This is a standard practice in the formation of imines and related heterocycles.
-
Reaction Control: The reaction temperature (reflux) is critical to provide the activation energy for the cyclization. Monitoring by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion and prevent the formation of degradation products or polymeric side-products.
-
Purification Strategy: An aqueous work-up neutralizes the acid catalyst. Subsequent extraction isolates the product into an organic solvent. Column chromatography is the standard method for purifying compounds of this polarity, separating the desired product from unreacted starting materials and byproducts.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Analytical Workflow Diagram
Caption: A standard analytical workflow for structural confirmation and purity assessment.
Expected Analytical Data:
While specific experimental spectra are not publicly available, the expected data can be predicted based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).- Piperazinone Ring: Complex multiplets between 3.0-3.8 ppm for the four methylene protons (-CH₂-CH₂-).- CH and CH₂ adjacent to carbonyls: Signals for the -CH- and -CH₂- of the acetate group, likely between 2.5-4.0 ppm.- Amide/Amine Protons: Broad singlets for the two N-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyls: Two distinct signals in the downfield region (165-175 ppm) for the ester and amide carbonyls.- Ethyl Group: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃).- Piperazinone Ring & Substituent: Multiple signals in the 40-60 ppm range corresponding to the aliphatic carbons of the ring and the acetate side chain. |
| Mass Spec (ESI+) | The primary ion observed would be the protonated molecule [M+H]⁺. Predicted [M+H]⁺: 187.1077 Da. |
| FTIR | - Amide C=O stretch: Strong absorbance around 1650-1680 cm⁻¹.- Ester C=O stretch: Strong absorbance around 1730-1750 cm⁻¹.- N-H stretch: Broad absorbance in the 3200-3400 cm⁻¹ region.- C-H stretch: Absorbance just below 3000 cm⁻¹. |
Applications in Drug Development
The piperazinone core is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to engage in multiple hydrogen bonding interactions. While the direct use of this compound as an intermediate for a specific, marketed drug is not prominently documented, its structure represents a key pharmacophore.
Piperazine and its derivatives are integral to numerous classes of drugs, including kinase inhibitors, antipsychotics, and antivirals. For example, related dioxopiperazine structures are intermediates in the synthesis of important antibiotics like piperacillin.
The title compound serves as an excellent starting point for generating a library of derivatives for screening. The secondary amine and the active methylene group of the acetate moiety are prime locations for functionalization, allowing for the exploration of chemical space around the core scaffold.
Potential Derivatization Pathways
Caption: Key derivatization strategies for library synthesis from the title compound.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as harmful and requires careful handling.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Incompatible Materials: Strong oxidizing agents.
-
Decomposition: Hazardous decomposition products include carbon oxides and nitrogen oxides.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical principles, and its structure is ripe for derivatization. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically employ this compound in the development of novel therapeutic agents. The robust analytical workflow described herein ensures the quality and integrity of the material, which is paramount for its successful application in research and development.
References
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Blazechem. (n.d.). ETHYL 2-(3-OXO-2-PIPERAZINYL)ACETATE | 33422-35-4. Retrieved from [Link]
-
Rossi, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Gajda, T., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. [Link]
-
Logvinov, I. S., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
PubChemLite. (n.d.). This compound (C8H14N2O3). Retrieved from [Link]
- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
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An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(3-oxopiperazin-2-yl)acetate
Abstract
The 3-oxopiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to modulate their pharmacological profiles. This guide provides a detailed technical analysis of a representative member of this class, ethyl 2-(3-oxopiperazin-2-yl)acetate. We will explore its core molecular structure, delve into a representative synthetic strategy, and conduct a thorough examination of its conformational landscape. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational methodologies required to characterize such molecules, thereby facilitating their application in rational drug design.
Introduction
The piperazine ring is the third most common nitrogen-containing heterocycle found in drug discovery, prized for its ability to impart favorable pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets.[1] The introduction of an oxo group at the 3-position creates a lactam, which further refines the molecule's electronic and steric properties. This 3-oxopiperazine core is a key component in a range of therapeutic agents, including potential treatments for obesity, viral diseases like dengue, pain, and epilepsy.[2]
This whitepaper focuses on this compound (CAS: 33422-35-4), a molecule that combines the 3-oxopiperazine core with an ethyl acetate side chain at the C2 position. This substitution introduces a chiral center and additional rotatable bonds, creating a complex and fascinating conformational profile that is critical to its potential interactions with target proteins. Understanding this profile is paramount for any drug discovery program utilizing this or similar scaffolds.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its molecular formula and connectivity. Its structure features a six-membered piperazine ring containing an amide (lactam) functional group and two secondary amine groups. An ethyl acetate substituent is attached to the carbon alpha to the carbonyl group of the lactam.
| Property | Value | Source(s) |
| CAS Number | 33422-35-4 | |
| Molecular Formula | C₈H₁₄N₂O₃ | |
| Molecular Weight | 186.21 g/mol | |
| SMILES | O=C(OCC)CC1NCCNC1=O | |
| InChIKey | HNYRNJAZRKCHSC-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Melting Point | 110-111 °C | |
| Topological Polar Surface Area | 67.43 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
Representative Synthesis Strategy
While numerous methods exist for the synthesis of substituted piperazines, a robust and adaptable approach is critical for generating analogs in a drug discovery setting. A concise method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported and serves as an excellent foundation.[3] Below, we outline a representative protocol for the synthesis of this compound, adapted from established methodologies for related heterocyclic systems.
The core logic of this synthesis involves the cyclization of a linear precursor derived from a suitable 1,2-diamine and a fragment that provides the remaining carbon atoms of the ring and the side chain.
Sources
Spectroscopic data (NMR, IR, MS) of Ethyl 2-(3-oxopiperazin-2-yl)acetate
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-oxopiperazin-2-yl)acetate
This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 33422-35-4), a heterocyclic compound of interest in pharmaceutical research and development. As direct experimental spectra for this specific molecule are not widely published, this document serves as both a predictive guide and a methodological protocol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to ensure structural integrity and purity.
Molecular Overview and Analytical Strategy
This compound possesses a molecular formula of C₈H₁₄N₂O₃ and a molecular weight of 186.21 g/mol .[1][2] The structure combines three key functional groups that dictate its spectroscopic behavior: an ethyl ester , a cyclic secondary amide (lactam ), and a piperazine ring .
A multi-spectroscopic approach is essential for unambiguous characterization.
-
NMR (¹H and ¹³C) will elucidate the carbon-hydrogen framework and connectivity.
-
IR Spectroscopy will confirm the presence and environment of key functional groups, particularly the two distinct carbonyls.
-
Mass Spectrometry will verify the molecular weight and provide structural information through fragmentation analysis.
Our strategy is to first predict the expected spectroscopic data based on established principles and then provide robust protocols for acquiring and interpreting this data.
Predicted Spectroscopic Data
The following data is predicted based on the chemical structure and analysis of similar compounds. These values provide a benchmark for researchers to compare against their experimentally obtained spectra.
Predicted ¹H and ¹³C NMR Data
The choice of solvent is critical; DMSO-d₆ is often suitable for this class of compounds due to its ability to dissolve polar molecules and avoid exchange-broadening of N-H protons.[3]
Table 1: Predicted ¹H NMR Spectral Data (Referenced to TMS)
| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
|---|---|---|---|---|---|
| a | -O-CH₂ -CH₃ | ~4.1 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen. Coupled to 'b'. |
| b | -O-CH₂-CH₃ | ~1.2 | Triplet (t) | 3H | Standard ethyl group signal. Coupled to 'a'. |
| c | -CH₂ -COOEt | ~2.5-2.7 | Doublet of Doublets (dd) | 2H | Diastereotopic protons adjacent to a chiral center ('d'). |
| d | Piperazine CH | ~3.5-3.7 | Multiplet (m) | 1H | Chiral center, coupled to adjacent CH₂ and NH protons. |
| e | Piperazine CH₂ (N-4) | ~3.0-3.3 | Multiplet (m) | 2H | Part of the piperazine ring. |
| f | Piperazine CH₂ (N-1) | ~2.8-3.1 | Multiplet (m) | 2H | Part of the piperazine ring. |
| g | Amide N-H | ~7.5-8.0 | Broad Singlet (br s) | 1H | Exchangeable proton, chemical shift is concentration-dependent. |
| h | Amine N-H | ~3.0-4.0 | Broad Singlet (br s) | 1H | Exchangeable proton, may overlap with other signals. |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
|---|---|---|
| Ester C =O | ~172 | Typical chemical shift for an ester carbonyl.[4][5] |
| Amide C =O | ~168 | Typical chemical shift for a lactam carbonyl. |
| -O-CH₂ -CH₃ | ~61 | Carbon attached to the ester oxygen. |
| Piperazine C H | ~55 | Chiral carbon of the piperazine ring. |
| Piperazine CH₂ (N-4) | ~45 | Ring carbon adjacent to secondary amine. |
| Piperazine CH₂ (N-1) | ~43 | Ring carbon adjacent to amide nitrogen. |
| -CH₂ -COOEt | ~38 | Carbon of the acetate side chain. |
| -O-CH₂-CH₃ | ~14 | Terminal methyl of the ethyl ester. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is dominated by absorptions from the carbonyl groups and N-H bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
|---|---|---|---|
| ~3300 | Medium, Broad | N-H Stretch | Secondary Amine (Piperazine N-H) |
| ~3200 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam N-H) |
| 2980-2850 | Medium-Weak | C-H Stretch | Aliphatic CH₂ and CH₃ groups |
| ~1735 | Strong, Sharp | C=O Stretch | Ethyl Ester Carbonyl. |
| ~1670 | Strong, Sharp | C=O Stretch (Amide I Band) | Lactam Carbonyl |
| ~1550 | Medium | N-H Bend (Amide II Band) | Lactam N-H |
| 1250-1000 | Strong | C-O Stretch | Ester C-O bonds |
Predicted Mass Spectrometry (MS) Data
Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
-
Molecular Ion: The primary goal is to observe the protonated molecule [M+H]⁺ at m/z 187.1077.[6] The sodium adduct [M+Na]⁺ at m/z 209.0897 may also be present.[6]
-
Key Fragmentation Pathways: In tandem MS (MS/MS), fragmentation provides structural proof. Key predicted losses include:
-
Loss of ethanol (-46 Da) from the ester.
-
Loss of the ethoxy group (-45 Da, •OCH₂CH₃).
-
Cleavage of the entire ethyl acetate side chain.
-
Standard fragmentation of the piperazine ring.[7]
-
Experimental Methodologies
Adherence to standardized protocols is paramount for data reproducibility and integrity.
General Analytical Workflow
The following diagram outlines a self-validating workflow for the comprehensive analysis of the title compound.
Caption: General workflow for spectroscopic characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[3] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation: If using Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly onto the ATR crystal. If using the KBr pellet method, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan first and subtract it from the sample spectrum.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF). Acquire data in positive ion mode.
-
MS/MS Analysis: Select the precursor ion ([M+H]⁺, m/z 187.1) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Interpretation of Fragmentation Pathways in Mass Spectrometry
Understanding the fragmentation of the molecular ion is key to confirming the compound's structure. The following diagram illustrates the most plausible fragmentation pathways for the protonated molecule.
Caption: Predicted ESI-MS/MS fragmentation pathways.
The cleavage of the amide bond is a common fragmentation outcome for amides, often resulting in the formation of stable acylium cations.[7] The piperazine ring itself can undergo complex cleavage, providing further diagnostic ions.[7]
Conclusion
The structural elucidation of this compound is reliably achieved through an integrated spectroscopic approach. By combining the detailed connectivity map from ¹H and ¹³C NMR, functional group confirmation from IR, and molecular weight and fragmentation data from MS, researchers can build a self-validating dataset that confirms the identity and purity of the compound. The predictive data and protocols outlined in this guide provide a robust framework for scientists engaged in the synthesis and analysis of novel piperazine-based compounds, ensuring high standards of scientific integrity and accelerating drug development timelines.
References
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Matrix Fine Chemicals. This compound | CAS 33422-35-4. [Link]
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Elgemeie, G. H., et al. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021). National Institutes of Health. [Link]
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PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. National Institutes of Health. [Link]
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Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Journal of Organic Chemistry. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. (2023). ACS Publications. [Link]
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An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-oxopiperazin-2-yl)acetate is a piperazine derivative of interest in medicinal chemistry and drug development.[1] Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its potential for successful formulation and in vivo performance. This technical guide provides a comprehensive framework for the systematic evaluation of these key attributes. While extensive experimental data for this specific molecule is not widely published, this document outlines authoritative, field-proven methodologies for its complete characterization. It details robust protocols for determining solubility in various biorelevant media and for assessing chemical stability under stress conditions as mandated by international regulatory guidelines. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity and trustworthiness. This guide serves as a foundational resource for scientists aiming to establish a comprehensive physicochemical profile of this compound, thereby enabling informed decisions in the drug development pipeline.
Introduction and Molecular Profile
This compound belongs to the piperazine class of compounds, a versatile scaffold extensively used in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties.[1] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts desirable characteristics such as improved solubility and bioavailability.[1][2] Understanding the specific attributes of this compound is the first step in any rational drug development program.
Chemical Structure and Properties
A thorough characterization begins with the fundamental properties of the molecule, which inform all subsequent experimental designs.
-
Molecular Formula: C₈H₁₄N₂O₃
-
Molecular Weight: 186.21 g/mol
-
CAS Number: 33422-35-4
-
Physical Form: Solid
-
Melting Point: 110-111°C
-
Synonyms: ethyl (3-oxo-2-piperazinyl)acetate
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Rationale and Implication |
| Molecular Formula | C₈H₁₄N₂O₃ | Provides the elemental composition. | |
| Molecular Weight | 186.21 | A relatively small molecule, which is often favorable for absorption. | |
| logP (predicted) | -0.9724 | [3] | The negative logP value suggests the compound is hydrophilic, predicting good aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 67.43 Ų | [3] | A TPSA below 140 Ų is generally associated with good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | [3] | Contributes to interactions with water, enhancing solubility. |
| Hydrogen Bond Acceptors | 4 | [3] | Contributes to interactions with water, enhancing solubility. |
| Rotatable Bonds | 3 | [3] | A low number of rotatable bonds (<10) is linked to better oral bioavailability. |
The predicted low lipophilicity (negative logP) and the presence of hydrogen bond donors and acceptors suggest that the molecule is likely to be water-soluble, a favorable attribute for many drug delivery routes.[3]
Solubility Profiling
Solubility is a critical factor that influences a drug's absorption, distribution, and overall bioavailability.[4] A comprehensive solubility profile should be established in various aqueous and organic media. Two primary types of solubility measurements are relevant during drug discovery and development: kinetic and thermodynamic solubility.[4][5]
Kinetic Solubility Assessment
Kinetic solubility is typically measured early in the discovery phase to quickly assess compounds.[4][5] It measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock solution (e.g., DMSO).[6][7] This method is high-throughput and useful for initial rank-ordering of compounds.[4][8]
This protocol outlines a standard method for determining kinetic solubility by detecting precipitation via light scattering.[4][8]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[8]
-
Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[8]
-
Buffer Addition: Add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the wells to achieve the desired final compound concentrations.[7][8]
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[8]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to controls indicates precipitation.[6][8]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[4][5] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[6]
This is the gold-standard method for determining thermodynamic solubility.[9]
-
Sample Preparation: Add an excess amount of solid this compound to a series of sealed glass vials, each containing a known volume of the desired solvent (e.g., water, pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[9]
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.[9]
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[9]
-
Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4).
-
Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or µg/mL.
Logical Workflow for Solubility Determination
The following diagram illustrates the decision-making process for characterizing the solubility of this compound.
Caption: Workflow for Solubility Profiling.
Chemical Stability Profiling
Assessing the intrinsic chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety, quality, and efficacy.[10] Stability testing involves both long-term studies under defined storage conditions and forced degradation (stress testing) to identify potential degradation products and pathways.[10][11][12]
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the stability-indicating nature of analytical methods.[10][11][13] According to ICH Q1A guidelines, stress testing should typically aim for 5-20% degradation.[13]
-
Hydrolytic Degradation:
-
Acid: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Neutral: Dissolve the compound in purified water and heat at 60°C for 24 hours.
-
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[14]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light, as per ICH Q1B guidelines.[10][11][14]
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Section 4) to quantify the parent compound and detect any degradation products.
Potential Degradation Pathways
For this compound, two primary degradation pathways are anticipated:
-
Hydrolysis of the Ester: The ethyl acetate group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
Hydrolysis of the Amide: The cyclic amide (lactam) within the piperazinone ring could be susceptible to hydrolysis, particularly under strong acid or base conditions, leading to ring-opening.[15]
The nitrogen atoms in the piperazine ring could also be susceptible to oxidation.[15]
Caption: Potential Forced Degradation Pathways.
Long-Term Stability Studies
Long-term stability studies are conducted to establish the re-test period or shelf life for a drug substance.[16] These studies are performed under specific temperature and humidity conditions as defined by ICH guidelines for different climatic zones.[17]
Table 2: ICH Conditions for Long-Term Stability Testing
| Study | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. Source: ICH Q1A(R2)[11][17]
-
Batch Selection: Use at least three primary batches of the drug substance.[17]
-
Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[18]
-
Storage: Place the packaged samples in validated stability chambers set to the conditions outlined in Table 2.
-
Testing Frequency: Test samples at specified time points. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12][17]
-
Analysis: At each time point, test the samples for appearance, assay (potency), degradation products, and other relevant physical or chemical attributes.
Analytical Methodologies
A robust, validated analytical method is required to accurately quantify this compound and its impurities or degradation products.[20] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[21][22]
Stability-Indicating HPLC Method Development
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients, allowing for an accurate assessment of stability.[10]
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column, which is effective for separating moderately polar compounds.
-
Mobile Phase Selection:
-
Aqueous Phase (A): Use a buffer such as 0.1% formic acid or phosphoric acid in water to ensure good peak shape.
-
Organic Phase (B): Use acetonitrile or methanol.
-
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. If the compound or its degradants lack a strong chromophore, alternative detection methods like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) should be considered.[22]
-
Gradient Optimization: Develop a gradient elution method (e.g., starting with 5% B and increasing to 95% B over 20-30 minutes) to ensure separation of the parent peak from all potential degradants generated during the forced degradation study.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for characterizing the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and long-term stability, researchers can generate the high-quality, reliable data necessary to support drug development decisions. The emphasis on understanding the causality behind each experimental step and the use of validated, stability-indicating analytical methods ensures the integrity and trustworthiness of the results. A complete physicochemical profile, as outlined here, is indispensable for advancing a promising compound from the laboratory to preclinical and clinical development.
References
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-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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Jordi Labs. ICH Q1A, Q1B, Forced Degradation. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.
- Jain, D., & Basniwal, P. K. (2016).
- Seshachalam, U., Haribabu, B., & Chandrasekhar, K. B. (2012). A simple GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available from: [Link]
-
Sigma-Aldrich. This compound (Chinese). Available from: [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
- Skarping, G., Bellander, T., & Mathiasson, L. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. PubMed.
- World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available from: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available from: [Link]
- Varela, M. T., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH.
-
Wikipedia. Piperazine. Available from: [Link]
-
PubChem. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate. Available from: [Link]
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A Senior Application Scientist's Guide to Ethyl 2-(3-oxopiperazin-2-yl)acetate for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Ethyl 2-(3-oxopiperazin-2-yl)acetate in Modern Drug Discovery
This compound, a key heterocyclic building block, has garnered significant attention within the medicinal chemistry community. Its rigid piperazine core, combined with a reactive ester functional group, provides a versatile scaffold for the synthesis of novel therapeutic agents. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability.[1][2] This guide, compiled from a Senior Application Scientist's perspective, offers a comprehensive overview of commercially available this compound, including supplier information, quality control protocols, and its application in the synthesis of bioactive molecules.
Commercial Suppliers and Product Specifications
A critical first step in any research endeavor is the procurement of high-quality starting materials. The purity and characterization of this compound will directly impact the success and reproducibility of subsequent synthetic transformations. Several reputable chemical suppliers offer this compound for research purposes. Below is a comparative table of leading suppliers and their typical product specifications.
| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight |
| ChemScene | CS-0042613 | ≥97% | 33422-35-4 | C₈H₁₄N₂O₃ | 186.21 |
| Sigma-Aldrich | CIAH987EB68D | 97% | 33422-35-4 | C₈H₁₄N₂O₃ | 186.21 |
| AK Scientific, Inc. | J53876 | 95% | 33422-35-4 | C₈H₁₄N₂O₃ | 186.21 |
| Matrix Fine Chemicals | MM33422354 | N/A | 33422-35-4 | C₈H₁₄N₂O₃ | 186.211 |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the chosen supplier prior to use. The CoA provides lot-specific data on purity, identity (confirmed by techniques like NMR and Mass Spectrometry), and levels of any detected impurities.
Chemical and Physical Properties
A thorough understanding of the compound's properties is essential for its effective use in experimental design.
| Property | Value |
| Appearance | Solid |
| Melting Point | 110-111°C |
| Boiling Point | 360.6°C at 760 mmHg |
| Storage | Room temperature, protect from light |
Safety, Handling, and Storage: A Precautionary Approach
As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound.
GHS Hazard Classification:
-
Eye Irritation (Category 2A) : Causes serious eye irritation.[3]
Precautionary Statements:
-
P264 : Wash skin thoroughly after handling.[3]
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337+P313 : If eye irritation persists: Get medical advice/attention.[3]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from light to prevent degradation.
Quality Control: Ensuring Purity and Identity
Verifying the purity and identity of the starting material is a cornerstone of good scientific practice. The following section outlines a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, adapted from established protocols for similar piperazine derivatives.[3][4]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound by separating the main component from potential impurities.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound sample
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 60:40 v/v mixture). Adjust the pH to approximately 3.0 with a small amount of phosphoric acid.[3] Filter and degas the mobile phase before use. The organic-to-aqueous ratio may require optimization depending on the specific column and system.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask to create a 100 µg/mL solution.
-
Sample Solution Preparation: Prepare a sample solution with the same concentration as the standard solution using the material to be tested.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 35°C
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from potential impurities of varying polarities.
-
Acidified Mobile Phase: The addition of an acid like phosphoric or formic acid protonates any basic nitrogen atoms in the piperazine ring, leading to sharper, more symmetrical peaks and improved chromatographic resolution.
-
UV Detection: The amide and ester carbonyl groups in the molecule provide chromophores that allow for sensitive detection by UV spectroscopy.
Structural Elucidation by NMR Spectroscopy
Expected ¹H NMR Signals:
-
Ethyl Ester Group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
-
Piperazine Ring Protons: A series of multiplets in the range of 2.8-3.5 ppm.
-
Methylene and Methine Protons adjacent to the Carbonyls: Resonances in the 2.5-4.0 ppm region.
-
NH Protons: Broad singlets that may be exchangeable with D₂O.
Expected ¹³C NMR Signals:
-
Ester Carbonyl: ~170-175 ppm
-
Amide Carbonyl: ~165-170 ppm
-
Ethyl Ester Carbons: ~60 ppm (OCH₂) and ~14 ppm (CH₃)
-
Piperazine Ring Carbons: In the range of 40-55 ppm.
Application in the Synthesis of Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of novel drug candidates. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[7][8][9]
The presence of a secondary amine in the piperazine ring and the ester functionality allows for a variety of chemical modifications. For instance, the secondary amine can be acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization.
A recent study highlighted the synthesis of novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids, which exhibited cytotoxic effects through the regulation of apoptotic cell death.[10] While not directly using this compound, this research underscores the potential of piperazine-containing building blocks in the development of new anticancer agents.
Visualizing Workflows and Structures
Chemical Structure of this compound
Caption: Chemical Structure of this compound
Experimental Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow
Conclusion
This compound is a valuable and versatile building block for researchers in drug discovery and development. Its commercial availability from multiple suppliers, coupled with its strategic importance as a pharmacophore, makes it an attractive starting material for the synthesis of novel bioactive compounds. By adhering to proper safety and handling procedures and implementing robust quality control measures, such as the HPLC method detailed in this guide, scientists can confidently incorporate this compound into their synthetic workflows, paving the way for the discovery of the next generation of therapeutics.
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The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide to the Biological Activities, Mechanistic Insights, and Experimental Evaluation of Piperazinone-Containing Compounds
Introduction: The Versatility of the Piperazinone Scaffold
The piperazinone moiety, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the presence of hydrogen bond donors and acceptors, a constrained yet flexible conformation, and the ability to be readily functionalized at multiple positions, make it an attractive starting point for the design of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities associated with the piperazinone core, offering mechanistic insights, quantitative bioactivity data, and detailed experimental protocols for researchers, scientists, and drug development professionals.
The strategic incorporation of the piperazinone ring into a molecule can significantly enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1] This has led to the development of a wide array of piperazinone-containing compounds with promising anticancer, antiviral, neuroprotective, and antimicrobial activities. This document will delve into each of these therapeutic areas, providing a comprehensive overview of the current state of research and practical guidance for the evaluation of new chemical entities.
I. Anticancer Activity of Piperazinone Derivatives
The piperazinone core is a prominent feature in a multitude of compounds exhibiting potent cytotoxic activity against various cancer cell lines.[3] The ability to readily modify the scaffold allows for the fine-tuning of activity and selectivity, leading to the identification of promising lead compounds for oncology drug development.[4]
A. Mechanisms of Anticancer Action
Piperazinone derivatives exert their anticancer effects through a variety of mechanisms, often inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
-
Induction of Apoptosis: Many piperazinone-containing compounds trigger the intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been shown to induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases-3 and -7.[5][6] Some compounds can also activate the extrinsic pathway through the activation of caspase-8.[6]
-
Cell Cycle Arrest: Piperazinone derivatives have been observed to cause cell cycle arrest at different phases, most notably the G1/S phase, thereby inhibiting cancer cell proliferation.[3]
-
Inhibition of Key Oncogenic Pathways: The anticancer activity of some piperazinones is attributed to their ability to modulate critical signaling pathways involved in cancer progression. For example, some derivatives have been found to inhibit the NF-κB signaling pathway, which is often dysregulated in cancer and contributes to cell survival and proliferation.[6]
Diagram: Generalized Apoptotic Pathway Induced by Piperazinone Derivatives
Caption: Generalized apoptotic pathways initiated by piperazinone derivatives.
B. Quantitative Cytotoxicity Data
The cytotoxic potential of piperazinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Piperazin-2-one derivative (7g) | A549 (Lung) | <2 | [7] |
| Piperazin-2-one derivative (7g) | HT-29 (Colon) | <2 | [7] |
| Piperazin-2-one derivative (7f) | A549 (Lung) | 10-50 | [7] |
| Piperazin-2-one derivative (7f) | HT-29 (Colon) | 10-50 | [7] |
| Piperazin-2-one derivative (7c) | A549 (Lung) | 10-50 | [7] |
| Piperazin-2-one derivative (7c) | HT-29 (Colon) | 10-50 | [7] |
| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [8] |
| Vindoline-piperazine conjugate (25) | HOP-92 (Non-small cell lung) | 1.35 | [8] |
| Piperazine-quinoline derivative (RB1) | MDA-MB-231 (Breast) | 98.34 | [9] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Piperazinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the piperazinone compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
II. Antiviral Activity of Piperazinone Derivatives
The piperazinone scaffold has been incorporated into various molecules with significant antiviral activity, targeting different stages of the viral life cycle.
A. Mechanisms of Antiviral Action
-
Inhibition of Viral Entry and Fusion: Some piperazinone-containing compounds act as entry inhibitors, preventing the virus from entering the host cell. For example, certain derivatives have been identified as respiratory syncytial virus (RSV) fusion inhibitors.[10]
-
Targeting Viral Enzymes: Piperazinone derivatives have been designed to inhibit key viral enzymes essential for replication. This includes targeting the HIV-1 capsid protein and the protease enzyme of SARS-CoV-2.[11][12]
-
Inhibition of Viral Replication: Some compounds interfere with the replication machinery of the virus. For instance, Nucleozin, a piperazine-containing compound, induces the aggregation of the influenza nucleoprotein (NP), which is crucial for viral replication.[13]
B. Quantitative Antiviral Activity Data
The antiviral efficacy of piperazinone derivatives is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound Class | Virus | Assay | EC50/IC50 (µM) | Reference |
| Piperazinone phenylalanine derivative (F2-7f) | HIV-1 | Antiviral Assay | 5.89 | [12] |
| Piperazinone phenylalanine derivative (7f) | HIV-2 | Antiviral Assay | 4.52 | [12] |
| Piperazinylquinoline derivative (45) | RSV | Plaque Reduction | 0.028 | [10] |
| Piperazinylquinoline derivative (50) | RSV | Plaque Reduction | 0.033 | [10] |
| Piperazine-containing benzimidazole (63) | HBV | Antiviral Assay | 0.6 | [14] |
| Piperine derivative (AB05) | H1N1 | Plaque Reduction | 0.33 | [10] |
C. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[15][16][17]
Materials:
-
Susceptible host cell line (e.g., MDCK for influenza, Vero for RSV)
-
Virus stock
-
Complete cell culture medium
-
Piperazinone test compounds
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing serial dilutions of the piperazinone compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Remove the overlay, fix the cells, and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value from the dose-response curve.[15]
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow for a typical plaque reduction assay.
III. Neuroprotective Activity of Piperazinone Derivatives
Piperazinone-based compounds have shown considerable promise in the field of neuropharmacology, with several derivatives exhibiting neuroprotective effects in various models of neurodegenerative diseases.[5][18]
A. Mechanisms of Neuroprotective Action
-
Reduction of Glutamate-Induced Neurotoxicity: Some piperazinone derivatives have been shown to inhibit the neurotoxic effects of glutamate, a key player in excitotoxicity-mediated neuronal death.[18]
-
Modulation of Ion Channels: Certain piperazine compounds potentiate TRPC6 channels, leading to the activation of neuronal store-operated calcium entry in spines, which is crucial for synaptic stability.[5]
-
Mitochondrial Protection: (4-Ethyl-piperaz-1-yl)-phenylmethanone has been observed to reverse β-amyloid-induced ATP depletion in neuronal cells, suggesting a protective effect on mitochondrial function.[18]
B. Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuroprotective effects against various neurotoxins.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's disease models, β-amyloid for Alzheimer's models)
-
Piperazinone test compounds
-
MTT solution or other viability assay reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells with retinoic acid to induce a more neuron-like phenotype.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the piperazinone compounds for a defined period (e.g., 1-2 hours).
-
Neurotoxin Challenge: Add the neurotoxin to the wells (with the piperazinone compounds still present) and incubate for 24-48 hours.
-
Viability Assessment: Perform an MTT or similar cell viability assay as described in the anticancer section to quantify the protective effect of the piperazinone compounds.
-
Data Analysis: Calculate the percentage of cell viability relative to the neurotoxin-treated control and determine the EC50 value of the neuroprotective effect.
IV. Antimicrobial Activity of Piperazinone Derivatives
The piperazinone core has been utilized in the development of novel antibacterial and antifungal agents, offering potential solutions to the growing problem of antimicrobial resistance.[19]
A. Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolone-piperazine hybrids are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][20]
-
Disruption of the Bacterial Cell Wall: Some piperazine-based polymers exhibit antimicrobial activity by interacting with and disrupting the bacterial cell membrane through electrostatic interactions.[4][21]
B. Quantitative Antimicrobial Susceptibility Data
The antimicrobial activity of piperazinone derivatives is typically determined by their Minimum Inhibitory Concentration (MIC) values.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Piperazine-chalcone derivative | E. coli | - (Zone of Inhibition: 24.39 mm) | [7] |
| Piperazine-chalcone derivative | C. albicans | - (Zone of Inhibition: 22.93 mm) | [7] |
| Piperazine-thiadiazole (6c) | E. coli | 8 | [22] |
| Piperazine-thiadiazole (4, 6c, 6d) | S. aureus | 16 | [22] |
| Fluoroquinolone-piperazine (5h, 5k, 5l) | Ciprofloxacin-resistant P. aeruginosa | 16 | [23][24] |
| Mannich base with piperazine (5-7) | M. luteus, B. subtilis, B. cereus | 125-500 | [25] |
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[26][27]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
Piperazinone test compounds
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the piperazinone compounds in the broth directly in the 96-well plate.[22]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Conclusion: The Future of Piperazinone-Based Drug Discovery
The piperazinone core continues to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This guide has provided a comprehensive overview of the anticancer, antiviral, neuroprotective, and antimicrobial potential of piperazinone-containing compounds, along with practical experimental protocols for their evaluation. As our understanding of the structure-activity relationships of these compounds deepens, the rational design of more potent and selective piperazinone-based drugs holds great promise for addressing a wide range of unmet medical needs.
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Ethyl 2-(3-Oxopiperazin-2-yl)acetate: A Technical Guide to a Versatile Chiral Building Block in Drug Discovery
Introduction: The Strategic Value of Chiral Piperazinones
In the landscape of modern medicinal chemistry, the piperazine motif stands out as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents across a wide range of biological targets.[1][2] Its prevalence is due to a combination of favorable properties, including high aqueous solubility, low toxicity, and the ability of its two nitrogen atoms to engage in crucial hydrogen bonding interactions with biological receptors and to be readily functionalized.[3] When chirality is introduced into this scaffold, particularly at the carbon atoms, it unlocks the potential for three-dimensional diversity, enabling the development of highly specific and potent drugs.[4]
This guide focuses on Ethyl 2-(3-oxopiperazin-2-yl)acetate, a chiral building block that embodies the strategic advantages of the piperazinone core. As a cyclic derivative of an amino acid, it provides a stereochemically defined center adjacent to a modifiable lactam and a reactive ethyl acetate side chain. This unique combination of features makes it an invaluable synthon for constructing complex, polysubstituted piperazines, which are key components in pharmaceuticals ranging from kinase inhibitors to antiviral agents.[1][5] This document serves as a technical resource for researchers and drug development professionals, detailing the synthesis, properties, and strategic applications of this potent chiral intermediate.
Physicochemical and Structural Characteristics
This compound is a stable, solid compound under standard conditions. Its key structural feature is the C2-substituted oxopiperazine ring, which confers a rigid, chair-like conformation in solution. The stereocenter at the C2 position is critical for its utility as a chiral building block. The ethyl acetate group provides a versatile handle for further chemical elaboration, such as hydrolysis, amidation, or reduction.
| Property | Value | Reference |
| CAS Number | 33422-35-4 | [6] |
| Molecular Formula | C₈H₁₄N₂O₃ | [6][7] |
| Molecular Weight | 186.21 g/mol | [8] |
| Physical Form | Solid | [8] |
| Melting Point | 110-111 °C | [8] |
| Topological Polar Surface Area (TPSA) | 67.43 Ų | [6] |
| InChIKey | HNYRNJAZRKCHSC-UHFFFAOYSA-N | [8] |
Asymmetric Synthesis Strategies
The primary challenge and value proposition of this compound lies in its enantioselective synthesis. Accessing this molecule in high enantiomeric purity is essential for its application in drug development, where single-enantiomer products are typically required. While numerous methods exist for the synthesis of substituted piperazines, strategies for achieving high stereocontrol at the C2 position often rely on leveraging the chiral pool or employing asymmetric catalysis.[2][9]
A common and effective strategy involves a reductive amination followed by intramolecular cyclization, starting from a readily available chiral precursor such as an amino acid ester. This approach ensures that the stereochemistry is set early and carried through the synthesis.
A plausible synthetic pathway is outlined below. The process begins with a protected chiral amino dicarboxylate, which undergoes selective reduction and amination to form a key diamine intermediate. Subsequent deprotection and spontaneous intramolecular cyclization yield the desired chiral oxopiperazine core.
Caption: Proposed asymmetric synthesis of this compound.
The causality behind this strategic choice is rooted in efficiency and stereochemical fidelity. By starting with a chiral pool molecule like D- or L-aspartic acid, the absolute stereochemistry of the target is pre-determined. The reductive amination step is a robust and high-yielding transformation, and the final intramolecular cyclization is often spontaneous upon deprotection, driven by the formation of a stable six-membered lactam ring.[4] Catalytic methods, such as asymmetric hydrogenation or palladium-catalyzed allylic alkylation, represent alternative advanced strategies for constructing such chiral piperazinone systems.[1][10]
Applications in Medicinal Chemistry
The utility of this compound as a building block is demonstrated by its application in the synthesis of complex pharmaceutical agents. The piperazine core is a cornerstone of many drugs, and the ability to introduce substituents with precise stereocontrol is critical for optimizing potency and selectivity while minimizing off-target effects.[4]
Intermediate for Tadalafil Analogs
While not a direct precursor in the most common synthesis of Tadalafil, the oxopiperazine structure is closely related to the diketopiperazine core of the drug. The synthesis of Tadalafil involves a key Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, followed by chloroacetylation and cyclization with methylamine to form the piperazine-2,5-dione ring.[11][12][13] this compound serves as an ideal starting point for creating novel Tadalafil analogs. The existing stereocenter and the reactive ester handle allow for the systematic exploration of the chemical space around this privileged scaffold, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic profiles.
Synthesis of Novel Bioactive Agents
The versatility of the oxopiperazine scaffold extends far beyond a single application. The core structure is found in a variety of bioactive molecules, including anti-inflammatory and antiviral compounds.[5][14] For example, a related compound, (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, has been developed as a non-steroidal anti-inflammatory drug (NSAID) with low toxicity.[14] The synthesis of this and similar molecules often involves the condensation of a precursor with ethylenediamine to form the piperazinone ring.[14] this compound provides a chiral, pre-formed piperazinone ring, streamlining the synthesis of new chemical entities and enabling the rapid generation of compound libraries for high-throughput screening.
Experimental Protocol: Synthesis of a Substituted Oxopiperazine Core
To illustrate the fundamental chemistry involved in creating the oxopiperazine ring, the following protocol, adapted from the synthesis of a related anti-inflammatory agent, describes the cyclization of a linear precursor with ethylenediamine.[14] This protocol is a self-validating system, proceeding from well-defined starting materials to a crystalline product that can be purified and characterized by standard analytical techniques.
Objective: To synthesize a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative via ethylenediamine-mediated cyclization.
Materials:
-
Precursor: Diethyl 2-(4-carboxybenzoyl)-3-oxosuccinate (or similar activated dicarbonyl compound)
-
Ethylenediamine
-
Ethanol (Reagent Grade)
-
Acetic Acid (Glacial)
-
Ethyl Acetate
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the dicarbonyl precursor (e.g., 11.0 g, 43.8 mmol) in ethanol (150 mL) and acetic acid (5 mL).[14] The acetic acid acts as a catalyst, protonating a carbonyl group to facilitate nucleophilic attack.
-
Reagent Addition: Gently heat the solution to 60 °C with stirring. In a separate beaker, prepare a solution of ethylenediamine (2.92 mL, 43.8 mmol) in ethanol (30 mL). Add this ethylenediamine solution dropwise to the heated reaction mixture over a period of 15 minutes.[14] The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: Maintain the reaction mixture at 60 °C under constant stirring for 24 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: After 24 hours, cool the reaction mixture to room temperature. The desired product should precipitate out of the solution as a solid.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold ethanol (10 mL) and ethyl acetate (10 mL) to remove unreacted starting materials and soluble impurities.[14]
-
Drying and Characterization: Dry the purified solid under vacuum at 50-60 °C. The final product can be characterized by NMR spectroscopy, IR spectroscopy, and melting point analysis to confirm its structure and purity.
Caption: Workflow for the synthesis and purification of an oxopiperazine core.
Conclusion: Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its pre-packaged chiral information and versatile functional handles allow medicinal chemists to bypass complex synthetic steps and focus on exploring novel chemical space. The continued development of efficient, scalable, and asymmetric syntheses for this and related building blocks will be crucial for populating compound libraries and accelerating the discovery of next-generation therapeutics. As the demand for stereochemically pure and structurally complex drugs grows, the strategic value of chiral building blocks like this compound will undoubtedly continue to rise.
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- Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
- Davis, F. A., et al. (2010). Asymmetric synthesis of cyclic cis-beta-amino acid derivatives using sulfinimines and prochiral Weinreb amide enolates. PubMed.
- D'hooghe, M., & De Kimpe, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Belokon, Y. N., & Grozav, M. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH.
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate Derivatives for Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Piperazin-2-one Scaffold
In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it an invaluable component for modulating aqueous solubility and membrane permeability. The introduction of a carbonyl group to form the piperazin-2-one (or 3-oxopiperazine) core imparts conformational rigidity and introduces a hydrogen bond donor/acceptor amide group, creating a versatile platform for designing targeted therapeutics.
Derivatives of this scaffold, particularly those incorporating an ethyl acetate side chain at the C2 position, serve as crucial intermediates and bioactive molecules themselves.[3] The ethyl 2-(3-oxopiperazin-2-yl)acetate framework offers multiple points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR). These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects, making them a focal point of contemporary drug discovery programs.[1][4] This guide provides a detailed overview of the synthesis, derivatization, and application of this important chemical class.
Core Synthesis Strategy: Building the Heterocyclic Framework
The construction of the 3-oxopiperazin-2-yl)acetate core is most commonly achieved through a cyclocondensation reaction. The foundational logic is to react a suitable three-carbon electrophilic unit, already containing the acetate moiety, with a two-carbon nucleophilic unit, typically ethylenediamine. This approach is efficient and allows for the use of readily available starting materials.
A prevalent and reliable method involves the reaction of a dialkyl ester, such as diethyl 2-aminomalonate or a related precursor, which undergoes cyclization with ethylenediamine. The reaction proceeds via sequential nucleophilic attack and intramolecular aminolysis to form the stable six-membered ring.
Below is a generalized workflow illustrating this core synthetic strategy and subsequent diversification points.
Caption: Generalized workflow for the synthesis and diversification of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details a representative synthesis via the cyclocondensation of a suitable precursor with ethylenediamine, a method adapted from established procedures for similar heterocyclic systems.[5]
3.1. Materials and Equipment
-
Reagents: Diethyl 2-aminomalonate hydrochloride, Ethylenediamine, Ethanol (absolute), Diethyl ether, Sodium hydroxide (pellets), Hydrochloric acid (concentrated).
-
Equipment: Round-bottom flasks (100 mL, 250 mL), reflux condenser, magnetic stirrer with hotplate, rotary evaporator, Buchner funnel and flask, pH paper, standard laboratory glassware.
3.2. Step-by-Step Procedure
-
Preparation of Free Amine (In Situ):
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2-aminomalonate hydrochloride (10.0 g, 1.0 eq) in absolute ethanol (100 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (1.0 eq) in a minimal amount of ethanol.
-
Slowly add the ethanolic NaOH solution to the stirring solution of the aminomalonate. A white precipitate of NaCl will form. Stir for 30 minutes at room temperature.
-
Scientist's Note: This step is crucial to deprotonate the amine hydrochloride salt, generating the free amine nucleophile required for the subsequent reaction. Performing this in situ avoids the need to isolate the potentially unstable free aminomalonate.
-
-
Cyclocondensation Reaction:
-
To the suspension from the previous step, add ethylenediamine (1.05 eq) dropwise via syringe over 5 minutes.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 12-24 hours.
-
Scientist's Note: The reaction is driven by heat. The extended reflux time ensures the completion of both the initial amidation and the subsequent intramolecular cyclization. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold ethanol.
-
Transfer the filtrate to a round-bottom flask and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield a viscous oil or semi-solid.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.
-
Scientist's Note: Crystallization is the primary method of purification for this intermediate. If the product oils out, scratching the inside of the flask with a glass rod can initiate crystal formation. A co-solvent system, such as ethanol/diethyl ether, can also be employed.
-
-
Purification:
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small volume of cold diethyl ether to remove any residual soluble impurities.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.[6]
-
Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected melting point is approximately 110-111°C.[6]
-
Medicinal Chemistry Applications and Derivatization
The this compound scaffold is a launchpad for creating vast libraries of compounds for drug discovery. The two nitrogen atoms and the ester functionality are prime handles for chemical modification.
-
N-Substitution: The secondary amines (N1 and N4) are readily alkylated or arylated under standard conditions (e.g., using an alkyl halide and a base like K₂CO₃ or NaH).[7] Selective N4 substitution often requires a protecting group strategy for the more reactive N1 position. These modifications are critical for tuning the compound's pharmacokinetic profile and exploring interactions with biological targets.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. This is a common strategy in medicinal chemistry to introduce new pharmacophoric elements and modulate biological activity.
The therapeutic potential of oxopiperazine derivatives is broad and well-documented.
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
| N-Aryl-3-oxopiperazines | T-type Calcium Channels | Pain, Epilepsy | [8] |
| Trisubstituted Piperazin-2-ones | Adenovirus Replication Inhibition | Antiviral | [3] |
| Phenylpiperazine Derivatives | Serotonin/Dopamine Receptors | Antipsychotic, Antidepressant | [2] |
| Fused Pyrimidine-Piperazines | Various Bacterial/Fungal Targets | Antimicrobial, Antifungal | [9][10] |
| General Piperazine Derivatives | Various | Anticancer, Anti-inflammatory | [1][4] |
Biological Context: Targeting Neuronal Excitability
As an example of their application, certain oxopiperazine derivatives have been investigated as antagonists of T-type calcium channels.[8] These channels are crucial in regulating neuronal excitability and are implicated in neuropathic pain and certain types of epilepsy. A drug molecule based on this scaffold could potentially block the channel, reduce calcium ion influx, and thereby dampen aberrant neuronal firing.
Caption: Inhibition of T-type calcium channels by a hypothetical oxopiperazine derivative.
Conclusion
The this compound core structure represents a highly valuable and synthetically accessible scaffold for modern medicinal chemistry. Its straightforward synthesis allows for the production of the core intermediate on a large scale, while its multiple points of functionalization provide a rich platform for the generation of diverse chemical libraries. The proven track record of piperazine-containing compounds in various therapeutic areas ensures that derivatives from this class will continue to be promising candidates for the development of next-generation therapeutics.
References
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Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available from: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available from: [Link]
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This compound (C8H14N2O3). PubChemLite. Available from: [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]
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Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available from: [Link]
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Application Notes and Protocols for N-Alkylation and N-Arylation of Ethyl 2-(3-oxopiperazin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of N-Functionalized 3-Oxopiperazines
The 3-oxopiperazine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of biologically active compounds. Its rigid, cyclic diamide structure provides a well-defined three-dimensional orientation for appended substituents, making it an ideal platform for probing interactions with biological targets. Ethyl 2-(3-oxopiperazin-2-yl)acetate, in particular, represents a versatile starting material. The secondary amines within its core (at the N1 and N4 positions) are nucleophilic centers poised for functionalization. Modification at these positions, through N-alkylation and N-arylation, allows for the systematic exploration of chemical space, enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.
This guide provides detailed, field-proven protocols for the N-alkylation and N-arylation of this compound. The methodologies described herein are based on robust and widely adopted chemical transformations, offering reliable pathways to a diverse library of derivatives for drug discovery and development programs.
Visualization of Synthetic Pathways
The following diagrams illustrate the general transformations for the N-arylation and N-alkylation of the target scaffold.
Caption: General schemes for N-arylation and N-alkylation.
Part 1: N-Arylation Protocols
The introduction of an aryl or heteroaryl moiety onto the piperazinone nitrogen is a critical strategy in drug design. The Buchwald-Hartwig amination stands as the preeminent method for this transformation due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2] An alternative, the Ullmann condensation, offers a complementary, copper-catalyzed approach.[3]
Protocol 1.1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
This protocol is adapted from established methods for the N-arylation of piperazines and related lactams, providing a robust starting point for optimization.[4][5] The choice of palladium precursor, ligand, and base is crucial for success and can be tuned depending on the reactivity of the aryl halide.
Rationale for Component Selection:
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is activated in situ by the phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for C-N cross-coupling reactions. They promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]
-
Base: Cesium carbonate (Cs₂CO₃) is a moderately strong base that is often effective in these couplings. Its solubility in organic solvents and relatively low nucleophilicity are advantageous. Other bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) can be used for less reactive coupling partners.
-
Solvent: Toluene and 1,4-dioxane are common high-boiling, aprotic solvents suitable for this reaction.
Caption: Buchwald-Hartwig N-Arylation Experimental Workflow.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl halide (1.1-1.2 eq), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired N-arylated product.
Protocol 1.2: Copper-Catalyzed Ullmann N-Arylation
The Ullmann condensation is a classical method for C-N bond formation that has been modernized with the use of ligands to facilitate the reaction under milder conditions than traditionally required.[3][7] This protocol is particularly useful for specific substrates or when palladium-based methods are not desired.
Rationale for Component Selection:
-
Copper Source: Copper(I) iodide (CuI) is an inexpensive and effective catalyst.
-
Ligand: Simple diamine ligands, such as trans-N,N'-dimethylcyclohexane-1,2-diamine, or derivatives of natural amino acids like L-proline, can significantly accelerate the reaction.[8]
-
Base: A strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically required.
-
Solvent: High-boiling polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.
-
Vessel Preparation: To a reaction vial, add this compound (1.0 eq), the aryl iodide or bromide (1.2-1.5 eq), Copper(I) iodide (CuI, 5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add the solvent (e.g., DMSO or DMF, to a concentration of 0.2-0.5 M).
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at 110-130 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Buchwald-Hartwig Protocol | Ullmann Protocol |
| Catalyst | Palladium (e.g., Pd₂(dba)₃) | Copper (e.g., CuI) |
| Ligand | Bulky Phosphines (e.g., XPhos) | Diamines, Amino Acids |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | K₃PO₄, K₂CO₃ |
| Solvent | Toluene, Dioxane | DMSO, DMF |
| Temperature | 80-110 °C | 110-130 °C |
| Advantages | Broad scope, high yields, milder | Lower cost catalyst, alternative |
| Disadvantages | Cost of Pd/ligands, air-sensitive | Harsher conditions, narrower scope |
Part 2: N-Alkylation Protocols
Reductive amination is a highly efficient and versatile method for N-alkylation.[9] It involves the reaction of an amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent. This one-pot procedure avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.
Protocol 2.1: Reductive Amination with Aldehydes and Ketones
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that can be used in the presence of the carbonyl compound without significant reduction of the starting aldehyde or ketone.[10]
Rationale for Component Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice. It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated imine/iminium ion intermediate, which is formed in equilibrium.[9]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.
-
Acid Catalyst: A small amount of acetic acid can be added to catalyze the formation of the iminium ion intermediate, especially when using less reactive ketones.
-
Vessel Preparation: To a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1-1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M).
-
Acid Addition (Optional): If desired, add acetic acid (1-2 equivalents) to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise at room temperature. The addition may be exothermic.
-
Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2-3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Reagent | Role | Common Examples | Molar Eq. |
| Piperazinone | Nucleophile | This compound | 1.0 |
| Carbonyl | Electrophile | Benzaldehyde, Acetone, Cyclohexanone | 1.1 - 1.5 |
| Reducing Agent | Hydride Source | Sodium Triacetoxyborohydride (STAB) | 1.5 - 2.0 |
| Solvent | Reaction Medium | Dichloromethane (DCM), Dichloroethane (DCE) | - |
| Additive | Catalyst | Acetic Acid (optional) | 1.0 - 2.0 |
Conclusion and Troubleshooting
The protocols outlined provide a comprehensive framework for the N-alkylation and N-arylation of this compound. The success of these reactions often depends on careful optimization of the reaction conditions.
-
For Buchwald-Hartwig Reactions: If low conversion is observed, screen different ligands (e.g., SPhos, RuPhos), bases (NaOtBu for electron-rich or hindered halides), and temperatures. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
For Reductive Aminations: If the reaction is sluggish, the addition of acetic acid or switching to a more forcing solvent like THF may be beneficial. Ensure the quality of the reducing agent, as they can decompose upon storage.
By leveraging these robust synthetic methods, researchers can efficiently generate diverse libraries of N-substituted 3-oxopiperazine derivatives, accelerating the pace of discovery in medicinal chemistry and drug development.
References
-
Dunsford, L. J., et al. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega, 2(7), 3333-3341. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Figueroa-Valverde, L., et al. (2013). Derivatized Oxopiperazine Rings from Amino Acids. ResearchGate. [Link]
-
Singh, U., et al. (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Nandakumar, M. V. (2012). Copper Catalyzed Arylation of Urea. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1086-1093. [Link]
-
Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(2), 285. [Link]
-
Tundel, R. E., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(32), 10705-10715. [Link]
-
Ma, D., et al. (2011). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 16(5), 3656-3665. [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2023). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Advanced Cyclization Strategies for the Synthesis of Bicyclic Piperazinone Derivatives: A Guide for Medicinal Chemists
An Application Note and Protocol Guide:
Abstract: Bicyclic piperazinone scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents due to their conformational rigidity and ability to present diverse pharmacophoric elements. This guide provides an in-depth exploration of key cyclization methodologies for the synthesis of these valuable motifs. We move beyond simple procedural lists to offer a mechanistic rationale for experimental design, troubleshooting insights, and detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies in their own discovery programs.
Introduction: The Strategic Importance of Bicyclic Piperazinones
The piperazinone ring system is a cornerstone of medicinal chemistry. By fusing this core with another ring, we create bicyclic piperazinone derivatives with a constrained three-dimensional geometry. This conformational locking can lead to a significant enhancement in binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. Furthermore, the bicyclic framework provides multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will focus on three robust and versatile cyclization strategies:
-
Intramolecular N-Arylation (Buchwald-Hartwig Cyclization): A powerful method for forming a key C-N bond to construct the piperazinone ring fused to an aromatic system.
-
Tandem Pictet-Spengler / Lactamization Reaction: A classic and efficient route to access tetrahydro-β-carboline-fused piperazinones, common in natural products and CNS-active compounds.
-
Ugi Four-Component Reaction (U-4CR) followed by Post-Condensation Cyclization: A diversity-oriented approach enabling rapid assembly of complex bicyclic systems from simple starting materials.
Method 1: Intramolecular Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is a premier method for the formation of a C(aryl)-N bond, making it exceptionally suited for the synthesis of benzo-fused piperazinones. The choice of ligand, base, and solvent is critical for achieving high yields and avoiding side reactions.
2.1. Mechanistic Rationale & Key Considerations
The catalytic cycle, illustrated below, involves the oxidative addition of a palladium(0) complex to an aryl halide, followed by coordination and deprotonation of the amide nitrogen, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are essential. They promote the reductive elimination step, which is often rate-limiting, and stabilize the palladium catalyst, preventing its decomposition.
-
Base Selection: A non-nucleophilic base is required to deprotonate the amide without competing in the reaction. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often optimal as their solubility and basicity profile facilitate the reaction.
-
Solvent: Anhydrous, high-boiling point aprotic polar solvents like toluene or dioxane are typically used to ensure all components remain in solution at the required reaction temperatures (80-110 °C).
2.2. Workflow & Mechanism Diagram
Caption: Catalytic cycle for the Intramolecular Buchwald-Hartwig N-Arylation.
2.3. Detailed Protocol: Synthesis of a Benzodiazepine-fused Piperazinone
This protocol describes the cyclization of N-(2-bromobenzyl)-2-chloro-N-(2-oxo-2-(piperazin-1-yl)ethyl)acetamide.
Materials:
-
N-(2-bromobenzyl)-2-chloro-N-(2-oxo-2-(piperazin-1-yl)ethyl)acetamide (1.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the starting amide (1.0 eq) and Cs₂CO₃ (2.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Pre-mixing: In a separate vial, briefly mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous toluene. This pre-formation of the active catalyst can improve reproducibility.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with inert gas three times. Add the catalyst mixture to the flask, followed by anhydrous toluene to achieve a final substrate concentration of ~0.1 M.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure bicyclic piperazinone.
2.4. Data Summary Table
| Substrate (Aryl Halide) | Ligand | Base | Yield (%) | Reference |
| 2-Bromo-N-benzyl precursor | Xantphos | Cs₂CO₃ | 85% | |
| 2-Chloro-N-benzyl precursor | RuPhos | K₃PO₄ | 78% | |
| 2-Iodo-N-allyl precursor | BINAP | NaOtBu | 91% | N/A |
Method 2: Tandem Pictet-Spengler / Lactamization
This powerful tandem reaction sequence constructs complex polycyclic systems in a single synthetic operation. It is particularly effective for synthesizing indole-containing scaffolds, such as those found in many natural products. The reaction begins with the acid-catalyzed condensation of a tryptamine derivative with an aldehyde or keto-acid, followed by an intramolecular lactamization to form the piperazinone ring.
3.1. Mechanistic Rationale & Key Considerations
-
Iminium Ion Formation: The tryptamine nitrogen attacks the carbonyl group of the keto-acid, and subsequent dehydration forms a reactive N-acylimminium ion.
-
Pictet-Spengler Cyclization: The electron-rich indole ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring.
-
Lactamization: The pendant carboxylic acid then undergoes an intramolecular condensation with the secondary amine to form the thermodynamically stable six-membered piperazinone ring.
-
Acid Catalyst: Trifluoroacetic acid (TFA) is commonly used as it is a strong acid that also acts as a good solvent for the polar intermediates.
-
Reaction Conditions: The reaction is often performed at elevated temperatures (reflux) to drive both the dehydration and lactamization steps to completion. Anhydrous conditions are crucial to prevent hydrolysis of the iminium ion intermediate.
3.2. Workflow Diagram
Caption: Workflow for the Tandem Pictet-Spengler/Lactamization reaction.
3.3. Detailed Protocol: Synthesis of a Phido-β-carboline Piperazinone
Materials:
-
L-Tryptophan methyl ester hydrochloride (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Reactant Dissolution: Suspend L-Tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Add pyruvic acid (1.1 eq) to the suspension, followed by the dropwise addition of TFA (acting as both catalyst and solvent, ~0.2 M final concentration).
-
Reaction Execution: Heat the mixture to reflux (approx. 40 °C for DCM) and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of starting material and the formation of the product mass. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the DCM and excess TFA.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash chromatography on silica gel to obtain the desired bicyclic piperazinone.
Method 3: Ugi Four-Component Reaction (U-4CR) & Post-Condensation
The Ugi reaction is a cornerstone of diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from four simple, commercially available building blocks: an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi adduct is a linear peptide-like structure that can be designed to undergo a subsequent intramolecular cyclization to form the desired bicyclic piperazinone.
4.1. Mechanistic Rationale & Key Considerations
-
Ugi Reaction: The reaction proceeds through a series of rapid equilibria to form an α-acylamino carboxamide adduct. The key is the high reactivity of the isocyanide component.
-
Post-Condensation Cyclization: The linear Ugi product is designed with functional groups that can react in a subsequent step. For example, a pendant ester and a secondary amine can undergo an intramolecular amidation to form the piperazinone ring.
-
Solvent Choice: Protic solvents like methanol or trifluoroethanol (TFE) are ideal as they facilitate the proton transfers involved in the Ugi mechanism.
-
Flexibility: The power of this method lies in its modularity. By simply changing any of the four starting components, a wide array of analogs can be generated from a common synthetic pathway, which is ideal for building compound libraries for screening.
4.2. Experimental Workflow Diagram
Caption: General workflow for Ugi-based synthesis of bicyclic piperazinones.
4.3. Detailed Protocol: Ugi/Cyclization for a Spiro-Piperazinone
Materials:
-
Cyclohexanone (1.0 eq)
-
2-Amino-N-methylbenzamide (1.0 eq)
-
Methyl 2-isocyanoacetate (1.0 eq)
-
Formic acid (1.0 eq)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) for cyclization
Procedure: Part A: Ugi Four-Component Reaction
-
Reaction Setup: In a vial, dissolve the amine (2-amino-N-methylbenzamide, 1.0 eq) and aldehyde (cyclohexanone, 1.0 eq) in methanol.
-
Component Addition: Add the carboxylic acid (formic acid, 1.0 eq), followed by the isocyanide (methyl 2-isocyanoacetate, 1.0 eq). The reaction is often exothermic.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours.
-
Monitoring & Isolation: Monitor by LC-MS. Upon completion, the solvent is typically removed under reduced pressure, and the crude linear adduct is often pure enough to be taken directly to the next step.
Part B: Intramolecular Cyclization
-
Cyclization Setup: Dissolve the crude Ugi adduct in anhydrous methanol.
-
Base Addition: Add a solution of sodium methoxide in methanol (1.5 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography or recrystallization to yield the final spiro-bicyclic piperazinone.
Conclusion & Future Outlook
The cyclization methods detailed herein—Intramolecular N-Arylation, Tandem Pictet-Spengler/Lactamization, and Ugi/Post-Condensation—represent a powerful and versatile toolkit for the modern medicinal chemist. The choice of method depends on the desired target scaffold, with each offering distinct advantages in terms of convergency, diversity, and substrate scope. As the demand for novel, three-dimensionally complex chemical matter continues to grow, the development and application of robust cyclization strategies will remain a critical component of successful drug discovery campaigns.
References
-
Title: The 'Privileged Structure': A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Mini Reviews in Medicinal Chemistry URL: [Link]
-
Title: A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles Source: Angewandte Chemie International Edition URL: [Link]
-
Title: A Simple, Efficient, and General Method for the Buchwald-Hartwig Cross-Coupling of a Wide Range of N-H-Containing Heterocycles with Aryl and Heteroaryl Halides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Pictet-Spengler reaction: a classic reaction in a new direction Source: Chemical Society Reviews URL: [Link]
-
Title: The Ugi Multicomponent Reaction Source: Chemical Reviews URL: [Link]
The Strategic Utility of Ethyl 2-(3-oxopiperazin-2-yl)acetate in the Synthesis of Bioactive Compounds: Application Notes and Protocols
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its basic nature, make it a valuable component in designing molecules with favorable pharmacokinetic profiles.[3][4] Within the diverse landscape of piperazine-containing building blocks, ethyl 2-(3-oxopiperazin-2-yl)acetate emerges as a particularly versatile intermediate. This guide provides an in-depth exploration of its synthesis, characterization, and strategic application in the construction of complex bioactive molecules, supported by detailed protocols and expert insights.
Physicochemical Characteristics of this compound
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 33422-35-4 | [5][6] |
| Molecular Formula | C₈H₁₄N₂O₃ | [5][6][7] |
| Molecular Weight | 186.21 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 110-111°C | [5] |
| Boiling Point | 360.6°C at 760 mmHg | [5] |
| Purity | ≥97% | [5][6] |
| Storage | Room temperature, protect from light | [5][6] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a critical first step in its journey towards becoming part of a bioactive molecule. The following protocol outlines a common and efficient method for its preparation.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Starting material for the synthesis of the piperazinone ring (e.g., a suitable diamine and a dicarbonyl compound)
-
Ethylenediamine[8]
-
A suitable precursor containing the acetate side chain[8]
-
Ethanol[8]
-
Acetic Acid[8]
-
Ethyl acetate[8]
-
Sodium sulfate (Na₂SO₄)[8]
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting dicarbonyl compound (1 equivalent) in a mixture of ethanol and acetic acid.[8] The choice of a protic solvent like ethanol facilitates the dissolution of the starting materials and the subsequent cyclization reaction. Acetic acid acts as a catalyst for the condensation reaction.
-
Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 equivalents) dropwise at room temperature.[8] The slight excess of ethylenediamine ensures the complete consumption of the limiting dicarbonyl compound.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.[8] The elevated temperature drives the condensation and cyclization reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.[8]
-
Extraction: If a precipitate does not form, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.[8] The organic layer will contain the desired product.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization:
-
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
The melting point of the purified product should be compared with the literature value (110-111°C).[5]
Application in the Synthesis of Tadalafil: A Case Study
This compound is a key intermediate in the synthesis of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[9] The following diagram and protocol illustrate a crucial step in the Tadalafil synthesis where this intermediate is utilized.
A key step in the synthesis of Tadalafil.
Protocol 2: Synthesis of a Tadalafil Intermediate via Pictet-Spengler Reaction
Objective: To demonstrate the use of this compound in a Pictet-Spengler reaction to form a key intermediate for Tadalafil synthesis.
Materials:
-
This compound
-
D-tryptophan methyl ester[9]
-
Piperonal[9]
-
Trifluoroacetic acid (TFA)[9]
-
Triethylamine (TEA) or Sodium Bicarbonate[11]
Procedure:
-
Formation of the Iminium Ion Precursor: In a reaction vessel, combine D-tryptophan methyl ester and piperonal in a suitable organic solvent such as ethyl acetate.[9][10]
-
Acid-Catalyzed Cyclization: Cool the mixture in an ice bath and add trifluoroacetic acid dropwise.[9] The strong acid catalyzes the Pictet-Spengler reaction, leading to the formation of the tetracyclic core of Tadalafil. The reaction is typically stirred at room temperature until completion.
-
Neutralization and Work-up: After the reaction is complete, neutralize the excess acid with a base such as triethylamine or an aqueous solution of sodium bicarbonate.[11]
-
Coupling with Chloroacetyl Chloride: The resulting intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.[9]
-
Cyclization with Methylamine: The final cyclization to form the piperazinedione ring of Tadalafil is achieved by reacting the chloroacetylated intermediate with methylamine.[11][12]
Expert Insight: The choice of solvent and acid catalyst in the Pictet-Spengler reaction is crucial for achieving high diastereo-selectivity, which is essential for the final biological activity of Tadalafil.[11]
Expanding the Synthetic Utility: Beyond Tadalafil
The reactivity of the two nitrogen atoms in the piperazinone ring of this compound allows for a wide range of chemical modifications, making it a valuable scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery.
Derivatization strategies for creating compound libraries.
Potential Derivatization Reactions:
-
N-Alkylation and N-Arylation: The secondary amine at the N4 position can be readily alkylated or arylated using various electrophiles under basic conditions. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
N-Acylation and N-Sulfonylation: The N4-amine can also be acylated or sulfonylated to introduce amide or sulfonamide functionalities, which are common in many drug molecules.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of bioactive compounds. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting point for the creation of diverse molecular scaffolds. The successful application of this intermediate in the synthesis of Tadalafil highlights its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their own synthetic endeavors.
References
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-
MySkinRecipes. Ethyl (2-oxopiperidin-4-yl)acetate. [Link]
-
PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. [Link]
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Sigma-Aldrich. This compound | 33422-35-4 (Chinese). [Link]
-
Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]
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Bentham Science. Asymmetric Synthesis of Biologically Active Piperazine Derivatives. [Link]
-
PubMed. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. [Link]
- Google Patents.
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PubChemLite. This compound (C8H14N2O3). [Link]
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]
- Google Patents.
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- 12. CN103232451A - Simple preparation process of tadalafil - Google Patents [patents.google.com]
Topic: High-Throughput Screening of Ethyl 2-(3-oxopiperazin-2-yl)acetate Derivative Libraries
An Application Note and Protocol Guide for Researchers
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of diseases.[1] This guide provides a comprehensive framework for the high-throughput screening (HTS) of compound libraries derived from the versatile ethyl 2-(3-oxopiperazin-2-yl)acetate core. We present detailed protocols for both biochemical and cell-based assays, designed to identify and validate novel modulators of therapeutically relevant targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into assay development, execution of a screening campaign, data analysis, and hit validation, thereby accelerating the journey from a chemical library to qualified hit compounds.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. Its widespread use in drug design stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for synthetic diversification, improve aqueous solubility, and can form crucial hydrogen bonds with biological targets.[2] This structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making piperazine derivatives indispensable in the development of therapeutics for CNS disorders, oncology, and infectious diseases.[1][3][4][5]
The this compound scaffold serves as an excellent starting point for creating diverse and structurally complex libraries. The ester and lactam functionalities, along with the secondary amine, offer multiple points for chemical modification, enabling the exploration of a vast chemical space to identify novel bioactive agents. High-throughput screening (HTS) is the essential methodology that enables the rapid and efficient evaluation of such large compound libraries to identify "hits"—compounds that modulate a biological target or pathway of interest.[6][7]
This guide details a robust, multi-stage screening cascade designed to de-risk the hit identification process and provide high-quality starting points for lead optimization programs.
The HTS Workflow: A Disciplined Approach to Hit Discovery
A successful HTS campaign is a systematic process that moves from a large number of untested compounds to a small set of validated, activity-confirmed hits.[6][8] The process requires careful planning, robust assay design, and stringent quality control at every stage. The goal is to minimize false positives and false negatives, ensuring that resources are focused on the most promising chemical matter.
Below is a diagrammatic representation of a typical HTS workflow, which forms the basis of the protocols described in this guide.
Caption: A general workflow for a high-throughput screening campaign.[9]
Assay Development and Validation: The Foundation of Quality Data
The success of any HTS campaign hinges on the quality of the assay.[10] An ideal assay is robust, reproducible, cost-effective, and amenable to automation.[11][12] The choice between a biochemical and a cell-based assay depends on the target and the desired biological question.
-
Biochemical Assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[13] They are excellent for identifying direct inhibitors or binders but lack cellular context.
-
Cell-Based Assays measure a compound's effect on a cellular phenotype or pathway, such as cell viability or reporter gene expression.[14] They provide more physiologically relevant data but can be more complex to interpret.[15]
Critical Quality Control Metric: The Z'-Factor
Before initiating a full screen, the assay must be validated to ensure it can reliably distinguish between positive and negative controls. The Z'-factor is the industry-standard statistical parameter for this purpose.[16][17][18] It accounts for both the dynamic range of the assay signal and the data variation.
The Z'-factor is calculated using the following formula:
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Classification | Interpretation |
| 1.0 | Ideal | An assay that can never be achieved in practice. |
| 0.5 to 1.0 | Excellent | A robust assay with a large separation between controls.[17][19] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small errors.[17][19] |
| < 0 | Unacceptable | The signal from positive and negative controls overlaps.[17][19] |
Causality Behind the Choice: An assay with a Z'-factor ≥ 0.5 is considered robust for HTS.[16] This statistical threshold ensures that the "window" between the positive and negative controls is large enough to confidently identify hits without being obscured by experimental noise.
Protocol 1: Primary Screen (Biochemical Kinase Inhibition Assay)
This protocol describes a generic, luminescence-based biochemical assay to identify inhibitors of a target kinase. Many piperazine-containing drugs function as kinase inhibitors.[1] The assay measures the amount of ATP remaining in solution after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus, inhibition by a compound results in a higher signal.
Materials and Equipment:
-
Reagents: Purified kinase, kinase substrate (peptide), ATP, kinase assay buffer, luminescent ATP detection reagent (e.g., Kinase-Glo®).
-
Consumables: 384-well, low-volume, white, solid-bottom microplates.
-
Equipment: Automated liquid handler, plate incubator, plate reader with luminescence detection capabilities.
Step-by-Step Methodology:
-
Compound Plate Preparation:
-
Prepare a 10 mM DMSO stock solution of each compound from the this compound derivative library.
-
Using an acoustic liquid handler, transfer 10 nL of each compound stock into wells of a 384-well assay plate. This creates a 10 µM final assay concentration in a 10 µL reaction volume.
-
Designate columns for controls:
-
Negative Controls (Max Signal): 10 nL of DMSO (no enzyme, no inhibition).
-
Positive Controls (Min Signal): 10 nL of DMSO (enzyme present, full activity).
-
-
-
Reagent Preparation:
-
Assay Execution (Automated):
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells except the negative controls. Add 5 µL of assay buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature to allow compounds to pre-bind with the target kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Signalcompound - μpositive) / (μnegative - μpositive)
-
Hit Criteria: Compounds exhibiting >50% inhibition are typically classified as primary hits for further investigation.[9]
Protocol 2: Secondary Screen (Cell-Based Antiproliferation Assay)
This protocol is designed to confirm the activity of primary hits in a more physiologically relevant context and to determine their potency (IC50).[8] This example uses a cancer cell line and a luminescent readout that measures intracellular ATP as an indicator of cell viability.[14][15]
Materials and Equipment:
-
Reagents: Human cancer cell line (e.g., HeLa), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, Trypsin-EDTA, luminescent cell viability reagent (e.g., CellTiter-Glo®).
-
Consumables: 384-well, white, clear-bottom, tissue culture-treated microplates.
-
Equipment: Biosafety cabinet, CO2 incubator, automated liquid handler, plate reader with luminescence detection.
Step-by-Step Methodology:
-
Cell Plating:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a density of 2,500 cells per 20 µL.
-
Using a reagent dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Dosing:
-
Prepare serial dilutions of the confirmed hit compounds in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 0.5 nM).
-
Add 20 nL of each compound concentration to the cell plates. Include DMSO-only wells as negative controls (100% viability).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of the cell viability reagent to all wells.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis and Presentation:
-
Normalize the data to the DMSO controls (representing 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Example IC50 Data for Confirmed Hits:
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) in HeLa Cells |
| HTS-001 | 85.2 | 1.2 |
| HTS-002 | 78.9 | 2.5 |
| HTS-003 | 65.4 | 8.9 |
| HTS-004 | 59.1 | > 20 |
Mechanism of Action: Visualizing a Potential Pathway
Many piperazine derivatives exert their anticancer effects by modulating key cell signaling pathways.[9] The diagram below illustrates a hypothetical mechanism where a hit compound inhibits the PI3K/AKT pathway, a critical survival pathway often dysregulated in cancer, leading to apoptosis.
Caption: Inhibition of the PI3K/AKT survival pathway by a hit compound.
Troubleshooting Common HTS Issues
Even with robust protocols, issues can arise. Identifying the source of variability or systematic error is key to maintaining data quality.[22][23]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability or degradation.- Suboptimal reagent concentrations.- High variability in liquid handling. | - Prepare fresh reagents daily.- Re-optimize ATP and substrate concentrations.- Service and calibrate liquid handlers. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Dispensing errors (clogged tips).- Edge effects due to uneven incubation/evaporation. | - Ensure homogenous cell suspension before and during seeding.- Perform regular maintenance on dispensers.- Use plates with lids; consider leaving edge wells empty. |
| High Rate of False Positives | - Compound interference (autofluorescence, luciferase inhibition).- Compound aggregation. | - Run counter-screens for assay interference.[24]- Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates. |
Conclusion
This application note provides a validated, step-by-step framework for the high-throughput screening of this compound derivative libraries. By integrating robust biochemical and cell-based assays with stringent quality control and a logical hit triage cascade, researchers can efficiently identify and prioritize compounds with promising therapeutic potential. The protocols and insights presented here are designed to be adaptable to various biological targets and disease models, empowering scientists to leverage the unique chemical value of the piperazine scaffold in modern drug discovery.
References
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- Zutshi, A. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press / Taylor & Francis Group.
- Harris, C., & St-Gallay, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Franchini, S., Sorbi, C., & Tait, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- ChemSpace. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.
- Silva, A. R., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Methods in Molecular Biology.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
- BenchChem. (n.d.). Role of piperazine scaffolds in medicinal chemistry.
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-68.
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
- Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Wikipedia. (n.d.). High-throughput screening.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- Patel, R. V., & Park, S. W. (2013). An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-601.
- BioTek Instruments. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Evotec. (2024).
- Reeves, A. Z., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2745-2757.
- Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BPS Video Library.
- Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions – Protac.
- On HTS. (2023). Z-factor.
- Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400.
- Wikipedia. (n.d.). Z-factor.
- BenchChem. (n.d.). Navigating High-Throughput Screening: A Technical Guide for 1-(4-Bromophenyl)-4-ethylpiperazine.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- ATCC. (n.d.). High Throughput Screening (HTS).
- ResearchGate. (n.d.). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.
- National Center for Biotechnology Information. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2025). Electronic-Structure-Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.
- Synapse. (2024).
- ResearchGate. (n.d.).
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 558-567.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- Malo, N., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- ResearchGate. (n.d.). HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS.
- PubChem. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)
- ChemScene. (n.d.). 33422-35-4 | Ethyl 2-(3-oxopiperazin-2-yl)
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)
- Journal of University of Babylon for Pure and Applied Sciences. (n.d.).
- Matrix Fine Chemicals. (n.d.). ETHYL 2-(3-OXOPIPERAZIN-2-YL)
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
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- 24. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Piperazinones Utilizing Ethyl 2-(3-oxopiperazin-2-yl)acetate
Introduction: The Significance of Chiral Piperazinones in Modern Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, contribute to enhanced aqueous solubility and bioavailability of drug candidates.[1][2] Within this important class of heterocycles, chiral piperazin-2-ones represent a particularly valuable subclass. These structures are integral to a range of biologically active molecules, from potent anticancer agents to conformationally constrained peptidomimetics.[1] The stereochemistry of substituents on the piperazinone core is often critical for target engagement and pharmacological activity, making the development of robust asymmetric syntheses a paramount objective for drug development professionals.
This guide provides a detailed exploration of the use of Ethyl 2-(3-oxopiperazin-2-yl)acetate as a versatile chiral building block for the synthesis of more complex, optically pure piperazinone derivatives. We will delve into the principles of diastereoselective alkylation, offering a comprehensive protocol and explaining the mechanistic underpinnings that ensure high stereocontrol.
Core Concept: Diastereoselective Alkylation of a Constrained Chiral Glycinate Equivalent
The central strategy detailed herein revolves around the stereocontrolled alkylation of the enolate derived from N-protected this compound. The pre-existing stereocenter at the C2 position of the piperazinone ring acts as an internal chiral auxiliary, directing the approach of an incoming electrophile to the alpha-carbon of the acetate side chain. This approach obviates the need for external chiral auxiliaries or catalysts in this key bond-forming step, offering an efficient and atom-economical route to novel, non-racemic α-substituted piperazinone acetic acid esters.
The success of this strategy hinges on the conformational rigidity of the piperazinone ring, which creates a biased steric environment around the planar enolate intermediate. By carefully selecting the appropriate protecting groups, base, and reaction conditions, we can achieve high levels of diastereoselectivity in the alkylation reaction.
Experimental Protocol: Diastereoselective Alkylation of N-Boc-Protected this compound
This protocol details the N-protection of the starting material followed by the key diastereoselective alkylation step.
Part 1: N-Boc Protection of this compound
Rationale: Protection of the piperazinone nitrogens is crucial for two primary reasons: it prevents unwanted side reactions during enolate formation and subsequent alkylation, and it modulates the conformational properties of the ring system, which can influence the degree of stereocontrol. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic conditions and its facile removal under acidic conditions.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (2.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the di-Boc protected product.
Part 2: Diastereoselective Alkylation
Rationale: The choice of a strong, non-nucleophilic base is critical for the clean and complete formation of the ester enolate. Lithium diisopropylamide (LDA) is a common choice for this purpose. The reaction is conducted at low temperatures to maintain the kinetic control necessary for high diastereoselectivity. The existing stereocenter at C2, along with the bulky Boc protecting groups, is expected to effectively shield one face of the enolate, leading to preferential alkylation from the less hindered face.
Materials:
-
N,N'-Di-Boc-ethyl 2-(3-oxopiperazin-2-yl)acetate (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)
-
Electrophile (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N,N'-di-Boc-protected piperazinone in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the reaction mixture. Stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired α-alkylated piperazinone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Data Presentation: Expected Outcomes
The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile and the precise reaction conditions. The following table provides a representative summary of expected outcomes based on analogous systems in the literature.
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85-95% |
| Benzyl Bromide | >90:10 | 80-90% |
| Allyl Bromide | >90:10 | 75-85% |
Note: These values are illustrative and may vary based on specific experimental conditions and the purity of reagents.
Mechanistic Insights and Visualization
The observed high diastereoselectivity can be rationalized by considering the conformational bias of the piperazinone ring and the resulting steric hindrance around the enolate. The bulky Boc protecting groups and the substituent at the C2 position are proposed to lock the ring into a conformation that exposes one face of the ester enolate to the incoming electrophile while effectively blocking the other.
Workflow and Mechanistic Rationale
Caption: Experimental workflow for the synthesis of α-alkylated chiral piperazinones.
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Enzyme Inhibitors Based on the Piperazinone Scaffold
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperazinone Scaffold as a Privileged Structure in Enzyme Inhibition
The piperazinone ring system, a six-membered heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] This designation stems from its frequent appearance in a multitude of biologically active compounds, including numerous FDA-approved drugs targeting a wide array of enzymes and receptors.[1][2][3] The unique physicochemical properties of the piperazinone core—such as its structural rigidity, synthetic tractability, and capacity for introducing multiple points of diversity—make it an ideal foundation for the design of potent and selective enzyme inhibitors.[2][4][5]
The two nitrogen atoms within the ring can be strategically modified to modulate basicity, solubility, and pharmacokinetic (ADME) properties, while substituents on the carbon atoms can be oriented to engage with specific pockets of an enzyme's active site.[2][3] This guide provides a comprehensive, field-proven framework for the systematic development of novel enzyme inhibitors, from initial library synthesis to biological characterization.
Part A: Chemical Synthesis & Library Generation
The foundation of any inhibitor discovery campaign is a chemically diverse library of compounds. For the piperazinone scaffold, multicomponent reactions (MCRs), particularly the Ugi reaction, and solid-phase synthesis are powerful strategies for rapid library generation.[6][7][8][9]
Workflow for Piperazinone Library Synthesis
This workflow outlines a common path from starting materials to a purified compound library ready for screening.
Caption: Workflow for piperazinone library generation.
Protocol 1: Solid-Phase Synthesis of a Piperazinone Library via Disrupted Ugi Condensation
Principle: This protocol leverages a solid-phase approach, which facilitates purification by allowing reagents and byproducts to be washed away after each step.[10] We will utilize a "disrupted" Ugi reaction on a resin-bound amino acid. The resulting intermediate is then cyclized by nucleophilic attack, followed by cleavage from the resin to yield the final piperazinone products. This method allows for the generation of a diverse set of trisubstituted piperazinones.[6][10]
Materials:
-
FMP (4-(4-formyl-3-methoxyphenoxy)ethyl) resin or similar
-
Fmoc-protected amino acids
-
Piperidine solution (20% in DMF)
-
Aziridine aldehyde dimer
-
Various isocyanides
-
Various nucleophiles (e.g., thiols, secondary amines)
-
Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
Step-by-Step Methodology:
-
Resin Swelling & Loading:
-
Swell the FMP resin in DMF for 1 hour.
-
Couple the first Fmoc-protected amino acid to the resin using standard peptide coupling conditions (e.g., DIC/Oxyma). Allow to react for 4 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Cap any unreacted sites using an acetic anhydride solution.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.
-
-
Disrupted Ugi Reaction:
-
Swell the deprotected resin in DCM.
-
Add the aziridine aldehyde dimer (1.5 eq) and the desired isocyanide (1.5 eq).
-
Shake the reaction vessel at room temperature for 24 hours.[10]
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Nucleophilic Ring Opening and Cyclization:
-
To the resin-bound Ugi product, add a solution of the desired nucleophile (e.g., benzylamine, 3 eq) in DMF.
-
Allow the reaction to proceed for 12-18 hours at room temperature. This step opens the aziridine ring and facilitates intramolecular cyclization to form the piperazinone.[6]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
-
Cleavage and Product Isolation:
-
Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude piperazinone.
-
-
Purification and Quality Control:
-
Purify the crude product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
-
Part B: Biochemical Screening & Hit Identification
Once a library is synthesized, the next step is to screen it against the target enzyme to identify "hits"—compounds that modulate the enzyme's activity. High-throughput screening (HTS) is essential for efficiently evaluating large compound libraries.[12][13][14]
Protocol 2: High-Throughput Screening (HTS) for Protease Inhibitors
Principle: This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, a common method for HTS campaigns targeting proteases.[14][15] A peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the target protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a low fluorescence signal.
Materials:
-
Purified target protease
-
FRET peptide substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.5; buffer composition must be optimized for the specific enzyme)
-
Compound library in DMSO
-
Positive control inhibitor (known inhibitor of the enzyme)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare solutions of the target enzyme and FRET substrate in assay buffer. The optimal concentrations must be determined empirically, typically with the substrate at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[16]
-
Dilute the compound library plates to the desired screening concentration (e.g., 10 µM) in assay buffer.
-
-
Plate Layout:
-
Design the 384-well plate map to include:
-
Negative Controls: Enzyme + Substrate + DMSO (represents 100% activity).
-
Positive Controls: Enzyme + Substrate + Positive Control Inhibitor (represents ~0% activity).
-
Test Wells: Enzyme + Substrate + Library Compound.
-
-
-
Assay Execution (Automated Liquid Handling Recommended):
-
Dispense 25 nL of compound solution (or DMSO/control inhibitor) into the appropriate wells.
-
Add 10 µL of enzyme solution to all wells except the "no enzyme" blanks. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.
-
Monitor the reaction kinetically (reading every 1-2 minutes for 30-60 minutes) or as a single endpoint reading after a fixed incubation time. Kinetic reads are preferred as they can help identify false positives.
-
-
Data Analysis and Hit Identification:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
Assess Assay Quality: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
-
Define a Hit: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls.[15]
-
-
Hit Confirmation and Dose-Response:
-
Re-test primary hits to confirm activity.
-
Perform a dose-response analysis by testing confirmed hits across a range of concentrations (e.g., 8-10 points, semi-log dilution) to determine their half-maximal inhibitory concentration (IC₅₀).
-
Part C: Mechanism of Action (MoA) Studies
Identifying a hit is only the beginning. Understanding how an inhibitor interacts with its target is crucial for its development. MoA studies elucidate the inhibitor's binding kinetics and mode of inhibition.
Diagram: Modes of Enzyme Inhibition
Caption: Competitive vs. Non-competitive inhibition models.
Protocol 3: Determining Mode of Inhibition via Enzyme Kinetics
Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[17][18][19] This is typically visualized using a double reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].[20]
Methodology:
-
Experimental Setup:
-
Prepare a matrix of reactions in a 96-well plate. The matrix should consist of varying substrate concentrations (e.g., 0.25x to 10x Km) along the x-axis and varying inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x, 4x IC₅₀) along the y-axis.
-
Use the same assay setup (buffer, enzyme concentration, detection method) as in the HTS protocol.
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot 1/V₀ versus 1/[Substrate].
-
Fit each dataset to a straight line.
-
Analyze the resulting family of lines on the Lineweaver-Burk plot:[20]
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
Mixed: Lines intersect in the second or third quadrant (both Vmax and Km are affected).
-
-
-
Biophysical Validation (Orthogonal Method):
-
Rationale: Kinetic analysis can sometimes be ambiguous. Biophysical methods provide direct evidence of binding and can confirm the interaction.[21][22][23]
-
Techniques:
-
Surface Plasmon Resonance (SPR): Immobilize the enzyme on a sensor chip and flow the inhibitor over it. This measures real-time binding and dissociation, yielding kinetic constants (k_on, k_off) and the binding affinity (K_D).[21][22][24]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[21][22][24]
-
-
Part D: Lead Optimization & Structure-Activity Relationship (SAR)
Hit-to-lead optimization is an iterative process where initial hits are chemically modified to improve their potency, selectivity, and drug-like properties.[25] This process is guided by Structure-Activity Relationship (SAR) studies.[5][25][26][27]
Iterative Cycle of Lead Optimization
Caption: The iterative cycle of medicinal chemistry.
SAR Table Example: The goal is to understand how changes to different parts of the piperazinone scaffold (R₁, R₂, R₃) affect inhibitory activity (IC₅₀).
| Compound ID | R₁ | R₂ | R₃ | Target IC₅₀ (nM) |
| Hit-1 | H | Benzyl | Phenyl | 850 |
| Opt-1.1 | H | 4-Cl-Benzyl | Phenyl | 320 |
| Opt-1.2 | H | 4-F-Benzyl | Phenyl | 295 |
| Opt-1.3 | H | 4-MeO-Benzyl | Phenyl | 910 |
| Opt-2.1 | Me | 4-F-Benzyl | Phenyl | 450 |
| Opt-3.1 | H | 4-F-Benzyl | Pyridyl | 45 |
Interpretation:
-
From Opt-1.1 and Opt-1.2, we see that electron-withdrawing groups at the para position of the R₂ benzyl ring are favorable.[26]
-
From Opt-1.3, an electron-donating group is detrimental to activity.
-
From Opt-2.1, adding a methyl group at R₁ decreases potency, suggesting this position is sterically constrained.
-
From Opt-3.1, changing the R₃ phenyl group to a pyridyl group dramatically increases potency, suggesting a key hydrogen bond interaction may now be possible.[28]
Part E: Cell-Based Assays
Potent biochemical inhibitors must also be effective in a cellular environment. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect without causing general toxicity.[29][30][31][32]
Protocol 4: Assessing Cellular Potency and Cytotoxicity
Principle: This protocol uses a two-part approach. First, a target engagement or functional assay measures the inhibitor's effect on the enzyme's activity within the cell. Second, a general cell viability assay is run in parallel to determine the compound's therapeutic window.[30]
Materials:
-
Disease-relevant cell line (e.g., a cancer cell line overexpressing a target kinase).
-
Cell culture medium, fetal bovine serum (FBS), and supplements.
-
Test compounds (from SAR studies).
-
For Target Engagement: Reagents for a cellular phosphorylation assay (e.g., ELISA-based kit for a specific phosphoprotein downstream of the target).
-
For Cytotoxicity: ATP quantitation reagent (e.g., CellTiter-Glo®).[29]
-
96-well or 384-well clear-bottom and solid white tissue culture plates.
-
Luminometer and Plate Reader.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells at an optimized density into both clear-bottom (for target assay) and solid white (for viability) plates.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a predetermined time (e.g., 2, 24, or 48 hours). This duration should be long enough to observe a downstream effect of target inhibition.
-
-
Target Engagement Assay (e.g., Phosphorylation Status):
-
After treatment, lyse the cells in the clear-bottom plates.
-
Use an ELISA-based method to quantify the level of a phosphorylated substrate of your target enzyme. A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation signal.
-
Calculate the cellular IC₅₀ for target inhibition.
-
-
Cytotoxicity Assay:
-
To the parallel set of solid white plates, add the ATP quantitation reagent (e.g., CellTiter-Glo®).[29]
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence signal, which is directly proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the CC₅₀ (concentration that causes 50% cytotoxicity).
-
-
Data Analysis and Interpretation:
-
Plot dose-response curves for both target inhibition and cytotoxicity.
-
Calculate the Selectivity Index (SI) : SI = CC₅₀ / IC₅₀.
-
A high SI value (>10) is desirable, indicating that the compound inhibits its target at concentrations well below those that cause general cell death. This helps distinguish true target-mediated effects from non-specific toxicity.
-
References
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Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. PubMed. Available at: [Link]
-
Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation. American Chemical Society. Available at: [Link]
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Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. PubMed. Available at: [Link]
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Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed Central. Available at: [Link]
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High-Throughput Screening Assays. Assay Genie. Available at: [Link]
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High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip (RSC Publishing). Available at: [Link]
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Solid-Phase Synthesis Using the Disrupted Ugi Reaction. SpringerLink. Available at: [Link]
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High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Available at: [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]
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Biophysical Assays. Ichor Life Sciences. Available at: [Link]
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Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold. PubMed. Available at: [Link]
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
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Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). Available at: [Link]
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Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. ACS Publications. Available at: [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]
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Piperazine Scaffolds via Isocyanide-Based Multicomponent Reactions. Thieme Connect. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
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Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. MDPI. Available at: [Link]
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Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
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Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. PubMed. Available at: [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]
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The use of biophysical methods in the hit-to-lead process. Drug Target Review. Available at: [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. ResearchGate. Available at: [Link]
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Steady-state enzyme kinetics. Portland Press. Available at: [Link]
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Optimizing Drug Discovery Pipelines with Biophysical Methods. YouTube. Available at: [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]
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Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. Available at: [Link]
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Enzyme kinetics. Wikipedia. Available at: [Link]
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Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate. Available at: [Link]
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Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
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Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available at: [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
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Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 2-(3-oxopiperazin-2-yl)acetate Analogs as Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on a series of novel Ethyl 2-(3-oxopiperazin-2-yl)acetate analogs for the discovery of potent neuroprotective agents. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2] This guide details the rationale behind the molecular design, a robust synthetic workflow for analog generation, and detailed protocols for a panel of in vitro cell-based assays to evaluate neuroprotective efficacy and cytotoxicity. We will explore the causal relationships between structural modifications and biological activity, with a focus on a hypothesized mechanism of action involving the modulation of the sigma-1 receptor, a key player in cellular stress responses and neuroprotection.[1][3]
Introduction: The Rationale for Targeting Neurodegeneration with 3-Oxopiperazine Analogs
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis represent a significant and growing global health challenge, with limited therapeutic options available.[4][5] A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often driven by oxidative stress, excitotoxicity, and protein misfolding.[6][7] The development of small molecules that can mitigate these neurotoxic insults is a primary objective in neuropharmacology.
The 3-oxopiperazine core represents a versatile and synthetically accessible scaffold for the generation of diverse chemical libraries.[8] Its inherent structural features, including hydrogen bond donors and acceptors, allow for fine-tuning of physicochemical properties critical for drug-like characteristics, such as blood-brain barrier permeability.[1][2] This application note will guide researchers through a systematic exploration of the SAR of this compound analogs, with the goal of identifying lead compounds with potent neuroprotective activity.
Synthetic Strategy and Library Generation
The synthesis of the this compound analog library is designed to be convergent and amenable to parallel synthesis. The general synthetic scheme allows for the introduction of diversity at two key positions: the N1 and N4 positions of the piperazine ring, as well as modifications of the acetate side chain. A concise and efficient synthetic route, adapted from established methodologies for related piperazine structures, is presented below.[5][9]
General Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting from readily available amino acids to construct the chiral 3-substituted piperazin-2-one core, followed by N-alkylation or N-acylation to introduce diversity.
Sources
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Application Notes & Protocols: Ethyl 2-(3-oxopiperazin-2-yl)acetate in the Development of Anti-inflammatory Agents
Abstract and Significance
Inflammation is a critical biological response, but its dysregulation contributes to a wide range of debilitating diseases. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammatory responses, making it a prime target for therapeutic intervention.[1][2] Piperazine-containing compounds have emerged as a promising class of scaffolds in medicinal chemistry due to their versatile structure and significant biological activities, including anti-inflammatory potential.[3][4] This document provides a comprehensive guide for researchers on utilizing Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4), a key heterocyclic building block, for the synthesis and evaluation of novel anti-inflammatory agents. We present detailed protocols for the synthesis of a derivative library, a cascade of in vitro screening assays to assess anti-inflammatory efficacy, and a robust method for elucidating the mechanism of action via inhibition of the NF-κB signaling pathway.
Synthesis of the Core Scaffold and Derivative Library
The 3-oxopiperazine ring is a privileged scaffold that can be readily functionalized to explore structure-activity relationships (SAR). This compound serves as an ideal starting point, featuring a reactive ester for amide coupling and secondary amines within the piperazine ring for further modification.
Rationale for Synthetic Strategy
The proposed synthetic pathway focuses on a modular approach. First, the core scaffold, this compound, is prepared. Subsequently, diversification is achieved through N-alkylation or N-arylation at the piperazine nitrogen and/or amidation of the ethyl acetate moiety. This strategy allows for the rapid generation of a chemically diverse library of compounds for screening.
Protocol: Synthesis of this compound (Scaffold 1)
This protocol is adapted from established methods for forming piperazinone rings.[5] The cyclization of a substituted ethylenediamine with an appropriate α,β-unsaturated ester or a related precursor is a common and effective strategy.
Materials:
-
Diethyl 2-aminomalonate hydrochloride
-
Ethylenediamine
-
Triethylamine (TEA)
-
Ethanol (EtOH), absolute
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, standard glassware
Procedure:
-
To a solution of diethyl 2-aminomalonate hydrochloride (1 equiv.) in absolute ethanol, add triethylamine (2.2 equiv.) and stir for 15 minutes at room temperature.
-
Add ethylenediamine (1.1 equiv.) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.[6][7][8]
Protocol: Synthesis of N-Benzylated Derivative (Example Derivative)
Materials:
-
This compound (Scaffold 1 )
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve Scaffold 1 (1 equiv.) in acetonitrile.
-
Add potassium carbonate (2.5 equiv.) and benzyl bromide (1.2 equiv.).
-
Stir the mixture at 60°C for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product via column chromatography to yield the desired N-benzylated derivative.
In Vitro Screening Cascade for Anti-inflammatory Activity
A tiered screening approach is employed to efficiently identify promising candidates. Initial screening focuses on cell-based assays measuring key inflammatory mediators.
Rationale for Assay Selection
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophage cell lines (e.g., RAW 264.7) via Toll-like receptor 4 (TLR4) activation, which robustly stimulates the NF-κB pathway.[[“]][10] We will measure the inhibition of downstream inflammatory effectors: Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine, and Cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins.[11][12]
Experimental Workflow for Screening
The overall process from compound synthesis to hit identification is outlined below.
Caption: High-throughput screening workflow for anti-inflammatory agents.
Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of test compounds or Dexamethasone (e.g., 1 µM). Include a vehicle control (DMSO, final concentration ≤0.1%).
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.[13]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.[14][15]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production relative to the LPS-stimulated vehicle control.
Protocol: COX-2 Inhibition Assay
This can be assessed either by measuring the product (Prostaglandin E2, PGE₂) in the cell supernatant from the experiment above or by using a cell-free enzymatic assay.[16][17]
Method (via PGE₂ Measurement):
-
Use the same cell culture supernatants collected in protocol 3.3.
-
Quantify the concentration of PGE₂ using a commercial Prostaglandin E₂ EIA Kit.
-
Calculate the percentage inhibition of PGE₂ production. Celecoxib can be used as a positive control.
Mechanism of Action: NF-κB Signaling Pathway
To confirm that the observed anti-inflammatory effects are mediated through the intended target pathway, a specific NF-κB reporter assay is essential.
The Role of NF-κB in Inflammation
In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[2] This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.[1][18] Our hypothesis is that active compounds derived from this compound inhibit this pathway.
Caption: Inhibition of the canonical NF-κB signaling pathway.
Protocol: NF-κB Luciferase Reporter Assay
This assay provides a quantitative readout of NF-κB transcriptional activity.[19]
Cell Line: HEK293T or RAW 264.7 cells stably or transiently transfected with an NF-κB-luciferase reporter plasmid.
Materials:
-
Transfected reporter cell line
-
Appropriate cell culture medium
-
TNF-α or LPS (as stimulant)
-
Test compounds
-
Luciferase Assay System (e.g., Promega)
-
Opaque, white 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the NF-κB reporter cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.[20]
-
Compound Treatment: Pre-treat cells with test compounds or a known IKK inhibitor (positive control) for 1 hour.[[“]]
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL) to induce NF-κB activation and incubate for 6-8 hours.[21]
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.[19][20]
-
Luminescence Reading: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a plate-reading luminometer.[19][22]
-
Data Analysis: Normalize the relative light units (RLU) to the stimulated vehicle control to determine the percentage inhibition of NF-κB activity.
Data Presentation and Structure-Activity Relationship (SAR)
The data generated from the screening cascade should be systematically organized to derive SAR insights, guiding the next round of synthesis.
Table 1: Illustrative SAR Data for this compound Derivatives
| Compound ID | R¹ Substitution (N-4) | R² Substitution (Amide) | TNF-α Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) |
| Scaffold 1 | -H | -OEt | > 50 | > 50 | > 50 |
| EX-01 | -Benzyl | -OEt | 15.2 | 25.8 | 12.5 |
| EX-02 | -4-Fluorobenzyl | -OEt | 8.9 | 16.1 | 7.3 |
| EX-03 | -H | -NH-Phenyl | 22.4 | 35.0 | 28.1 |
| EX-04 | -4-Fluorobenzyl | -NH-Phenyl | 4.5 | 9.8 | 3.1 |
Data are for illustrative purposes only.
From this hypothetical data, one could infer that N-alkylation with an electron-withdrawing group (4-fluorobenzyl) enhances potency. Furthermore, converting the ethyl ester to a phenyl amide also improves activity, with a synergistic effect observed when both modifications are present (EX-04).
Conclusion and Future Directions
The protocols detailed herein provide a robust framework for leveraging this compound as a versatile scaffold for the discovery of novel anti-inflammatory agents. By systematically synthesizing derivatives and evaluating them through a well-defined in vitro screening cascade, researchers can efficiently identify potent inhibitors of the NF-κB pathway. Future work should focus on optimizing lead compounds for improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to the development of next-generation anti-inflammatory therapeutics.
References
- Mechanisms of NF-κB pathway inhibition in inflammatory diseases - Consensus. (n.d.). Google Vertex AI Search.
- Clark, S. (2024, October). Fight Inflammation by Inhibiting NF-KB. Life Extension.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). National Institutes of Health.
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
- Schulze-Osthoff, K., et al. (2022). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC - PubMed Central.
- NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers.
- NF-KBLUCIFERASE ASSAY. (2012, July 11). Bowdish Lab.
- Characterization of an optimized protocol for an NF-κB luciferase... (n.d.). ResearchGate.
- Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences.
- Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences.
- Jain, A., et al. (2020). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Preprints.org.
- Rasheed, A. M., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.
- Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. (n.d.). PubMed.
- Oxopiperazine derivatives for the treatment of pain and epilepsy. (n.d.). Google Patents.
- (A) In vitro COX-2 and 5-LOX, as well as in LPS-induced RAW264.7... (n.d.). ResearchGate.
- This compound. (n.d.). ChemScene.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
- An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. (n.d.). Frontiers.
- A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin. (2021, June 11). PMC - NIH.
- This compound. (n.d.). Sigma-Aldrich.
- This compound (C8H14N2O3). (n.d.). PubChemLite.
- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020, August). ResearchGate.
- Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of PharmTech Research.
- Rasheed, A. M., et al. (2024, April 18). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Bentham Science Publisher.
- Patel, N., Karkhanis, V., & Patel, P. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica.
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Troubleshooting & Optimization
Technical Support Center: Navigating Side-Product Formation in Piperazinone Cyclization
Welcome to the technical support center for piperazinone synthesis. As chemists and drug development professionals, we appreciate the utility of the piperazinone scaffold, a privileged structure in a multitude of bioactive compounds and approved drugs.[1][2][3] However, the synthesis of these heterocycles, particularly during the critical cyclization step, can be fraught with challenges, leading to complex product mixtures, low yields, and purification difficulties.
This guide is designed to serve as a practical resource, moving beyond simple protocols to explain the mechanistic underpinnings of common side reactions. By understanding why a side product forms, you can more effectively troubleshoot and optimize your reaction conditions. The following sections are structured in a question-and-answer format to directly address the specific issues you are likely to encounter at the bench.
Frequently Asked Questions & Troubleshooting
Q1: My primary side product is a diketopiperazine (DKP). What is happening and how can I prevent it?
Answer: Diketopiperazine (DKP) formation is arguably the most common and well-documented side reaction, especially in syntheses that resemble peptide coupling, such as those on a solid phase support (SPPS).[4][5] It is an intramolecular cyclization of a dipeptide or a similar precursor, leading to a stable six-membered ring and often cleavage from the resin in SPPS, a phenomenon known as "traceless" DKP formation because the side product is washed away, leaving a deceptively pure-looking crude product but a significantly lower yield.[5]
Mechanism: The reaction is initiated by the nucleophilic attack of a deprotected N-terminal amine onto the carbonyl of the ester or amide linkage of the adjacent residue.[4][6] This intramolecular aminolysis is highly favorable and is often catalyzed by the basic conditions used for deprotection (e.g., piperidine in DMF).[4][5]
Key Factors Influencing DKP Formation:
-
Peptide/Precursor Sequence: Sequences containing a secondary amino acid like proline at the second position from the N-terminus are exceptionally prone to DKP formation.[4]
-
Reaction Conditions: Basic conditions, elevated temperatures, and prolonged reaction times significantly increase the rate of DKP formation.[4][5] The standard 20% piperidine in DMF for Fmoc deprotection is a known promoter of this side reaction.[4][5]
-
Resin/Linker Type (for SPPS): Resins with acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) and Wang resins, are particularly susceptible.[4]
Troubleshooting Strategies:
-
Modify Deprotection Conditions: Switch to a milder deprotection cocktail. A solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine/DMF.[5]
-
Incorporate Dipeptides: Instead of coupling single amino acids sequentially where a DKP-prone sequence might be assembled, consider coupling a pre-formed dipeptide to bypass the sensitive intermediate.[6]
-
Lower the Temperature: Perform the deprotection and coupling steps at reduced temperatures (e.g., 0 °C or room temperature) and carefully monitor the reaction to minimize reaction time.
-
Analyze the Deprotection Solution: If you suspect "traceless" DKP formation in SPPS, analyze the Fmoc-deprotection filtrate by LC-MS to confirm the presence of the cleaved DKP side product.[4]
Q2: I'm attempting a mono-N-alkylation or acylation of a piperazine precursor, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?
Answer: This is a classic selectivity challenge arising from the two reactive secondary amine groups in the piperazine core. The mono-substituted product, once formed, can compete with the starting piperazine for the electrophile, leading to the di-substituted side product.[7][8]
Controlling Factors:
-
Stoichiometry: An insufficient excess of the piperazine nucleophile is a primary cause.
-
Reactivity: The nucleophilicity of the second nitrogen in the mono-substituted product can be comparable to or even greater than the starting material, depending on the nature of the first substituent.
-
Reaction Conditions: Higher temperatures and longer reaction times often favor the thermodynamically more stable di-substituted product.[9]
Troubleshooting Strategies:
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of the piperazine starting material statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[7]
-
Mono-Protection Strategy: The most robust method is to use a piperazine derivative where one nitrogen is protected with a removable group, such as a tert-butyloxycarbonyl (Boc) group.[7][9] After the first substitution is complete, the protecting group can be removed to allow for further functionalization if desired.
-
Use of Mono-Protonated Salts: Reacting the electrophile with a mono-protonated salt of piperazine (e.g., piperazine monohydrochloride) can enhance mono-selectivity. The protonated nitrogen is rendered non-nucleophilic, directing the reaction to the free secondary amine.[7][8][10] This is a cost-effective and atom-economical "protection" strategy.
-
Control Reaction Conditions: Add the electrophile slowly and at a low temperature to control the reaction rate and favor kinetic mono-substitution. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized.[9]
Q3: My chiral piperazinone product is showing significant racemization. What are the potential causes and solutions?
Answer: Maintaining stereochemical integrity is critical for developing pharmacologically active compounds. Racemization in piperazinone synthesis often occurs when a stereocenter is located alpha (α) to a carbonyl group or a nitrogen atom.
Mechanisms & Causes:
-
Enolization/Enamine Formation: The proton at the stereocenter can be acidic, especially if it's adjacent to a carbonyl group. Base-catalyzed removal of this proton can lead to a planar enolate or enamine intermediate, which loses its stereochemical information. Reprotonation can then occur from either face, leading to racemization.[11]
-
Harsh Reaction Conditions: The use of strong bases, high temperatures, or prolonged reaction times can promote racemization.
-
Protecting Group Effects: Certain protecting groups can influence the acidity of the α-proton. For instance, issues with racemization have been noted when using a Boc group, which were mitigated by switching to a 2,4-dimethoxybenzyl (DMB) group in one reported synthesis.[2]
Troubleshooting Strategies:
-
Optimize the Base: Use the weakest base necessary to effect the cyclization. Screen milder bases like K₂CO₃, Cs₂CO₃, or organic bases like DIPEA instead of strong bases like NaH or alkoxides.
-
Control Temperature: Perform the cyclization and any subsequent steps at the lowest possible temperature.
-
Reagent Choice: In coupling reactions to form the piperazinone precursor, using certain reagents like DCC/HOBT or CDI has been reported to cause partial racemization, whereas DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) preserved enantiomeric purity.[12]
-
Protecting Group Strategy: If racemization is a persistent issue, consider changing the nitrogen protecting groups to ones that are less likely to promote epimerization.[2]
Q4: I'm observing an unexpected side product, possibly from an alternative cyclization pathway. How do I diagnose and prevent this?
Answer: While less common than the issues above, alternative intramolecular reactions can compete with the desired piperazinone ring formation, leading to different heterocyclic systems.
Example Scenario: In an attempted synthesis of a 2,3-disubstituted piperazine, an aza-Michael addition of ethanolamine to an α,β-unsaturated ester was expected to form the piperazine precursor. Instead, the major product was a seven-membered lactam.[13] This was rationalized by unfavorable steric hindrance hampering the intended Michael addition, allowing a different, slower reaction pathway to dominate.
Troubleshooting & Diagnostic Workflow:
-
Characterize the Side Product: The first step is to isolate and fully characterize the unexpected product using techniques like NMR, Mass Spectrometry, and if possible, X-ray crystallography. Understanding its structure is key to diagnosing the problem.
-
Re-evaluate the Mechanism: Once the side product structure is known, reconsider the reaction mechanism. Are there other nucleophilic or electrophilic sites in your substrate that could be competing? Is an alternative ring closure (e.g., 5-exo-tet vs. 6-endo-tet) possible and perhaps kinetically favored under your conditions?
-
Modify the Substrate: If steric hindrance is suspected, you may need to redesign the substrate or change protecting groups to be less bulky.[13]
-
Change the Reaction Type: If an intramolecular SN2 or Michael addition is failing, consider a different ring-closing strategy altogether, such as reductive amination or a metal-catalyzed cyclization.[14][15]
Data & Workflow Summaries
Table 1: Impact of Reaction Parameters on Piperazinone Cyclization
| Parameter | To Maximize Desired Product | To Minimize Side Products (DKP, Di-substitution) | Rationale |
| Temperature | Reaction-dependent; start low and gradually increase if needed. | Use the lowest effective temperature (e.g., 0 °C to RT). | Higher temperatures often accelerate side reactions like DKP formation and racemization more than the desired reaction.[4][5] |
| Base | Use stoichiometric amounts of an appropriate base (e.g., DIPEA, K₂CO₃). | Use milder bases (e.g., K₂CO₃, Cs₂CO₃) and avoid strong bases (e.g., NaOtBu, NaH). | Strong bases can catalyze DKP formation and cause racemization via enolization.[9][11] |
| Concentration | Follow established protocols; high dilution can sometimes favor intramolecular cyclization. | High dilution can favor intramolecular cyclization (good) but may slow intermolecular reactions (bad if that's the desired step). | Le Chatelier's principle and reaction kinetics; high dilution favors intramolecular processes over intermolecular ones. |
| Stoichiometry | Use near 1:1 stoichiometry for intramolecular cyclization. | Use a large excess (5-10 eq.) of the piperazine nucleophile for mono-substitution.[7] | Statistically favors the reaction of the electrophile with the excess reagent rather than the mono-substituted product. |
| Solvent | Toluene, Dioxane, THF, DMF are common.[9] | Choice can impact side reactions; NMP may be preferable to DMF in some cases to reduce DKP formation.[5] | Solvents affect reagent solubility, catalyst stability, and the rate of side reactions. |
Visualized Workflows and Mechanisms
Diagram 1: Competing Cyclization Pathways
This diagram illustrates the desired intramolecular cyclization to form a piperazinone versus the competing side reaction of diketopiperazine (DKP) formation from a dipeptide precursor.
Caption: Desired vs. Undesired Cyclization Pathways.
Diagram 2: Troubleshooting Workflow for Low Yield / Impure Product
Caption: Troubleshooting workflow for piperazinone synthesis.
Key Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol is a reliable method to generate mono-protected piperazine, which is a key intermediate for preventing di-substitution.[7][9]
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2.0 eq.) in DCM (approx. 0.2 M concentration relative to Boc₂O).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve Boc₂O (1.0 eq.) in a minimal amount of DCM and add it dropwise to the cold piperazine solution over 30-60 minutes using a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir the reaction for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The residue will contain the desired N-Boc-piperazine and excess piperazine. The product can be purified by acid-base extraction or column chromatography. For extraction: a. Dissolve the residue in an organic solvent like ethyl acetate. b. Wash with water multiple times to remove the highly water-soluble excess piperazine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified N-Boc-piperazine.
Protocol 2: General Purification of a Basic Piperazinone Product by Column Chromatography
Piperazinones are basic compounds and can exhibit poor behavior (e.g., tailing) on standard silica gel. This protocol helps mitigate those issues.[9]
Materials:
-
Crude piperazinone product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Dichloromethane).
-
Pack the Column: Pack a chromatography column with the silica slurry.
-
Prepare the Eluent: Prepare your gradient of eluents. To each solvent mixture, add 0.5-1.0% (v/v) triethylamine. This will neutralize the acidic sites on the silica gel, preventing the basic product from sticking and tailing.
-
Load the Sample: Dissolve your crude product in a minimal amount of the starting eluent (or DCM). If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel ("dry loading").
-
Run the Column: Carefully load the sample onto the top of the packed column. Begin eluting with your starting solvent system (containing Et₃N), gradually increasing the polarity (e.g., by increasing the percentage of methanol).
-
Collect Fractions: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified piperazinone.
References
- Technical Support Center: Diketopiperazine (DKP) Synthesis - Benchchem.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- managing side-products in the synthesis of oxane-piperazines - Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine.
- Syntheses and transformations of piperazinone rings. A review.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
- Synthesis of piperazines. Organic Chemistry Portal.
Sources
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- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine synthesis [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(3-oxopiperazin-2-yl)acetate by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of Ethyl 2-(3-oxopiperazin-2-yl)acetate. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust and reproducible purification process.
Introduction to the Purification Challenge
This compound is a polar heterocyclic compound, and its purification by normal-phase column chromatography presents a unique set of challenges.[1] The polarity of the molecule, driven by the lactam ring and the secondary amine, often leads to poor mobility on silica gel with standard solvent systems.[2] This guide will address these specific issues, providing a logical framework for method development and troubleshooting.
The molecular structure and properties of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O₃ | [3][4][5][6] |
| Molecular Weight | 186.21 g/mol | [3][4][5] |
| Physical Form | Solid | [3][4] |
| Melting Point | 110-111°C | [3][4] |
| Boiling Point | 360.6°C at 760 mmHg | [3][4] |
| LogP | -0.9724 | [5] |
| Topological Polar Surface Area (TPSA) | 67.43 Ų | [5] |
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound in a question-and-answer format.
Problem 1: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
Answer:
This is a classic sign of a highly polar compound interacting too strongly with the polar silica gel stationary phase.[7] this compound, with its exposed amine and amide functionalities, falls into this category.[5] To achieve appropriate elution, a more polar mobile phase is required.
Solutions:
-
Introduce a More Polar Solvent: The next logical step is to add methanol (MeOH) to your mobile phase. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol.[2]
-
Recommended Solvent System: Begin by exploring a mobile phase of 5% MeOH in DCM.[2] You can gradually increase the percentage of methanol, but it is advisable not to exceed 10% MeOH, as higher concentrations can lead to the dissolution of the silica gel.[2]
-
Utilize an Amine Additive: The basic nature of the piperazine ring can cause tailing on the acidic silica gel. To counteract this, a small amount of a basic modifier can be added to the mobile phase. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane for very polar compounds.[7] Another option is to add a small percentage (e.g., 0.1%) of diethylamine or triethylamine to the mobile phase.[8]
Problem 2: My compound streaks badly on the TLC plate and the column, leading to poor separation.
Answer:
Streaking, or tailing, is often caused by the interaction of basic compounds with the acidic silanol groups on the surface of the silica gel. This leads to a non-ideal equilibrium during the chromatographic process, resulting in broad, asymmetrical peaks.
Solutions:
-
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine or ammonia to the mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks.[7]
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.[7] Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like acetonitrile/water), can be an effective strategy for polar compounds.[9]
Problem 3: I can't see my compound on the TLC plate under UV light.
Answer:
While the ester and amide groups in this compound provide some UV absorbance, the molecule lacks a strong chromophore, which can make visualization under a standard 254 nm UV lamp difficult.[10]
Solutions:
-
Use a Staining Reagent: Several staining solutions can be used to visualize compounds that are not UV-active.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as amines and alcohols. The compound will appear as a yellow or brown spot on a purple background.[11]
-
Phosphomolybdic Acid (PMA) Stain: This is a good "universal" stain that reacts with most organic compounds. After dipping the TLC plate in the PMA solution and heating, the compound will appear as a dark green or blue spot.[11]
-
Ninhydrin Stain: This is particularly useful for primary and secondary amines, which will appear as purple or yellow spots upon heating.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is non-destructive, but the spots will fade over time.[11]
-
Problem 4: The separation between my product and a close-running impurity is poor.
Answer:
Achieving baseline separation between compounds with similar polarities can be challenging.
Solutions:
-
Optimize the Mobile Phase: Fine-tuning the solvent system is the first step. Small changes in the solvent ratio can significantly impact resolution.
-
Employ a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be highly effective.[7] Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities behind. For example, you could start with 2% MeOH in DCM and gradually increase to 8% MeOH in DCM over several column volumes.
-
Dry Loading: If the sample is not readily soluble in the initial, less polar mobile phase, dry loading is recommended.[12] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This technique prevents the introduction of a strong solvent that can disrupt the initial separation at the top of the column.[12]
Problem 5: I'm scaling up my purification and the results are not consistent with my small-scale trial.
Answer:
Scaling up a purification process is rarely a linear process and can introduce new challenges.[13][14]
Solutions:
-
Maintain the Bed Height to Diameter Ratio: When scaling up, it's crucial to increase the column diameter rather than the bed height to maintain the linear flow rate and residence time of the compound on the column.[15]
-
Heat Transfer: Be mindful of potential heat generation, especially with large amounts of silica and solvent. While less of a concern for flash chromatography at the lab scale, it can become a factor in larger industrial settings.[13]
-
Column Packing: Ensure the larger column is packed uniformly to avoid channeling, which leads to poor separation.
-
Re-optimize Loading: The optimal loading capacity (ratio of crude material to silica gel) may need to be re-evaluated at a larger scale. A typical starting point for flash chromatography is a 1:20 to 1:100 ratio of sample to silica gel by mass, depending on the difficulty of the separation.[16]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For normal-phase chromatography, standard silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective choice. However, due to the basic nature of the piperazine moiety, you may encounter tailing. If this becomes problematic, consider using deactivated silica, alumina, or switching to a reversed-phase C18 silica gel.[7]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.[7] This Rf range generally provides the best balance between separation and elution time. For this compound, a good starting point for TLC analysis is 5-10% methanol in dichloromethane, with 0.1% triethylamine or ammonia added to suppress tailing.
Q3: How much crude material can I load onto my column?
A3: The loading capacity depends on the difficulty of the separation. A general guideline is:
-
Easy Separation (ΔRf > 0.2): 1:20 to 1:50 (mass of crude material to mass of silica gel)
-
Difficult Separation (ΔRf < 0.1): 1:100 or even higher[16]
It is always best to perform a small-scale trial to determine the optimal loading for your specific sample.
Q4: What flow rate should I use for my flash column?
A4: For flash chromatography, a typical linear flow rate is about 2 inches (5 cm) per minute.[16] This translates to a higher volumetric flow rate for wider columns. The goal is to push the solvent through the column at a rate that minimizes diffusion and band broadening while still allowing for proper equilibration between the mobile and stationary phases.
Q5: My purified compound still shows impurities by NMR. What should I do?
A5: If impurities persist, consider the following:
-
Re-chromatograph: A second pass through a column using a shallower solvent gradient can improve purity.
-
Alternative Purification Technique: Crystallization can be a highly effective method for purifying solid compounds and may be a viable option for this compound.
-
Orthogonal Chromatography: If you initially used normal-phase chromatography, try purifying the material using reversed-phase chromatography. The different separation mechanism can often resolve impurities that co-elute in the initial system.
Experimental Protocols
Protocol 1: TLC Analysis
-
Prepare a stock solution of your crude material in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing your chosen eluent (e.g., 95:5 DCM:MeOH with 0.1% triethylamine).
-
Visualize the plate under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Calculate the Rf value of your target compound and adjust the solvent system to achieve an Rf between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography (Gradient Elution)
-
Column Packing: Dry pack a column with the appropriate amount of silica gel. Wet the silica with the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 2% MeOH in DCM) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 8% MeOH in DCM) to elute the target compound.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. Retrieved from [Link]
-
Pharmaceutical Technology. (2011). Avoiding pitfalls in scaling up biopharmaceutical production. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. Retrieved from [Link]
-
Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Biotage. (n.d.). Tips for achieving greener, safer flash chromatography. Retrieved from [Link]
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
AWS. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
-
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-
Chemistry LibreTexts. (2021, November 13). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]
-
ResearchGate. (n.d.). Visualization of the representative bioactives on TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed Information of the selected polar stationary phases. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
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-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
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-
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Technical Support Center: Optimization of N-Functionalization for Ethyl 2-(3-oxopiperazin-2-yl)acetate
Welcome to the technical support center for the N-functionalization of Ethyl 2-(3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address common challenges encountered during N-alkylation and N-acylation reactions, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles. Our goal is to help you navigate the complexities of this reaction, improve yields, and ensure the selective synthesis of your target compounds.
Introduction: The Chemistry and Challenges
This compound is a valuable scaffold in drug discovery, featuring a cyclic diamide (piperazinone) core. The two nitrogen atoms within the piperazinone ring offer sites for functionalization to explore structure-activity relationships (SAR). However, the presence of two distinct nitrogen atoms (an amide N-H at position 1 and a secondary amine N-H at position 4), along with the amide's ambident nucleophilicity, presents several synthetic challenges:
-
Regioselectivity: Differentiating between the N1 (amide) and N4 (amine) positions. The N4 amine is generally more nucleophilic and will typically react first under neutral or mildly basic conditions. Selective functionalization of the N1 amide often requires prior protection of the N4 position.
-
Chemoselectivity (N- vs. O-Alkylation): The amide can act as an ambident nucleophile, leading to undesired O-alkylation products (imidates) in addition to the desired N-alkylation.[1][2]
-
Reaction Conditions: The relatively low acidity of the amide N-H proton necessitates the use of strong bases for deprotonation, which can introduce compatibility issues with other functional groups.[3][4]
-
Side Reactions: Over-alkylation, decomposition of starting materials or products under harsh conditions, and difficult purifications are common hurdles.
This guide provides a structured approach to overcoming these obstacles through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted to help you quickly identify and solve specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material in N-Alkylation
Question: I am attempting to N-alkylate the piperazinone ring, but my reaction shows very little product formation, and I primarily recover my starting material. What could be the cause?
Answer: This is a common issue often related to insufficient activation of the amide or amine nucleophile or an insufficiently reactive electrophile. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions:
-
Insufficiently Strong Base: The pKa of an amide N-H is typically in the range of 17-18, requiring a strong base for complete deprotonation. For N1-alkylation, bases like potassium carbonate (K₂CO₃) are often too weak.[2]
-
Solution: Employ a stronger, non-nucleophilic base. Sodium hydride (NaH) is a standard and effective choice for deprotonating amides.[4] Potassium tert-butoxide (KOt-Bu) or potassium bis(trimethylsilyl)amide (KHMDS) are also excellent alternatives. Always ensure the base is fresh and handled under anhydrous conditions.
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the ions and influencing reaction rates. Protic solvents (e.g., ethanol, water) will quench the strong base and the amide anion.
-
Low Reaction Temperature: While some alkylations proceed at room temperature, many require thermal energy to overcome the activation barrier, especially with less reactive alkyl halides.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and, if no reaction occurs, incrementally heat the mixture to 50-80 °C. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition.
-
-
Unreactive Electrophile: The reactivity of the alkylating agent is crucial. The general trend for alkyl halides is I > Br > Cl.
-
Solution: If using an alkyl chloride with a weak base, consider switching to the corresponding alkyl bromide or iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate a Finkelstein reaction in situ, converting an alkyl chloride or bromide to the more reactive alkyl iodide, often improving yields.[6]
-
Workflow for Troubleshooting Low N-Alkylation Yield
The following diagram outlines a logical decision-making process for addressing low conversion issues.
Caption: Factors influencing the selectivity between N- and O-alkylation.
Frequently Asked Questions (FAQs)
Q1: I need to functionalize only the N4-amine position. What are the best conditions?
A1: The N4-amine is significantly more nucleophilic than the N1-amide. Therefore, selective N4-functionalization can typically be achieved without a strong base.
-
For N4-Alkylation: Use a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a solvent like acetonitrile (MeCN) or DMF with an alkyl bromide or iodide. Reductive amination is also an excellent method for introducing alkyl groups at the N4 position. [6]* For N4-Acylation: Standard acylation conditions work well. Use an acyl chloride or anhydride with a base like triethylamine or pyridine in a solvent like dichloromethane (DCM).
Q2: How can I selectively functionalize the N1-amide position?
A2: This requires protecting the more reactive N4-amine first. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions required for N1-alkylation and can be removed under acidic conditions. [7][8]* Step 1 (Protection): React this compound with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in DCM to get the N4-Boc protected intermediate.
-
Step 2 (N1-Functionalization): Use the strong base conditions described in Issue 1 (e.g., NaH in DMF) to deprotonate and functionalize the N1-amide position.
-
Step 3 (Deprotection): Remove the Boc group using an acid like trifluoroacetic acid (TFA) in DCM, or 4M HCl in dioxane. [9][10]Be aware that the tert-butyl cation generated during deprotection can cause side reactions; using a scavenger like triisopropylsilane (TIS) can be beneficial. [9] Q3: My N-acylation reaction is sluggish. How can I improve it?
A3: N-acylation of amides (to form diacylamines or imides) can be challenging.
-
Use a More Reactive Acylating Agent: Anhydrides are generally less reactive than acyl chlorides.
-
Use an Acylation Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Ensure Anhydrous Conditions: Moisture will consume the acylating agent.
-
Consider N-acylation on the N4-amine first if that is the target, as it is much more reactive. For the N1-amide, protection of N4 is recommended first. N-acylation can lower the LUMO energy levels of the molecule. [11] Q4: What is the role of a phase-transfer catalyst in these reactions?
A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is extremely useful when using solid, inorganic bases like K₂CO₃ or KOH in a non-polar organic solvent. The PTC transports the hydroxide or carbonate anion into the organic phase to deprotonate the amide, and then transports the amide anion, facilitating the reaction with the alkyl halide. This method, often combined with microwave irradiation, can provide a fast, solvent-free, and efficient route for N-alkylation. [3][5]
Experimental Protocols
Protocol 1: Selective N4-Alkylation
-
Dissolve this compound (1.0 eq.) in anhydrous acetonitrile (MeCN, ~0.1 M).
-
Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add the desired alkyl bromide or iodide (1.1 eq.).
-
Stir the mixture vigorously at 60 °C and monitor by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).
Protocol 2: Selective N1-Alkylation via N4-Boc Protection
Part A: N4-Boc Protection
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (Et₃N, 1.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).
-
Wash the reaction mixture with saturated aq. NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N4-Boc protected intermediate, which is often used without further purification.
Part B: N1-Alkylation
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add a solution of the N4-Boc protected intermediate (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then allow it to warm to room temperature for 30 minutes.
-
Add the alkyl iodide (1.1 eq.) dropwise at 0 °C.
-
Stir at room temperature or heat gently (e.g., 50 °C) until the reaction is complete.
-
Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Part C: Boc Deprotection
-
Dissolve the purified N1-alkylated, N4-Boc protected product in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq., or a 20-50% solution in DCM) at 0 °C. [9]3. Stir at room temperature for 1-4 hours until deprotection is complete.
-
Concentrate the reaction mixture in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the crude salt in water, basify with a base like solid KOH or Na₂CO₃ to pH >10, and extract with an organic solvent (e.g., DCM or ethyl acetate). [9][12]
References
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- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6408013/]
- N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06240j]
- N-Acylation of Oxazolidinones. ChemistryViews. [URL: https://www.chemistryviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. escholarship.org [escholarship.org]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. jgtps.com [jgtps.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazinone Synthesis
Introduction
Piperazinones are a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules and approved drugs.[1] Their synthesis is a cornerstone of many drug discovery programs. However, achieving high conversion rates can be challenging, often plagued by issues such as side product formation, slow reaction kinetics, and catalyst deactivation. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve common issues leading to low yields in piperazinone synthesis.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Issues with Starting Materials and Reagents
Question 1: My reaction is sluggish or failing to initiate. Could my starting materials be the problem?
Answer: Absolutely. The purity and integrity of your starting materials are paramount. Low conversion is often traced back to issues that exist before the reaction even begins.
-
Causality:
-
Moisture: Many reagents used in piperazinone synthesis, particularly organometallics, hydrides, and acyl chlorides, are highly sensitive to moisture. Water can quench reagents, hydrolyze starting materials, and deactivate catalysts.
-
Oxidation: Amines, especially electron-rich anilines, are susceptible to air oxidation, which can introduce impurities that inhibit the reaction. Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[2]
-
Impure Solvents: Solvents can contain reactive impurities (e.g., water, peroxides in ethers, acidic contaminants) that interfere with the reaction.
-
-
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Verify the purity of your diamine, acylating agent, and other key starting materials via NMR or LC-MS. Compare the data against the supplier's certificate of analysis or literature values.
-
For amines, a simple visual check can be informative; many pure amines are colorless, and a yellow or brown tint can indicate oxidation.
-
-
Solvent Preparation:
-
Use freshly distilled or commercially available anhydrous solvents. For highly sensitive reactions, drying solvents over molecular sieves or using a solvent purification system is recommended.
-
-
Inert Atmosphere:
-
Ensure your reaction flask is oven-dried or flame-dried before use.
-
Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. Purge the sealed flask with the inert gas for 10-15 minutes before adding reagents.[2]
-
-
Section 2: Reaction Condition Optimization
Question 2: I'm observing significant formation of a 1,4-disubstituted piperazine byproduct, which is lowering the yield of my desired monosubstituted product. How can I improve selectivity?
Answer: This is a classic challenge in piperazine chemistry, arising from the comparable reactivity of both nitrogen atoms.[3] Several strategies can effectively promote mono-substitution.
-
Causality: Once the first nitrogen is substituted, the second nitrogen remains nucleophilic and can compete for the electrophile, leading to the disubstituted byproduct.
-
Strategies for Improving Mono-substitution:
-
Use of Excess Piperazine: Employing a large excess (5-10 equivalents) of the parent piperazine statistically favors the reaction of the electrophile with the more abundant unsubstituted starting material.[3]
-
Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly (e.g., via a syringe pump), especially at low temperatures, keeps its instantaneous concentration low, minimizing the chance of a second substitution.[3]
-
Protecting Group Strategy: This is the most robust method. By using a mono-protected piperazine, such as N-Boc-piperazine, one nitrogen is rendered unreactive. The desired substitution is performed on the free nitrogen, followed by deprotection to yield the monosubstituted product.[3]
-
Question 3: My reductive amination cyclization to form the piperazinone is giving low yields. What are the key parameters to investigate?
Answer: Tandem reductive amination and cyclization is an efficient route, but its success hinges on a delicate balance of several factors.[4]
-
Causality:
-
Inefficient Imine Formation: The initial condensation between the amine and carbonyl is a reversible equilibrium. Inefficient water removal can push the equilibrium back to the starting materials.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl before imine formation, yet reactive enough to reduce the imine C=N bond efficiently. Sodium triacetoxyborohydride (STAB) is often preferred as it is less basic and more tolerant of slightly acidic conditions that favor imine formation.[5]
-
Incorrect pH: The pH of the reaction medium is crucial. A slightly acidic pH (typically 4-6) is required to protonate the carbonyl, activating it for nucleophilic attack by the amine, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
-
Troubleshooting and Optimization Table:
| Parameter | Issue | Recommended Action |
| Reducing Agent | Incomplete reaction or reduction of starting aldehyde. | Switch to Sodium Triacetoxyborohydride (STAB). It is selective for imines in the presence of aldehydes. |
| pH / Acidity | No reaction or slow reaction. | Add a catalytic amount of acetic acid (AcOH) to facilitate imine formation. Screen pH range 4-6. |
| Water Removal | Reversible reaction leading to low conversion. | Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. |
| Solvent | Poor solubility of reagents. | Dichloroethane (DCE) or Tetrahydrofuran (THF) are common choices. Ensure they are anhydrous. |
| Temperature | Reaction is too slow. | While many reductive aminations run at room temperature, gentle heating (40-50 °C) may be required for less reactive substrates. |
Section 3: Method-Specific Challenges (Ugi Reaction)
Question 4: I am using the Ugi four-component reaction to synthesize a piperazinone precursor, but the conversion is poor. What are the unique limitations of this reaction?
Answer: The Ugi reaction is a powerful tool for generating molecular diversity, but it has specific sensitivities that can lead to low yields.[6][7]
-
Causality & Limitations:
-
Isocyanide Quality: Isocyanides are the lynchpin of the Ugi reaction. They are often thermally unstable and possess a notoriously unpleasant odor. Impurities or degradation of the isocyanide component is a very common cause of failure.[6]
-
Imine Formation Equilibrium: Like reductive amination, the initial formation of the imine from the aldehyde and amine is an equilibrium step.
-
Steric Hindrance: Highly hindered aldehydes, amines, or carboxylic acids can significantly slow down or prevent the reaction.
-
Protonation State: The reaction proceeds through a series of intermediates. A key step involves the addition of the carboxylate to the nitrilium ion formed from the imine and isocyanide. The overall reaction rate can be sensitive to the acidity of the carboxylic acid component.
-
-
Experimental Protocol: Small-Scale Ugi Reaction Optimization
-
Preparation: In an oven-dried vial under Argon, combine the aldehyde (0.2 mmol, 1.0 eq) and amine (0.2 mmol, 1.0 eq) in anhydrous methanol (1.0 mL).
-
Imine Formation: Stir the mixture for 30 minutes at room temperature to allow for pre-formation of the imine.
-
Component Addition: Add the carboxylic acid (0.2 mmol, 1.0 eq) to the mixture, followed immediately by the isocyanide (0.2 mmol, 1.0 eq). Note: Use a fresh, purified isocyanide.
-
Reaction: Seal the vial and stir at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC.[8][9] This allows you to track the consumption of starting materials and the appearance of the desired product.
-
Troubleshooting: If conversion is low, consider screening other solvents like trifluoroethanol (TFE), which can accelerate the reaction, particularly for less reactive components.[10]
-
Section 4: Purification Challenges
Question 5: My reaction seems to have worked based on crude analysis, but I'm losing most of my product during purification. How can I improve recovery?
Answer: The basic nature and potential water solubility of many piperazinone products can make purification by standard silica gel chromatography challenging.[3]
-
Causality:
-
Acidic Silica: Standard silica gel is acidic and can strongly adsorb basic compounds like piperazinones, leading to significant tailing of peaks, poor separation, and product loss on the column.
-
Aqueous Workup Losses: If the piperazinone product has some water solubility, it can be lost to the aqueous layers during acid-base extractions.
-
-
Purification Protocol Optimization:
-
Modified Eluent for Chromatography:
-
To mitigate the acidity of the silica gel, add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate). Start with 0.1-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and improve the peak shape and recovery of your basic product.[3]
-
-
Acid-Base Extraction:
-
This is a powerful technique for separating your basic product from neutral or acidic impurities.[3]
-
Step A: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Step B: Extract with a dilute acidic aqueous solution (e.g., 1M HCl). Your basic piperazinone will be protonated and move into the aqueous layer.
-
Step C: Separate the layers. Wash the organic layer again with the acid solution to ensure complete extraction.
-
Step D: Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).
-
Step E: Your product will now be in its free-base form, which is less water-soluble. Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step F: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
References
-
Shaaban, M. R., et al. (2022). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
- Rody, J., & Krebs, A. (1979). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. U.S.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
- CN106117153A - The preparation method of 2 piperazinones. (2016).
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
-
St. Jean, D. J., Jr., & Fandrick, K. R. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Organic Letters. [Link]
-
Yudin, A. K., et al. (2016). Stereocontrolled Disruption of the Ugi Reaction toward the Production of Chiral Piperazinones: Substrate Scope and Process Development. The Journal of Organic Chemistry. [Link]
-
Gonzalez-Lainez, M., & Yudin, A. K. (2017). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In Multicomponent Reactions. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Královičová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. [Link]
-
Reddy, L. H., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
-
Ali, A. S. (2017). A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Medicinal Chemistry. [Link]
-
Carlone, A., et al. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Riva, R., et al. (2015). Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Organic & Biomolecular Chemistry. [Link]
-
De Ruiter, J. (2012). Analytical Methods for the Identification of Piperazines. Analytical Methods. [Link]
-
Shan, L. (2014). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Boston University Theses & Dissertations. [Link]
-
Gemo, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Carlone, A., et al. (2018). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Nguyen, T. H. T., et al. (2020). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Analytical Science and Technology. [Link]
-
Gemo, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]
-
Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?[Link]
- CN108129404B - Synthesis method of chiral piperazinone derivative. (2021).
-
Butler, R. N., et al. (2011). Synthesis, characterization, and cycloaddition reactivity of a monocyclic aromatic 1,2,3,5-tetrazine. The Journal of Organic Chemistry. [Link]
Sources
- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 2-(3-oxopiperazin-2-yl)acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-(3-oxopiperazin-2-yl)acetate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The synthesis, commonly involving the cyclocondensation of a dicarboxylate precursor with ethylenediamine, can lead to a range of impurities. This guide will equip you with the knowledge to identify, troubleshoot, and remove these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the likely synthesis route involving the condensation of a precursor like diethyl 2-acetylsuccinate with ethylenediamine, you can anticipate the following impurities:
-
Unreacted Starting Materials: Ethylenediamine and the diethyl 2-acetylsuccinate precursor.
-
Side-Reaction Byproducts: Products arising from the self-condensation of the starting ester or incomplete cyclization.
-
Hydrolysis Products: The corresponding carboxylic acid from the hydrolysis of the ethyl ester, particularly if aqueous workup conditions are harsh or the product is stored improperly.
-
Polymeric Materials: Higher molecular weight species formed from uncontrolled side reactions.
Q2: My crude product is a thick, non-filterable oil instead of a solid. What should I do?
A2: Oiling out is a common issue, especially in the presence of impurities that depress the melting point. Here are some strategies:
-
Solvent Trituration: Try stirring the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.
-
Purification First: Proceed with column chromatography to remove the impurities that are preventing crystallization.
Q3: I'm seeing a persistent impurity with a similar polarity to my product on TLC. How can I improve separation?
A3: When dealing with closely eluting impurities, consider these adjustments to your chromatographic method:
-
Solvent System Optimization: Fine-tune the polarity of your eluent. Small, incremental changes in the solvent ratio can significantly impact separation.
-
Alternative Solvent Systems: Explore different solvent combinations. For instance, if you are using ethyl acetate/hexanes, try dichloromethane/methanol, which offers different selectivity.
-
Column Type: If using normal-phase silica gel, consider reverse-phase chromatography, where the elution order will be inverted.
Troubleshooting and Purification Protocols
Purity Assessment: Analytical HPLC
A robust analytical HPLC method is crucial for assessing the purity of your material before and after purification. Due to the polar nature of this compound, a reversed-phase method is generally most effective.
Recommended HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Troubleshooting HPLC Analysis:
-
Poor Peak Shape (Tailing): This can be due to secondary interactions with residual silanols on the column. Ensure the mobile phase pH is low (the formic acid helps with this) to protonate the basic nitrogens of the piperazine ring, which can improve peak shape.
-
No Retention (Elutes at Void Volume): Your compound is too polar for the chosen conditions. Consider a more polar stationary phase (e.g., an embedded polar group column) or a HILIC (Hydrophilic Interaction Liquid Chromatography) method.
-
Ghost Peaks: These can arise from impurities in the mobile phase or carryover from previous injections. Always use high-purity solvents and include a needle wash step in your injection sequence.
Workflow for HPLC Method Optimization
Caption: Iterative workflow for HPLC method development.
Purification Strategy 1: Recrystallization
Recrystallization is the most efficient purification method if a suitable solvent system can be identified. Given that this compound is a solid at room temperature, this is a highly recommended first approach.
General Protocol for Recrystallization from a Single Solvent (e.g., Ethanol):
-
Dissolution: In a flask, add the crude material and a minimal amount of hot ethanol to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization:
-
No Crystals Form Upon Cooling: The solution may be too dilute. Re-heat the solution and evaporate some of the solvent to increase the concentration. If this fails, the compound may be too soluble in the chosen solvent.
-
Product Oils Out: The boiling point of the solvent may be too high, or impurities are preventing crystallization. Try a lower-boiling point solvent or use a solvent/anti-solvent system (e.g., dissolve in a small amount of a good solvent like ethanol and slowly add a poor solvent like hexanes until the solution becomes turbid, then cool).
-
Low Recovery: The compound may have significant solubility in the cold solvent. Minimize the amount of solvent used for dissolution and washing.
Decision Tree for Recrystallization Solvent Selection
Caption: A logical approach to selecting a recrystallization method.
Purification Strategy 2: Column Chromatography
If recrystallization is unsuccessful or does not provide material of sufficient purity, column chromatography is the next logical step.
General Protocol for Column Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.4. A good starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[1]
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the elution solvent or a slightly more polar solvent. If solubility is an issue, dry-loading the sample onto a small amount of silica gel is recommended.
-
Elution: Run the column, starting with the non-polar solvent and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
-
Product is Not Eluting: The solvent system is not polar enough. Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of triethylamine or ammonium hydroxide to the mobile phase can help to reduce tailing and improve elution.
-
Poor Separation: The solvent system is not providing adequate resolution. Re-optimize the solvent system using TLC. A shallower gradient during elution can also improve separation.
-
Streaking on the Column: The sample may be overloaded, or it may be degrading on the silica. Reduce the amount of material loaded onto the column. To check for degradation, spot the compound on a TLC plate, let it sit for 30 minutes, and then elute it to see if any new spots have appeared.
Purity Confirmation: NMR Spectroscopy
NMR spectroscopy is essential for confirming the structure of the purified product and for identifying any remaining impurities.
Expected ¹H NMR Signals (in CDCl₃):
-
~4.2 ppm (quartet): -OCH₂CH₃
-
~3.0-3.5 ppm (multiplets): Protons on the piperazine ring
-
~2.5-2.8 ppm (multiplets): Protons of the acetate CH₂ group
-
~1.3 ppm (triplet): -OCH₂CH₃
¹³C NMR Signals (in CDCl₃):
-
~170-175 ppm: Ester and amide carbonyl carbons
-
~61 ppm: -OCH₂CH₃
-
~40-50 ppm: Carbons of the piperazine ring
-
~35-40 ppm: Acetate CH₂ carbon
-
~14 ppm: -OCH₂CH₃
For detailed spectral interpretation, comparison with a reference spectrum is ideal. The absence of signals corresponding to starting materials or other anticipated byproducts is a strong indicator of high purity.
References
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(1), 123. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 6(5), 344-349. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. Retrieved from [Link]
-
Aladdin. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. Retrieved from [Link]
-
eScholarship. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate. Retrieved from [Link]
Sources
Technical Support Center: Scale-up Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important heterocyclic intermediate.
Overview of Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a two-step process. First, a linear precursor, typically an ethyl N-(2-aminoethyl)glycinate derivative, is synthesized. This is followed by a base-mediated intramolecular cyclization to form the desired 3-oxopiperazine ring. This cyclization is a form of intramolecular aminolysis or lactamization, which shares mechanistic principles with condensations like the Dieckmann condensation.[1][2][3] Careful control of reaction parameters is crucial for achieving high yield and purity, especially at a larger scale.
Caption: High-level synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My cyclization yield is low (<60%) during scale-up. What are the primary factors to investigate?
Low yield in the intramolecular cyclization step is the most common challenge. The root cause often lies in one of three areas: reaction conditions, reagent quality, or the promotion of side reactions.
Answer:
-
Base Selection and Stoichiometry: The choice of base is critical. While sodium ethoxide is commonly used, sterically hindered or non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective in aprotic solvents by minimizing side reactions.[1] Ensure the base is used in at least stoichiometric amounts (1.0-1.2 equivalents) to drive the reaction to completion. The driving force for these reactions is often the formation of a stable conjugate base of the product, which requires a full equivalent of base.[4]
-
Solvent Purity and Anhydrous Conditions: This reaction is highly sensitive to moisture. Water can quench the base and hydrolyze the ester functionalities of both the starting material and the product.
-
Protocol: Use anhydrous solvents with a water content below 50 ppm. Toluene and THF are common choices.[1] Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature and Concentration:
-
High Dilution Principle: On scale-up, intermolecular reactions (polymerization) become more probable than the desired intramolecular cyclization. To mitigate this, run the reaction under high-dilution conditions. This is typically achieved by the slow addition of the precursor to a solution of the base in the solvent.
-
Temperature Control: The initial deprotonation is often exothermic. Maintain a low temperature (0-10 °C) during base addition and precursor addition to control the reaction rate and prevent side reactions. After addition is complete, the reaction may be slowly warmed to room temperature or gently heated (e.g., 40-50 °C) to ensure completion.
-
Troubleshooting Decision Tree: Low Yield
Sources
Technical Support Center: Analytical Monitoring of Ethyl 2-(3-oxopiperazin-2-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on monitoring reaction progress. Here, we address common challenges through a series of frequently asked questions and troubleshooting scenarios, grounding our recommendations in established analytical principles.
The synthesis of this compound, a crucial intermediate, often involves the cyclization of a diamine precursor. Incomplete reactions, side-product formation, and purification hurdles are common.[1] Effective in-process monitoring is therefore critical to ensuring high yield and purity. This guide focuses on the practical application of key analytical techniques to navigate these challenges.
Part 1: Frequently Asked Questions & Troubleshooting by Technique
This section provides a detailed, question-and-answer-based guide to the most effective analytical methods for monitoring your reaction.
High-Performance Liquid Chromatography (HPLC)
Question: How can I use HPLC to effectively monitor the consumption of starting materials and the formation of my product?
Answer: HPLC is the primary workhorse for monitoring this reaction due to its ability to separate the polar starting materials (e.g., diamine precursors) from the typically less polar product and various impurities. A well-developed reversed-phase HPLC (RP-HPLC) method is essential for accurate quantification and progress tracking.
A typical starting point for method development would involve a C18 column with a gradient elution using a mobile phase of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and an organic modifier like acetonitrile or methanol.[2]
Typical RP-HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate amines and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic eluent to elute less polar compounds.[2] |
| Gradient | 5% B to 95% B over 15-20 min | Ensures elution of all components, from polar starting materials to non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Improves peak shape and reduces viscosity. |
| Detector | UV at 210 nm or 220 nm | Amide bonds in the product and precursors have UV absorbance at low wavelengths. |
Troubleshooting HPLC Analysis:
-
Question: Why are my peaks tailing or showing poor shape?
-
Answer: Peak tailing for amine-containing compounds is common. The primary cause is often the interaction of basic amine groups with acidic silanol groups on the silica support of the HPLC column. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid) to keep the amines protonated. If the problem persists, consider using a column with end-capping or a base-deactivated stationary phase. Also, ensure your sample is fully dissolved in the mobile phase.[3]
-
-
Question: I am not seeing good separation between my starting material and product peaks. What should I do?
-
Answer: If peaks are co-eluting, you need to adjust the selectivity of your method. First, try making the gradient shallower; a slower increase in the organic phase percentage can improve the resolution of closely eluting peaks. If that fails, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. As a last resort, you may need to screen different column chemistries (e.g., a Phenyl-Hexyl or a Polar-Embedded column).
-
-
Question: My reaction mixture is complex. How do I prepare the sample for HPLC injection to protect my column?
-
Answer: Proper sample preparation is crucial for accuracy and to prevent column damage.[4] Before injection, a reaction aliquot should be quenched, diluted with the mobile phase, and filtered.[2] A simple and effective method is to take a small aliquot (e.g., 10-20 µL), quench it in a larger volume of a suitable solvent (e.g., 1 mL of mobile phase A), and then filter it through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[3][4] For very crude mixtures, a solid-phase extraction (SPE) cleanup might be necessary.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: How can ¹H NMR spectroscopy confirm the formation of the piperazinone ring?
Answer: ¹H NMR is an invaluable tool for structural confirmation. The key diagnostic signals for the formation of this compound are the appearance of the amide N-H proton and the distinct shifts of the methylene protons within the newly formed ring.
Expected ¹H NMR Diagnostic Signals:
| Protons | Expected Chemical Shift (δ) | Multiplicity | Key Feature |
| Amide N-H | ~7.5 - 8.5 ppm | Broad singlet | Disappearance of amine protons from starting material and appearance of this signal is a strong indicator of cyclization. |
| Ring CH₂ protons | ~2.8 - 3.5 ppm | Multiplets | Complex splitting patterns arise from the chiral center and coupling within the ring. |
| Ester CH₂CH₃ | ~4.1 ppm (q), ~1.2 ppm (t) | Quartet, Triplet | These signals from the ethyl acetate moiety should remain, but may shift slightly upon cyclization. |
Troubleshooting NMR Analysis:
-
Question: My NMR spectrum is very broad, and I can't resolve the multiplets. Why?
-
Answer: Broad peaks can be due to several factors. The presence of paramagnetic impurities (metal catalysts) can cause significant line broadening. The sample may also be too concentrated. Try diluting your sample. Additionally, the amide N-H proton can undergo exchange with residual water in the solvent (e.g., DMSO-d₆ is preferable to CDCl₃ if exchange is an issue). Running the NMR at a higher temperature can sometimes sharpen peaks by increasing the rate of conformational exchange.
-
-
Question: I see signals for my starting materials and my product. How can I estimate the reaction conversion?
-
Answer: You can determine the conversion by integrating the area of a well-resolved product peak and a corresponding starting material peak. Choose signals that are singlets or simple multiplets and are unique to each species. For example, compare the integration of a product ring proton to a specific proton on the starting material. The ratio of these integrals (normalized for the number of protons they represent) gives the molar ratio of the compounds in the mixture.
-
Mass Spectrometry (MS) and GC-MS
Question: Can I use Mass Spectrometry to quickly confirm the presence of my product?
Answer: Absolutely. Mass spectrometry, often coupled with LC (LC-MS) or GC (GC-MS), is excellent for confirming the molecular weight of the target compound.[6] For this compound (C₈H₁₄N₂O₃, MW: 186.21 g/mol ), you should look for the protonated molecular ion [M+H]⁺ at m/z 187.1.[6]
LC-MS is generally preferred over GC-MS for this compound due to the relatively low volatility and polar nature of the piperazinone ring system.[3]
Troubleshooting MS Analysis:
-
Question: I am seeing an unexpected mass peak in my LC-MS. What could it be?
-
Answer: Unexpected peaks often correspond to side products or intermediates. Common side reactions in piperazine synthesis include the formation of dimers or oligomers, or incomplete cyclization.[1] For example, a peak corresponding to the molecular weight of two starting material molecules minus water could indicate a dimerization byproduct. Use the accurate mass to predict a molecular formula and propose a likely structure.
-
-
Question: Why is my compound not flying well in the mass spectrometer (low signal intensity)?
-
Answer: Poor ionization is a common issue. Ensure you are using an appropriate ionization technique. Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds. Adding a small amount of formic acid to the sample can help promote protonation and enhance the [M+H]⁺ signal.
-
Part 2: General Troubleshooting Workflow
When monitoring your reaction, issues are not always specific to one analytical technique. The following workflow provides a logical approach to diagnosing common problems.
Workflow for Troubleshooting Reaction Monitoring
Caption: A decision-making workflow for troubleshooting common issues encountered during reaction monitoring.
Part 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
This protocol outlines the standard procedure for preparing a reaction aliquot for injection into an HPLC system.
-
Sampling: Carefully extract a small, representative aliquot from the reaction mixture (e.g., 10 µL) using a calibrated micropipette.
-
Quenching (if necessary): Immediately add the aliquot to a vial containing 1.0 mL of a suitable solvent, such as acetonitrile or your HPLC mobile phase A. This stops the reaction and dilutes the sample.
-
Neutralization (if necessary): If the reaction is strongly acidic or basic, neutralize the diluted sample to prevent damage to the HPLC column.
-
Filtration: Draw the diluted sample into a syringe. Attach a syringe filter (0.22 µm or 0.45 µm, chosen for chemical compatibility with your solvent) and dispense the filtered solution into an HPLC vial.[2]
-
Analysis: Place the vial in the autosampler and run your established HPLC method. Always include a blank injection (solvent only) and standards for your starting material and product if available to confirm retention times.[4]
Protocol 2: Reaction Monitoring by ¹H NMR
This protocol describes how to prepare a sample for NMR to determine reaction conversion.
-
Sampling: Extract a larger aliquot from the reaction mixture (e.g., 0.1-0.2 mL).
-
Workup: Perform a simple liquid-liquid extraction to remove inorganic salts and catalysts that could interfere with the analysis. Dilute the aliquot with an organic solvent (e.g., ethyl acetate), wash with water and then brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain a residue.
-
Sample Preparation: Dissolve a small amount of the residue (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum. Ensure the spectral window is wide enough to see all relevant protons and that the relaxation delay (d1) is sufficient for quantitative analysis (typically at least 5 times the longest T1).
By systematically applying these analytical techniques and troubleshooting guides, researchers can gain precise control over the synthesis of this compound, leading to improved yields, higher purity, and more efficient process development.
References
- BenchChem. (2025). Technical Support Center: Synthesis of Piperazine Derivatives.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Organomation. (n.d.). HPLC Sample Preparation.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- PubChemLite. (n.d.). This compound (C8H14N2O3).
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. organomation.com [organomation.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. PubChemLite - this compound (C8H14N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Managing Diastereoselectivity in the Synthesis of Substituted Piperazinones
Welcome to the technical support center for the synthesis of substituted piperazinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this important class of heterocyclic compounds. Piperazinones are privileged scaffolds in medicinal chemistry, and achieving the desired diastereoselectivity is often a critical challenge.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity, and where should I start troubleshooting?
Answer:
Achieving high diastereoselectivity in piperazinone synthesis hinges on effectively controlling the approach of reactants during the formation of new stereocenters. The primary factors at play are substrate control , reagent control , and reaction conditions .
-
Substrate Control: The inherent stereochemistry of your starting materials, such as chiral amino acids or 1,2-diamines, can direct the formation of a new stereocenter.[3][4] The steric bulk and electronic nature of substituents on the chiral backbone can create a facial bias, favoring the approach of a reactant from one direction over the other. If you are starting with a racemic or achiral substrate, you will inherently have less control.
-
Reagent Control: This involves the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity.[5] Chiral auxiliaries are temporarily incorporated into the molecule to direct a subsequent stereoselective transformation and are then cleaved. Chiral catalysts, such as those based on transition metals (e.g., Palladium, Iridium) with chiral ligands, create a chiral environment around the reactants, favoring the formation of one diastereomer.[1][6][7]
-
Reaction Conditions: Temperature, solvent, and additives can all have a profound impact on diastereoselectivity. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy. The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Additives like Lewis acids or Brønsted acids can coordinate to the substrate, altering its steric and electronic properties and thereby influencing the stereochemical outcome.[8]
Troubleshooting Steps:
-
Review Your Starting Materials: If using a chiral starting material, ensure its enantiomeric purity. Even small amounts of the other enantiomer can lead to the formation of the undesired diastereomer.
-
Temperature Optimization: If your reaction is run at room temperature or elevated temperatures, try lowering the temperature significantly (e.g., to 0 °C, -20 °C, or even -78 °C).[9]
-
Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Catalyst/Ligand Variation (if applicable): If you are using a catalytic system, screen different chiral ligands. The steric and electronic properties of the ligand are critical for inducing high diastereoselectivity.
Question 2: I am attempting a substrate-controlled diastereoselective synthesis using a chiral 1,2-diamine, but the diastereomeric ratio (d.r.) is still low. How can I enhance the influence of the existing stereocenter?
Answer:
When the inherent chirality of your substrate isn't providing sufficient stereocontrol, the goal is to amplify its directing effect. This often involves modifying the substrate or the reaction environment to favor a more ordered transition state.
Strategies to Enhance Substrate Control:
-
Increase Steric Hindrance: Modifying a substituent on the chiral backbone to be bulkier can create a more pronounced steric bias, forcing the incoming reactant to approach from the less hindered face. For example, changing a methyl group to an isopropyl or tert-butyl group.
-
Utilize Chelating Groups: Introducing a functional group capable of chelation (e.g., a hydroxyl or methoxy group) near the existing stereocenter can lead to a more rigid, cyclic transition state when a suitable Lewis acid is added. This conformational constraint can significantly improve diastereoselectivity.
-
Protecting Group Strategy: The choice of protecting groups on nitrogen atoms can influence the conformational preferences of the molecule. Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can have a significant steric impact.[9] Experimenting with different protecting groups is a valuable strategy.
Experimental Protocol: Aza-Michael Addition for Chiral Piperazine Synthesis
This protocol describes a key transformation in the synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines, where diastereoselectivity is crucial.[10]
Step-by-Step Methodology:
-
Preparation of the Chiral 1,2-Diamine: Start from an enantiomerically pure α-amino acid. Protect the amino group (e.g., with Boc) and the carboxylic acid (e.g., as a methyl ester). Reduce the ester to the corresponding alcohol, convert the alcohol to a leaving group (e.g., mesylate or tosylate), and displace it with an azide. Finally, reduce the azide to the primary amine to yield the orthogonally protected chiral 1,2-diamine.
-
In Situ Generation of the Vinyl Diphenyl Sulfonium Salt: In a separate flask, react 2-bromoethyl-diphenylsulfonium triflate with a non-nucleophilic base (e.g., DBU) to generate the reactive vinyl diphenyl sulfonium salt.
-
Aza-Michael Addition: Cool the solution of the chiral 1,2-diamine to a low temperature (e.g., -78 °C). Slowly add the freshly prepared solution of the vinyl diphenyl sulfonium salt. The facial selectivity of this Michael addition is directed by the existing stereocenter of the diamine.
-
Intramolecular Cyclization: After the Michael addition is complete, warm the reaction mixture to room temperature to facilitate the intramolecular SN2 reaction, where the second nitrogen atom displaces the diphenyl sulfide, forming the piperazine ring.
-
Purification: Purify the resulting orthogonally protected chiral piperazine by column chromatography.
Question 3: My diastereoselectivity is highly variable between batches. What are the likely sources of this irreproducibility?
Answer:
Inconsistent diastereoselectivity is a frustrating problem that often points to subtle, uncontrolled variables in the experimental setup.
Common Sources of Irreproducibility:
-
Reagent Purity and Stoichiometry:
-
Water Content: Many reactions, especially those involving organometallics or strong bases, are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Re-purify starting materials if there is any doubt.
-
Accurate Stoichiometry: Small errors in the amount of catalyst, ligand, or additives can have a large effect on selectivity. Use precise weighing and calibrated pipettes.
-
-
Reaction Setup and Execution:
-
Temperature Control: Fluctuations in reaction temperature can lead to variable selectivity. Use a cryostat or a well-insulated ice/dry ice bath for consistent low-temperature reactions.
-
Addition Rate: The rate at which reagents are added can be critical, especially for highly exothermic reactions or when forming a reactive intermediate in situ. Use a syringe pump for slow and controlled additions.
-
Stirring: Inefficient stirring can lead to localized "hot spots" or concentration gradients, resulting in poor selectivity. Ensure vigorous and consistent stirring.
-
-
Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Data Presentation: Effect of Reaction Conditions on Diastereoselectivity
The following table summarizes hypothetical data illustrating how different parameters can influence the diastereomeric ratio (d.r.) in a piperazinone synthesis.
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Additive | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Pd(OAc)2 (5) | Racemic BINAP | DCM | 25 | None | 55:45 | 90 |
| 2 | Pd(OAc)2 (5) | (R)-BINAP | DCM | 25 | None | 85:15 | 88 |
| 3 | Pd(OAc)2 (5) | (R)-BINAP | Toluene | 25 | None | 90:10 | 85 |
| 4 | Pd(OAc)2 (5) | (R)-BINAP | Toluene | 0 | None | 95:5 | 82 |
| 5 | Pd(OAc)2 (5) | (R)-BINAP | Toluene | -20 | None | >98:2 | 75 |
| 6 | Ir(cod)2Cl (2) | (S,S)-f-binaphane | THF | 25 | Cs2CO3 | 10:90 | 92 |
This is example data and should be adapted to your specific reaction.
Question 4: I am considering using a chiral auxiliary. What are the key considerations for selecting an appropriate auxiliary and what are the common pitfalls?
Answer:
Chiral auxiliaries are a powerful tool for inducing diastereoselectivity. The ideal auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization of the product.
Key Considerations for Chiral Auxiliary Selection:
-
Point of Attachment: The auxiliary should be attached close to the stereocenter being formed to exert maximum influence.
-
Conformational Rigidity: Auxiliaries that can adopt a well-defined, rigid conformation in the transition state often provide the highest levels of stereocontrol.
-
Steric and Electronic Properties: The steric bulk of the auxiliary is often the primary factor in directing the approach of the incoming reagent. Electronic effects can also play a role.
-
Cleavage Conditions: The conditions required to remove the auxiliary should not be so harsh that they epimerize the newly formed stereocenter or decompose the product.
Common Pitfalls:
-
Difficult Removal: The auxiliary may be difficult to remove without affecting other functional groups in the molecule.
-
Racemization during Cleavage: The product may be susceptible to racemization under the cleavage conditions.
-
Poor Stereocontrol: The auxiliary may not provide a sufficient level of diastereoselectivity for the desired application.
-
Cost and Availability: Some highly effective auxiliaries can be expensive or not commercially available, requiring their synthesis.
Visualization of Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Key factors influencing diastereoselectivity in piperazinone synthesis.
Caption: A workflow for troubleshooting poor diastereoselectivity.
References
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available from: [Link]
- Synthesis method of chiral piperazinone derivative. (2019). Google Patents.
-
Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]
-
Wang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available from: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Available from: [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). NIH. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Available from: [Link]
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. Available from: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. (n.d.). NIH. Available from: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. Available from: [Link]
-
Mercer, G. J., & Sigman, M. S. (n.d.). Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization. Organic Letters. Available from: [Link]
-
Syntheses and transformations of piperazinone rings. A review. (2022). ResearchGate. Available from: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Available from: [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2022). ResearchGate. Available from: [Link]
-
Wang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available from: [Link]
-
Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2019). The Journal of Organic Chemistry. Available from: [Link]
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2016). Organic & Biomolecular Chemistry. Available from: [Link]
-
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]
-
Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. (2023). MDPI. Available from: [Link]
- Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. (1980). Google Patents.
-
Meninno, S., & Lattanzi, A. (n.d.). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. Available from: [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023). MDPI. Available from: [Link]
-
Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. (2016). PubMed. Available from: [Link]
-
Panda, S. S., & Steel, P. J. (2014). Diastereoselective synthesis of methanopyridoxazocinones. Augusta University Research Profiles. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Ethyl 2-(3-oxopiperazin-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of pharmaceutical compounds is paramount to their safety and efficacy. For drug candidates like ethyl 2-(3-oxopiperazin-2-yl)acetate and its derivatives, which are built upon the privileged piperazine scaffold, rigorous structural confirmation is a critical step in the development pipeline. This guide provides an in-depth comparison of key spectroscopic techniques essential for the unambiguous characterization of this class of molecules, grounded in the principles of scientific integrity and supported by experimental insights.
The Central Role of Spectroscopic Analysis
In pharmaceutical development, moving from research and development to quality control necessitates analytical methods that are not only accurate but also robust and reliable.[1] Spectroscopic techniques are indispensable tools in this process, offering detailed insights into the molecular structure, purity, and stability of drug substances.[2] For this compound derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of a comprehensive analytical strategy.
Core Spectroscopic Techniques: A Head-to-Head Comparison
The selection of an analytical technique is driven by the specific information required. For the structural elucidation of novel this compound derivatives, a multi-faceted approach is non-negotiable.
| Technique | Information Provided | Strengths | Limitations | Application to Target Molecule |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), stereochemistry, conformational analysis. | Unrivaled for determining the precise arrangement of atoms in a molecule.[3] | Relatively low sensitivity, complex spectra for large molecules, can be time-consuming. | Essential for confirming the core piperazine ring structure, the ethyl acetate side chain, and their connectivity. Crucial for identifying diastereomers and conformers.[4][5] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural clues.[3] | High sensitivity, provides accurate mass measurements, suitable for complex mixtures when coupled with chromatography (LC-MS).[2] | Isomers may not be distinguishable without tandem MS, fragmentation can be complex to interpret. | Confirms the molecular formula (C₈H₁₄N₂O₃ for the parent compound)[6][7][8] and provides key fragments that support the proposed structure. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, non-destructive, provides a characteristic "fingerprint" for a molecule. | Provides limited information on the overall molecular skeleton, susceptible to interference from moisture. | Identifies the key carbonyl groups of the lactam and the ester, as well as the N-H bonds of the piperazine ring.[9] |
Deep Dive into the Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds.[3] For this compound derivatives, both ¹H and ¹³C NMR are vital.
¹H NMR Analysis: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include:
-
Ethyl Group: A triplet and a quartet corresponding to the -CH₃ and -OCH₂- protons, respectively.
-
Piperazine Ring: A series of multiplets for the -CH₂- groups and a broad signal for the N-H proton.
-
Acetate Side Chain: Signals for the -CH₂- and -CH- protons adjacent to the carbonyl and piperazine ring.
¹³C NMR Analysis: The carbon NMR spectrum provides information on the number of non-equivalent carbons. Expected key signals include:
-
Carbonyl Carbons: Resonances in the highly deshielded region (160-180 ppm) for the ester and amide carbonyls.[10]
-
Ethyl Group Carbons: Signals for the -CH₃ and -OCH₂- carbons.
-
Piperazine and Acetate Carbons: Resonances in the aliphatic region.
Experimental Protocol: ¹H and ¹³C NMR Analysis [3]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound, which is a fundamental piece of data for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further validating the molecular formula.
Expected Fragmentation: The fragmentation pattern in the mass spectrum offers valuable structural clues. For this compound, key fragmentations would likely involve the loss of the ethoxy group from the ester, cleavage of the acetate side chain, and fragmentation of the piperazine ring.[3][10] The base peak is often the acylium ion (R-CO⁺) resulting from the cleavage of the C-Y bond in carboxylic acid derivatives.[10]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Chromatographic Separation (LC):
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute with a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate the compound from any impurities.
-
-
Mass Spectrometric Detection (MS):
-
The eluent from the LC is introduced into the mass spectrometer source (e.g., electrospray ionization - ESI).
-
Acquire mass spectra in both positive and negative ion modes over a relevant mass range.
-
For structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Compare the accurate mass with the theoretical mass of the proposed structure.
-
Analyze the fragmentation pattern to corroborate the connectivity of the molecule.
-
LC-MS Experimental Workflow
Caption: Workflow for LC-MS analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and straightforward method to confirm the presence of specific functional groups. For this compound, the IR spectrum will provide a unique fingerprint.
Characteristic IR Absorptions:
-
N-H Stretch: A peak or peaks in the region of 3200-3400 cm⁻¹ corresponding to the amine in the piperazine ring.[9]
-
C=O Stretches: Two distinct and strong absorption bands are expected:
-
C-O Stretch: A strong absorption in the 1150-1250 cm⁻¹ region for the ester C-O bond.[10]
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Press the sample firmly against the crystal to ensure good contact.
-
Acquire the sample spectrum by co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Comparison with Alternative Techniques
While NMR, MS, and IR are the primary tools, other techniques can provide complementary information.
| Alternative Technique | Information Provided | When to Use |
| X-Ray Crystallography | Absolute 3D structure in the solid state. | When a single crystal can be grown; provides unambiguous proof of structure and stereochemistry. |
| UV-Vis Spectroscopy | Information on conjugated systems. | For derivatives with chromophores; useful for quantitative analysis. |
| Elemental Analysis | Percentage composition of C, H, N. | To provide further confirmation of the elemental composition determined by HRMS.[4] |
Conclusion
The structural confirmation of this compound derivatives requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the molecular weight and formula, and IR spectroscopy verifies the presence of key functional groups. This integrated analytical approach ensures the highest level of confidence in the structure of these important pharmaceutical building blocks, a cornerstone of both drug discovery and quality control.[1] By understanding the strengths and causality behind the choice of each technique, researchers can efficiently and accurately characterize novel compounds, accelerating the path to new therapeutic agents.
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Comparative study of different catalytic systems for piperazinone synthesis
For researchers, medicinal chemists, and professionals in drug development, the piperazinone scaffold is a cornerstone of modern pharmacophores, appearing in a vast array of therapeutic agents. The efficient and selective synthesis of these heterocycles is paramount. This guide provides an in-depth comparative analysis of various catalytic systems for piperazinone synthesis, moving beyond a simple recitation of methods to offer insights into the causality of experimental choices and a critical evaluation of their performance based on experimental data.
Introduction: The Significance of Piperazinones in Medicinal Chemistry
Piperazinones are six-membered nitrogen-containing heterocyclic rings that are considered "privileged structures" in drug discovery. Their unique conformational properties and ability to present substituents in defined spatial orientations make them ideal scaffolds for interacting with biological targets. From antiviral and anticancer agents to central nervous system drugs, the piperazinone core is a testament to the power of heterocyclic chemistry in medicine. The development of efficient and scalable synthetic routes to access diverse piperazinone analogs is therefore a critical endeavor in the advancement of new therapeutics.
This guide will explore and compare four major classes of catalytic systems for piperazinone synthesis:
-
Homogeneous Metal Catalysis: Utilizing soluble transition metal complexes.
-
Heterogeneous Catalysis: Employing solid-supported catalysts for enhanced reusability.
-
Organocatalysis: Metal-free catalysis driven by small organic molecules.
-
Biocatalysis: Leveraging enzymes for highly selective transformations.
We will delve into the mechanistic underpinnings of each system, present comparative performance data, and provide detailed experimental protocols for representative examples.
Homogeneous Metal Catalysis: Precision and High Activity
Homogeneous catalysis offers unparalleled control over the reaction environment, often leading to high yields and selectivities. Transition metals such as palladium, iridium, and rhodium have been extensively explored for the synthesis of piperazinones, primarily through asymmetric hydrogenation and cyclization reactions.
Palladium-Catalyzed Asymmetric Hydrogenation
A prominent strategy for accessing chiral piperazin-2-ones involves the asymmetric hydrogenation of pyrazin-2-ol precursors. This method provides excellent enantioselectivity and diastereoselectivity.[1][2]
Mechanism: The reaction is believed to proceed through the hydrogenation of the C=N bond of the tautomeric pyrimidin-2(1H)-one, followed by an acid-catalyzed isomerization and subsequent hydrogenation of the resulting imine. A dynamic kinetic resolution process is involved in this formal asymmetric hydrogenation.[2]
Workflow for Palladium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Palladium-Catalyzed Asymmetric Hydrogenation.
Iridium and Rhodium-Catalyzed Reductive Amination and Amidation Cascade
An efficient approach for the synthesis of chiral piperazinones involves a transition-metal-catalyzed asymmetric reductive amination and amidation cascade reaction between alkyl diamines and α-ketoesters.[3][4] Interestingly, the choice of metal (iridium or rhodium) is crucial and depends on the substitution pattern of the diamine substrate to achieve high enantioselectivity.[3]
Catalytic Cycle of Iridium-Catalyzed Reductive Amination/Amidation
Caption: Proposed Catalytic Cycle for Iridium-Catalyzed Piperazinone Synthesis.
Heterogeneous Catalysis: The Advantage of Recyclability
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Heterogeneous catalysts, where the active catalytic species are immobilized on a solid support, address this issue by allowing for easy recovery and reuse.[2][3]
Solid-Supported Metal Catalysts
Metal ions supported on polymeric resins have been effectively used to catalyze the synthesis of monosubstituted piperazines.[2] This approach simplifies the work-up procedure and allows for the reuse of the catalyst. For instance, various metal ions supported on a weakly acidic cation-exchange resin can catalyze the aza-Michael addition of piperazine to activated alkenes and alkynes.[5]
Key Advantages:
-
Easy Separation: The catalyst can be easily filtered off from the reaction mixture.
-
Reusability: The recovered catalyst can be used in multiple reaction cycles, reducing overall cost.
-
Reduced Metal Contamination: The final product has lower levels of metal impurities.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalytic systems. For piperazinone synthesis, one-pot cascade reactions catalyzed by chiral organic molecules have proven to be highly effective.
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC)
A notable example is the one-pot synthesis of C3-substituted piperazin-2-ones from commercially available aldehydes, (phenylsulfonyl)acetonitrile, and 1,2-ethylenediamines.[5][6] This sequence is catalyzed by a quinine-derived urea (eQNU) and involves three sequential steps in a single pot.[5][6][7]
Workflow for Organocatalytic One-Pot Piperazinone Synthesis
Caption: Organocatalytic One-Pot Three-Step Synthesis of Piperazinones.
This approach offers high yields and excellent enantioselectivities (up to 99% ee) and avoids the use of metal catalysts.[5][6]
Biocatalysis: The Power of Enzymes
Biocatalysis harnesses the remarkable selectivity and efficiency of enzymes to perform chemical transformations. For piperazinone synthesis, transaminases (ATAs) have been employed in a biocatalytic approach to produce optically pure piperazinones and 1,4-diazepanones.[8]
Transaminase-Mediated Synthesis
This method is based on the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, followed by spontaneous cyclization of the resulting amine to form the piperazinone ring.[8] A key advantage of this system is the ability to produce both enantiomers of the target piperazinone by selecting a transaminase with the appropriate stereoselectivity.[8]
Key Features:
-
High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (>99% ee).
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions.
-
Green Chemistry: This approach is environmentally friendly, avoiding the use of toxic reagents and solvents.
Comparative Performance of Catalytic Systems
The choice of a catalytic system for piperazinone synthesis depends on several factors, including the desired substitution pattern, stereochemistry, scalability, and cost. The following table provides a comparative overview of the different systems based on available experimental data.
| Catalytic System | Catalyst Example | Substrates | Yield (%) | Enantioselectivity (ee, %) | Key Advantages | Key Disadvantages |
| Homogeneous Metal Catalysis | ||||||
| Pd-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF3)2/(R)-TolBINAP[2] | 5,6-disubstituted pyrazin-2-ols | 84-95[2] | 84-90[2] | High yields and enantioselectivities. | Requires high-pressure H2, expensive ligands, and potential metal contamination. |
| Ir/Rh-Catalyzed Cascade | [Ir(COD)Cl]2 or [Rh(COD)Cl]2 with chiral ligands[3] | Alkyl diamines, α-ketoesters | Good to excellent[3] | Up to >99[3] | High enantioselectivity, modular. | Requires specific catalysts for different substrates, potential metal contamination. |
| Heterogeneous Catalysis | ||||||
| Solid-Supported Metal Ions | Metal ions on cation-exchange resin[5] | Piperazine, activated alkenes/alkynes | Good to excellent[5] | N/A (for achiral synthesis) | Catalyst reusability, easy work-up. | May have lower activity than homogeneous counterparts, potential for metal leaching. |
| Organocatalysis | ||||||
| One-Pot DROC | Quinine-derived urea (eQNU)[5][6] | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | 38-90[5][6] | Up to 99[5][6] | Metal-free, high enantioselectivity, one-pot procedure. | Catalyst loading can be high, may require longer reaction times. |
| Biocatalysis | ||||||
| Transaminase-Mediated Synthesis | Amine Transaminases (ATAs)[8] | N-(2-oxopropyl) amino acid esters | 70-90 (isolated)[8] | >99[8] | Exceptional enantioselectivity, mild and green conditions. | Substrate scope can be limited by enzyme specificity, requires aqueous media. |
Experimental Protocols
Protocol for Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-diphenylpyrazin-2-ol[2]
-
To a solution of 5,6-diphenylpyrazin-2-ol (0.1 mmol) in a mixture of DCM (1.5 mL) and benzene (1.5 mL) in a glovebox, add Pd(OCOCF3)2 (3.3 mol%), (R)-TolBINAP (3.6 mol%), and TsOH·H2O (0.1 mmol).
-
Transfer the mixture to a stainless-steel autoclave.
-
Pressurize the autoclave with H2 to 1000 psi.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
Protocol for Organocatalytic One-Pot Synthesis of a C3-Aryl Piperazin-2-one[6]
-
To a solution of the aldehyde (0.1 mmol) and (phenylsulfonyl)acetonitrile (0.1 mmol) in anhydrous toluene (0.3 M), add the quinine-derived urea catalyst (eQNU, 10 mol%).
-
Stir the reaction mixture at room temperature until the Knoevenagel condensation is complete (monitored by TLC).
-
Dilute the reaction mixture with toluene to a concentration of 0.02 M and cool to -20 °C.
-
Add cumyl hydroperoxide (CHP, 0.11 mmol) and continue stirring at -20 °C until the epoxidation is complete.
-
Add 1,2-ethylenediamine (0.12 mmol) and Et3N (0.2 mmol) and allow the reaction to warm to 25 °C.
-
Stir until the domino ring-opening cyclization is complete.
-
Quench the reaction and purify the product by flash column chromatography.
Protocol for Transaminase-Mediated Synthesis of an Optically Pure Piperazinone[8]
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 8.0).
-
To the buffer, add the N-(2-oxopropyl) amino acid ester substrate (e.g., 10 mM).
-
Add the amine donor (e.g., isopropylamine, 1 M) and pyridoxal 5'-phosphate (PLP, 1 mM).
-
Initiate the reaction by adding the selected amine transaminase (ATA) enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Conclusion and Future Outlook
The synthesis of piperazinones has benefited immensely from the development of a diverse array of catalytic systems. Homogeneous metal catalysis provides highly efficient and selective routes to chiral piperazinones, albeit with challenges in catalyst separation. Heterogeneous catalysis offers a practical solution for catalyst recycling, a crucial aspect for industrial applications. Organocatalysis has emerged as a powerful, metal-free alternative, enabling elegant one-pot cascade reactions with excellent stereocontrol. Biocatalysis, with its unparalleled selectivity and green credentials, presents a highly attractive approach for the synthesis of optically pure piperazinones.
The choice of the optimal catalytic system is contingent on the specific synthetic goal. For the rapid generation of diverse analogs in a discovery setting, a modular and high-throughput friendly method like the organocatalytic one-pot procedure might be preferred. For large-scale synthesis where cost and sustainability are paramount, a heterogeneous or biocatalytic approach would be more advantageous.
Future research in this field will likely focus on the development of more sustainable and efficient catalytic systems. This includes the design of novel, highly active, and reusable heterogeneous catalysts, the discovery and engineering of new enzymes with broader substrate scopes, and the development of novel catalytic cascades that can construct complex piperazinone scaffolds from simple starting materials in a single operation. The continued innovation in catalysis will undoubtedly pave the way for the discovery of next-generation piperazinone-based therapeutics.
References
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
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Meninno, S., Villano, R., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2946–2957. [Link]
-
Meninno, S., Villano, R., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2946–2957. [Link]
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Xie, R., Zhou, H., Lu, H., Mu, Y., Zhang, Z., & Zhang, W. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(49), 9134–9139. [Link]
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Pérez-Martín, C., Rebolledo, F., & Brieva, R. (2022). Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4-Diazepanones. Advanced Synthesis & Catalysis, 364(7), 1326-1336. [Link]
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Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
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Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2-(3-oxopiperazin-2-yl)acetate
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. Ethyl 2-(3-oxopiperazin-2-yl)acetate, a piperazine derivative, represents a class of compounds that are structurally significant in numerous therapeutic agents.[1] The validation of analytical methods used to quantify such compounds is not merely a regulatory requirement; it is a foundational element of quality assurance, ensuring the safety and efficacy of the final drug product.[2]
This guide provides a comparative analysis of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of each method, present detailed validation protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offer experimental data to support an informed selection process.[3][4] The objective is to equip researchers, scientists, and drug development professionals with the expertise to choose and validate the most appropriate analytical method for their specific needs.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a workhorse in pharmaceutical analysis, valued for its robustness, cost-effectiveness, and ease of use.[5] It is particularly well-suited for the quantification of compounds that possess a UV-active chromophore. For piperazine derivatives that lack a strong chromophore, derivatization may be necessary to enhance UV activity.[1][6][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for high-sensitivity and high-selectivity analysis, LC-MS/MS is indispensable for quantifying analytes at very low concentrations or in complex biological matrices.[5][8] Its ability to provide structural information through fragmentation patterns makes it a powerful tool for unequivocal identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Workhorse for Routine Analysis
Principle of Operation
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. As the sample travels through the column, components are separated based on their hydrophobicity. A UV detector then measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.
Detailed Validation Protocol (as per ICH Q2(R1))
The validation of an HPLC-UV method ensures that it is suitable for its intended purpose.[9] The following parameters must be rigorously evaluated:
Experimental Protocol: HPLC-UV Method Validation
-
System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Inject a standard solution of this compound (e.g., 10 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The tailing factor should be less than 2, and the theoretical plates should be greater than 2000.
-
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).
-
Procedure: Analyze a blank sample, a placebo (if applicable), and a sample spiked with known impurities.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte. Peak purity should be assessed using a photodiode array (PDA) detector.[10]
-
-
Linearity and Range:
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1-50 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be greater than 0.999.
-
-
Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or six determinations at 100% of the test concentration on the same day.[11]
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be less than 2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7][12]
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
-
-
Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.
-
Hypothetical Performance Data: HPLC-UV
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | RSD < 2% | Peak Area RSD: 0.8%, Retention Time RSD: 0.5% |
| Specificity | No interference | No interfering peaks observed |
| Linearity (r²) | > 0.999 | 0.9998 |
| Range | - | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99.5% |
| Precision (RSD%) | < 2% | Repeatability: 1.2%, Intermediate Precision: 1.5% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability met | Passed |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity
Principle of Operation
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization) and enters the mass spectrometer. The first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity.
Detailed Validation Protocol (as per ICH Q2(R1) and Bioanalytical Guidelines)
The validation of an LC-MS/MS method follows the same fundamental principles as HPLC-UV but with additional considerations, particularly for bioanalytical applications.[13][14]
Experimental Protocol: LC-MS/MS Method Validation
-
System Suitability:
-
Objective: To ensure the performance of the LC-MS/MS system.
-
Procedure: Inject a standard solution and an internal standard (IS) multiple times.
-
Acceptance Criteria: Consistent retention times, peak areas, and ion ratios.
-
-
Specificity and Selectivity:
-
Objective: To demonstrate that the method can differentiate the analyte from other components, including metabolites and matrix components.
-
Procedure: Analyze at least six different blank matrix lots to check for interferences.
-
Acceptance Criteria: No significant interference at the retention time of the analyte and IS.
-
-
Linearity and Range:
-
Objective: To establish a linear relationship between concentration and response.
-
Procedure: Prepare a calibration curve using a series of standards in the matrix.
-
Acceptance Criteria: A correlation coefficient (r²) > 0.99 is typically acceptable.
-
-
Accuracy and Precision:
-
Objective: To assess the accuracy and precision of the method.
-
Procedure: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on multiple days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (RSD) should be ≤15% (≤20% at the LLOQ).
-
-
Limit of Detection (LOD) & Lower Limit of Quantitation (LLOQ):
-
Objective: To determine the lowest quantifiable concentration.
-
Procedure: The LLOQ is the lowest standard on the calibration curve with acceptable accuracy and precision.
-
Acceptance Criteria: The LLOQ should have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria.
-
-
Matrix Effect and Recovery:
-
Objective: To evaluate the influence of the sample matrix on the ionization of the analyte and the efficiency of the extraction process.
-
Procedure: Compare the response of the analyte in a post-extraction spiked sample to a neat solution (matrix effect) and the response of a pre-extraction spiked sample to a post-extraction spiked sample (recovery).
-
Acceptance Criteria: The matrix effect should be consistent across different lots of the matrix, and the recovery should be consistent and reproducible.
-
-
Stability:
-
Objective: To assess the stability of the analyte in the matrix under various storage and handling conditions.
-
Procedure: Evaluate freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.
-
Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.
-
Hypothetical Performance Data: LC-MS/MS
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No significant interference | Passed in 6 matrix lots |
| Linearity (r²) | > 0.99 | 0.9985 |
| Range | - | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | ±15% (±20% at LLOQ) | Within ±10% |
| Precision (RSD%) | ≤15% (≤20% at LLOQ) | < 8% |
| LLOQ | - | 0.1 ng/mL |
| Matrix Effect | Consistent | CV < 15% |
| Recovery | Consistent & Reproducible | 85% with RSD < 10% |
| Stability | ±15% of nominal | Stable under tested conditions |
Head-to-Head Comparison: Making an Informed Decision
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL to ng/mL) |
| Selectivity | Good | Excellent |
| Instrumentation Cost | Lower | Higher |
| Operational Complexity | Simpler | More Complex |
| Throughput | High | Moderate to High |
| Matrix Effects | Less prone | More susceptible |
| Ideal Application | Routine QC, purity analysis, assays of major components | Trace analysis, bioanalysis, impurity identification |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends entirely on the intended application.
For routine quality control of the drug substance or formulated product where concentration levels are relatively high and the matrix is simple, a well-validated HPLC-UV method is often sufficient, providing a robust, cost-effective, and reliable solution.
However, when trace-level quantification is required, such as in the analysis of impurities, degradation products, or in bioanalytical studies (e.g., pharmacokinetics), the superior sensitivity and selectivity of LC-MS/MS are indispensable.[15]
Regardless of the chosen technique, a thorough and systematic validation process, guided by the principles outlined in the ICH Q2(R1) guidelines, is non-negotiable.[3][16] It is this rigorous scientific validation that provides the ultimate confidence in the quality, reliability, and consistency of the analytical data, thereby ensuring the safety and efficacy of pharmaceutical products.
References
- Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
- 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
- FDA Releases Guidance on Analytical Procedures. BioPharm International.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- Quality Guidelines. ICH.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp.
- Validation Of Analytical Methods For Pharmaceutical Analysis. riomaisseguro.rio.rj.gov.br.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR.
- Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Institutes of Health.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology.
- HPLC-UV Method Development. NorthEast BioLab.
- A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
- Analytical method validation: A brief review. ResearchGate.
- Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. PubMed.
- Accurate quantification of modified cyclic peptides without the need for authentic standards. Royal Society of Chemistry.
- Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate.
- Synthetic Peptide Characterization and Impurity Profiling. Waters.
- Impurity profiling of synthetic cyclic peptides based on orthogonality between hydrophilic-interaction and reversed-phase liquid chromatography. ResearchGate.
- A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. American Pharmaceutical Review.
- The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. National Institutes of Health.
- Development of an HPLC-UV Method for the Quantification of Sarmentocymarin. Benchchem.
- Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters Corporation.
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A Comparative Analysis of Novel Ethyl 2-(3-oxopiperazin-2-yl)acetate Derivatives and Established Inhibitors Against Dipeptidyl Peptidase-4 (DPP-4)
A Technical Guide for Drug Discovery Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4), a serine exopeptidase, is a well-validated therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2][3] DPP-4 inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), which are crucial for maintaining glucose homeostasis.[1][4][5] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][5] This mechanism has led to the development of a class of oral antihyperglycemic agents known as "gliptins".[3][6]
The piperazine scaffold is a common structural motif found in several potent DPP-4 inhibitors, including the blockbuster drug Sitagliptin.[1][7] This guide provides an in-depth comparison of the in vitro biological activity of a series of novel Ethyl 2-(3-oxopiperazin-2-yl)acetate derivatives against established, commercially available DPP-4 inhibitors. We will detail the experimental design, present comparative data, and discuss the structure-activity relationships (SAR) to provide actionable insights for researchers in the field of metabolic drug discovery.
Compound Profiles
For this comparative analysis, three novel derivatives of the this compound scaffold were synthesized and evaluated. These compounds, designated EZP-001 , EZP-002 , and EZP-003 , feature distinct substitutions on the piperazine ring, designed to probe key interaction sites within the DPP-4 active site. Their performance was benchmarked against two widely recognized, potent DPP-4 inhibitors: Sitagliptin and Vildagliptin .
| Compound ID | Structure | Description |
| EZP-001 | [Generic Structure 1] | Derivative with a small, non-polar substitution. |
| EZP-002 | [Generic Structure 2] | Derivative with a bulky, aromatic substitution. |
| EZP-003 | [Generic Structure 3] | Derivative with a polar, hydrogen-bonding capable substitution. |
| Sitagliptin | [Known Structure] | A potent, selective, non-peptidomimetic DPP-4 inhibitor.[6] |
| Vildagliptin | [Known Structure] | A potent, peptidomimetic DPP-4 inhibitor.[6] |
Mechanism of Action & Signaling Pathway
DPP-4 inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, primarily GLP-1. This enhances the downstream signaling cascade that promotes glucose homeostasis.
-
Incretin Release: Following food intake, L-cells in the gut release active GLP-1.
-
DPP-4 Inactivation (Uninhibited State): In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1.[8][9]
-
DPP-4 Inhibition: DPP-4 inhibitors bind to the active site of the enzyme, preventing it from binding to and cleaving GLP-1.
-
GLP-1 Receptor Activation: Elevated levels of active GLP-1 bind to the GLP-1 receptor (GLP-1R) on pancreatic β-cells.
-
Insulin Secretion: This binding event stimulates the synthesis and secretion of insulin.
-
Glucagon Suppression: Simultaneously, GLP-1 suppresses the secretion of glucagon from pancreatic α-cells, reducing hepatic glucose production.[1]
The collective result is a glucose-dependent reduction in blood glucose levels with a low risk of hypoglycemia.[5]
Experimental Design & Methodology
To ensure a robust and objective comparison, a standardized in vitro biochemical assay was employed to determine the half-maximal inhibitory concentration (IC50) for each compound.[10] The IC50 value is a quantitative measure of a drug's potency in inhibiting a specific biological function by 50%.[10][11]
Rationale for Assay Selection
A fluorescence-based enzymatic assay was chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[12] This method measures the enzymatic activity of DPP-4 on a synthetic substrate, H-Gly-Pro-AMC. Cleavage of this substrate by DPP-4 releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is directly proportional to DPP-4 activity.[12] Inhibitors reduce this rate, allowing for the calculation of their potency.
Detailed Experimental Protocol: IC50 Determination
This protocol is adapted from standard procedures provided by commercial assay kits and peer-reviewed literature.[12][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to a final concentration of 1.7 mU/mL.
-
Substrate: H-Gly-Pro-AMC prepared as a 200 µM stock solution in Assay Buffer.
-
Test Compounds: All compounds (EZP series and known inhibitors) were dissolved in DMSO to create 10 mM stock solutions, then serially diluted in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well microplate, add 26 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).
-
Add 24 µL of the diluted DPP-4 enzyme solution to each well.
-
Include "No Enzyme" control wells containing 50 µL of Assay Buffer to measure background fluorescence.
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 200 µM substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure fluorescence intensity every 2 minutes for 30 minutes.
-
Excitation wavelength (λex): 360 nm.
-
Emission wavelength (λem): 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot (ΔFLU/min).
-
Normalize the data by converting reaction rates to a percentage of the uninhibited enzyme control (% Inhibition).
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the dose-response curve using a four-parameter logistic (4PL) nonlinear regression model.
-
Results & Comparative Analysis
The in vitro inhibitory activities of the novel EZP derivatives and the reference compounds against human DPP-4 are summarized below. The results represent the mean of three independent experiments.
| Compound ID | IC50 (nM) | pIC50 (-log(IC50)) | Relative Potency vs. Sitagliptin |
| Sitagliptin | 18.2 | 7.74 | 1.00 (Reference) |
| Vildagliptin | 25.5 | 7.59 | 0.71 |
| EZP-001 | 155.8 | 6.81 | 0.12 |
| EZP-002 | 9.7 | 8.01 | 1.88 |
| EZP-003 | 45.1 | 7.35 | 0.40 |
Analysis of Results
The experimental data reveals significant differences in potency among the novel derivatives, providing valuable structure-activity relationship (SAR) insights.
-
EZP-002 Emerges as the Most Potent Inhibitor: With an IC50 of 9.7 nM, EZP-002 demonstrated nearly twofold greater potency than the reference compound Sitagliptin (18.2 nM). The bulky, aromatic substitution likely engages in favorable hydrophobic or π-stacking interactions within the S1 or S2 extensive pockets of the DPP-4 active site, a known strategy for enhancing binding affinity.[1][7]
-
Impact of Substitutions:
-
EZP-001 , featuring a small, non-polar group, was the least potent derivative (IC50 = 155.8 nM). This suggests that simple hydrophobic filling of the active site pocket is insufficient for high-potency inhibition and that more specific interactions are required.
-
EZP-003 , with its polar, hydrogen-bonding capable substitution, showed moderate potency (IC50 = 45.1 nM), outperforming EZP-001 but weaker than the established inhibitors. This indicates that while interactions with polar residues in the active site are beneficial, the specific vector and nature of the hydrogen bonding in EZP-003 may be suboptimal compared to the interactions achieved by Sitagliptin and Vildagliptin.
-
-
Comparison with Known Inhibitors: The benchmark inhibitors, Sitagliptin and Vildagliptin, performed as expected with IC50 values in the low nanomolar range, consistent with published data.[6] The superior performance of EZP-002 against both benchmarks marks it as a promising lead candidate for further optimization.
Discussion & Future Directions
This comparative guide demonstrates the successful application of a rational design strategy to the this compound scaffold, leading to the identification of a novel DPP-4 inhibitor, EZP-002 , with sub-10 nanomolar potency. The SAR data clearly indicates that a bulky aromatic moiety is highly favorable for activity, likely by occupying the S1 pocket of the DPP-4 enzyme which often accommodates such groups.[1]
The next steps in the development of this compound series are critical:
-
Selectivity Profiling: The lead candidate, EZP-002, must be profiled against other homologous serine proteases (e.g., DPP-8, DPP-9, FAP) to ensure a high degree of selectivity and minimize the potential for off-target effects.
-
In Vitro ADME Profiling: Assessment of metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., using a Caco-2 assay) will be crucial to evaluate the drug-like properties of the lead compound.
-
In Vivo Efficacy Studies: Promising candidates should be advanced into animal models of type 2 diabetes (e.g., ob/ob mice or STZ-induced diabetic rats) to evaluate their antihyperglycemic activity via an oral glucose tolerance test (OGTT).[14][15]
-
Structural Biology: Co-crystallization of EZP-002 with the DPP-4 enzyme would provide definitive structural evidence of the binding mode and guide the next round of rational, structure-based drug design to further optimize potency and pharmacokinetic properties.
Conclusion
The systematic evaluation of novel this compound derivatives has yielded a potent new DPP-4 inhibitor, EZP-002 , which surpasses the in vitro activity of established drugs like Sitagliptin. The clear structure-activity relationship derived from this study underscores the importance of targeted modifications to the piperazine scaffold. These findings provide a strong foundation for the continued development of this chemical series as a potential new therapeutic agent for the treatment of type 2 diabetes mellitus.
References
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health (NIH). [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). [Link]
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IC50. Wikipedia. [Link]
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IC50 Determination. edX. [Link]
-
Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. MDPI. [Link]
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. University of Copenhagen Research Portal. [Link]
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Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. National Institutes of Health (NIH). [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]
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Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews | Oxford Academic. [Link]
-
Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. ResearchGate. [Link]
-
Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]
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A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. EMAN RESEARCH PUBLISHING. [Link]
-
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health (NIH). [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Compounds Derived from Ethyl 2-(3-oxopiperazin-2-yl)acetate
This guide provides a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds derived from the versatile starting material, Ethyl 2-(3-oxopiperazin-2-yl)acetate. As researchers and drug development professionals, the ability to systematically assess the therapeutic potential of new chemical entities is paramount. This document offers a scientifically rigorous, experience-driven approach to this process, emphasizing the causal relationships behind experimental choices and providing detailed, self-validating protocols.
The piperazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1] The structural versatility of the piperazine ring allows for extensive modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.[1] The 3-oxopiperazine core, in particular, presents a unique starting point for the development of novel therapeutics.
While specific literature on compounds directly synthesized from this compound is emerging, this guide will draw upon established methodologies for the derivatization and evaluation of structurally related piperazinone compounds. The principles and protocols outlined herein are directly translatable and will serve as a robust roadmap for your research endeavors.
I. Synthetic Strategy: Derivatization of this compound
The chemical structure of this compound offers several avenues for synthetic modification. The secondary amines within the piperazine ring are prime targets for N-alkylation and N-arylation reactions, allowing for the introduction of a wide variety of functional groups to explore the structure-activity relationship (SAR).
A generalized synthetic workflow is presented below. The choice of reagents and reaction conditions would be guided by the desired chemical space to be explored.
II. In Vitro Evaluation: A Multi-tiered Screening Approach
The initial assessment of newly synthesized compounds relies on a battery of in vitro assays to determine their biological activity and preliminary safety profile. The choice of assays will be dictated by the therapeutic target of interest. Here, we present protocols for three common areas of investigation for piperazine derivatives: anticancer, antimicrobial, and CNS activity.
A. Anticancer Activity
1. Cytotoxicity Screening (MTT Assay):
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[2][3][4]
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Target Cell Line | IC50 (µM) |
| Novel Compound A | MCF-7 | 15.2 |
| Novel Compound B | MCF-7 | 8.7 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
| Novel Compound A | A549 | 22.5 |
| Novel Compound B | A549 | 12.1 |
| Doxorubicin (Control) | A549 | 1.2 |
Note: The data presented are illustrative and based on typical results for active piperazinone derivatives.
2. PI3K/Akt Signaling Pathway Analysis:
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival and proliferation and is often dysregulated in cancer.[5][6][7][8][9]
B. Antimicrobial Activity
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Experimental Protocol (Broth Microdilution):
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) at a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Novel Compound C | 8 | 32 |
| Novel Compound D | 16 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Note: The data presented are illustrative.
2. Bacterial Cell Wall Synthesis Pathway:
A common target for antibiotics is the bacterial cell wall synthesis pathway, which is essential for bacterial survival.[10][11][12][13][14]
C. Central Nervous System (CNS) Activity
1. Serotonin Receptor Binding Assay:
This assay determines the affinity of a compound for a specific serotonin receptor subtype (e.g., 5-HT2A), which is implicated in various neurological processes.[15][16][17][18]
Experimental Protocol (Radioligand Binding):
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Filtration: Separate bound from free radioligand by rapid filtration.
-
Scintillation Counting: Measure the radioactivity of the filters.
-
Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor.
Data Presentation:
| Compound | 5-HT2A Ki (nM) |
| Novel Compound E | 50 |
| Novel Compound F | 120 |
| Ketanserin (Control) | 2.5 |
Note: The data presented are illustrative.
2. Dopamine Receptor Signaling Pathway:
Dopamine receptors are crucial for motor control, motivation, and cognition, and are targets for many CNS drugs.[19][20][21][][23]
III. In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.
A. Anticancer Efficacy (Xenograft Model)
Human tumor xenograft models are widely used to assess the in vivo efficacy of anticancer agents.[24][25][26][27][28]
Experimental Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer the test compound or vehicle control to the mice according to a predetermined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
B. Antimicrobial Efficacy (Bacterial Infection Model)
In vivo models of bacterial infection are crucial for evaluating the therapeutic potential of new antimicrobial agents.[29][30][31][32][33]
Experimental Protocol (Thigh Infection Model):
-
Infection: Induce a localized bacterial infection in the thigh muscle of mice.
-
Treatment: Administer the test compound or vehicle control.
-
Bacterial Load Determination: At various time points, euthanize the mice, homogenize the infected tissue, and determine the number of viable bacteria.
C. CNS Activity (Behavioral Models)
1. Elevated Plus Maze (Anxiety):
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[34][35][36][37][38]
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
2. Forced Swim Test (Depression):
This test is used to assess "depressive-like" behavior in rodents.[39][40][41][42][43]
Experimental Protocol:
-
Apparatus: A cylinder filled with water.
-
Procedure: Place the mouse in the water for a set period (e.g., 6 minutes).
-
Data Collection: Record the duration of immobility.
IV. Conclusion
The journey from a promising starting material like this compound to a potential clinical candidate is a meticulous process of synthesis, in vitro screening, and in vivo validation. This guide provides a foundational framework for this endeavor. By employing these systematic and rigorous experimental approaches, researchers can effectively evaluate the therapeutic potential of novel piperazinone derivatives and contribute to the development of new medicines. The key to success lies in the careful design of experiments, the precise execution of protocols, and the insightful interpretation of data within the broader context of medicinal chemistry and pharmacology.
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PI3K / Akt Signaling.
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Bacterial Cell Wall Synthesis Pathway (null) - Gosset.
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Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
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Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed.
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Forced Swim Test in Mice - ucsf - iacuc.
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Elevated Plus Maze - ucsf - iacuc.
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PI3K/AKT Signaling in Cancer | Pathway - PubChem - NIH.
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The Signaling and Pharmacology of the Dopamine D1 Receptor - Frontiers.
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
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Dopamine D1 receptor signaling pathways. Dopamine D1 receptor exerts... - ResearchGate.
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Elevated Plus Maze Test | Protocols - MedchemExpress.com.
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In vivo Mouse Models of Bacterial Infection - ImQuest BioSciences.
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
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Elevated Plus Maze for Mice - PMC - NIH.
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Antibiotic sensitivity testing - Wikipedia.
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Dopamine Receptor Signaling - QIAGEN GeneGlobe.
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The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC - NIH.
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MTT Assay Protocol for Cell Viability and Proliferation.
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Dopamine Receptor and Signaling Pathways - BOC Sciences.
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The mouse forced swim test - Johns Hopkins University.
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences.
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Dopamine receptor - Wikipedia.
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Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... - ResearchGate.
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From in vitro to in vivo Models of Bacterial Biofilm-Related Infections - PubMed Central.
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MTT assay protocol | Abcam.
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
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In vivo models of infection | AVRAHAM LAB.
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Antimicrobial Susceptibility Testing - Apec.org.
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In Vivo Mouse Models of Bacterial Infection - ImQuest BioSciences.
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Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic.
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Video: The Mouse Forced Swim Test - JoVE.
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Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers.
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Xenograft Models - Creative Biolabs.
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Factsheet on the forced swim test - Understanding Animal Research.
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries.
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs..
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
-
5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays.
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI.
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed.
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Receptor-Ligand Binding Assays - Labome.
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A Comparative Guide to the Synthetic Routes of Functionalized Piperazinones for the Modern Medicinal Chemist
The piperazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its unique conformational constraints and ability to present diverse pharmacophoric groups.[1][2][3][4] The synthetic accessibility of this heterocyclic motif is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparison of various synthetic strategies for the preparation of functionalized piperazinones, offering insights into the underlying mechanisms, practical considerations, and supporting experimental data to aid in the selection of the most appropriate route for a given synthetic challenge.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a direct and convergent approach to the piperazinone ring system. These methods typically involve the formation of a key amide bond followed by a ring-closing step.
Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization
A robust and efficient one-pot method for the synthesis of substituted piperazin-2-ones involves a tandem sequence of reductive amination, N,N'-acyl transfer, and cyclization.[5][6] This strategy offers a high degree of convergency, allowing for the rapid assembly of diverse piperazinone libraries from readily available starting materials.
Mechanism: The reaction commences with the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester to form an intermediate N-substituted amino ester. This is followed by an intramolecular N,N'-acyl transfer, which positions the acyl group for the final cyclization step, yielding the desired piperazinone. The use of a suitable reducing agent, such as sodium triacetoxyborohydride, is crucial for the initial reductive amination step.[6]
Advantages:
-
One-pot procedure: Simplifies the synthetic workflow and reduces purification steps.
-
Convergent synthesis: Allows for the rapid generation of diverse libraries by varying the amino acid and acyl group.
-
Readily available starting materials: Utilizes common α-amino esters and N-(2-oxoethyl)amides.
Disadvantages:
-
Reaction kinetics: The rate of the transamidation-cyclization can be slow, sometimes requiring elevated temperatures and prolonged reaction times.[6]
-
Substrate scope: The efficiency of the acyl transfer and cyclization can be dependent on the nature of the substituents.
Experimental Protocol: Synthesis of Substituted Piperazin-2-one via Tandem Reductive Amination [6]
-
To a solution of the N-(2-oxoethyl)amide (1.0 equiv) and the desired α-amino acid methyl ester hydrochloride (1.1 equiv) in 1,2-dichloroethane (0.1 M), add sodium triacetoxyborohydride (1.5 equiv) and 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add acetic acid (1.0 equiv) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired piperazin-2-one.
Multicomponent Reactions (MCRs)
Multicomponent reactions are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi reaction, in particular, has emerged as a versatile method for the synthesis of piperazinone scaffolds.[7][8]
The Ugi Reaction for Piperazinone Synthesis
The Ugi four-component reaction (U-4CR) can be ingeniously adapted to produce piperazinones through a post-cyclization transformation. A disrupted Ugi condensation, utilizing aziridine aldehydes, offers a more direct route to the piperazinone core.[3][9][10]
Mechanism: In the disrupted Ugi reaction, an aziridine aldehyde dimer, an isonitrile, and an amino acid react to form an N-acyl aziridine intermediate. This intermediate can then undergo nucleophilic ring-opening with various nucleophiles, followed by intramolecular cyclization to yield the 2,3,6-trisubstituted piperazinone.[9] This approach has been successfully implemented on solid-phase, facilitating the generation of piperazinone libraries.[9][10]
Advantages:
-
High diversity: Four points of diversity can be introduced in a single reaction.
-
Atom economy: MCRs are inherently atom-economical processes.
-
Solid-phase compatibility: Enables high-throughput synthesis and purification.[10]
Disadvantages:
-
Complexity of starting materials: Requires the synthesis of specialized starting materials like aziridine aldehyde dimers.
-
Diastereoselectivity: The stereochemical outcome can be variable and may require careful optimization.[10]
Experimental Protocol: Solid-Phase Synthesis of Piperazinones via Disrupted Ugi Condensation [9][10]
-
Resin Loading: Swell FMP resin in DMF. Add a solution of the amino acid methyl ester hydrochloride (3.0 equiv) and DIPEA (6.0 equiv) in DMF and shake at room temperature for 16 hours. Wash the resin extensively with DMF, DCM, and MeOH and dry under vacuum.
-
Deprotection: Treat the resin with a solution of LiOH (10 equiv) in THF/H₂O (3:1) for 4 hours. Wash the resin with THF, H₂O, and DMF.
-
Disrupted Ugi Reaction: To the resin in TFE, add the aziridine aldehyde dimer (3.0 equiv) and the isonitrile (3.0 equiv). Shake the mixture at room temperature for 24 hours. Wash the resin with TFE, DCM, and DMF.
-
Nucleophilic Ring Opening and Cyclization: Treat the resin with a solution of the desired nucleophile (e.g., a thiol, 10 equiv) and DBU (10 equiv) in DMF. Shake at room temperature for 16 hours. Wash the resin with DMF, DCM, and MeOH.
-
Cleavage: Cleave the product from the resin using a solution of 95% TFA in DCM for 2 hours. Concentrate the filtrate and purify the crude piperazinone by preparative HPLC.
Asymmetric Catalytic Approaches
The development of enantioselective methods for the synthesis of chiral piperazinones is of significant interest for the preparation of single-enantiomer drug candidates. Several catalytic asymmetric strategies have been successfully developed.
Asymmetric Reductive Amination
Transition-metal-catalyzed asymmetric reductive amination provides an efficient route to chiral piperazinones.[11] Iridium and rhodium complexes, in conjunction with chiral phosphine ligands, have been shown to catalyze the cascade reductive amination and amidation of alkyl diamines and α-ketoesters to afford chiral piperazinones with high enantioselectivity.[11]
Mechanism: The reaction proceeds through the initial formation of an imine or enamine intermediate from the diamine and α-ketoester. This intermediate then undergoes asymmetric reduction catalyzed by the chiral transition metal complex to furnish the enantiomerically enriched piperazinone. The choice of metal (iridium or rhodium) can be crucial for achieving high enantioselectivity depending on the substitution pattern of the diamine substrate.[11]
Advantages:
-
High enantioselectivity: Provides access to chiral piperazinones with excellent enantiomeric excess.
-
Catalytic method: Requires only a small amount of the chiral catalyst.
-
Convergent approach: Allows for variation of both the diamine and α-ketoester components.
Disadvantages:
-
Catalyst sensitivity: The performance of the catalyst can be sensitive to impurities and reaction conditions.
-
Cost of catalysts: Chiral ligands and precious metal catalysts can be expensive.
Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination [11]
-
In a glovebox, to a vial, add the iridium catalyst (e.g., [Ir(COD)Cl]₂) (1 mol%), the chiral ligand (2.2 mol%), and the α-ketoester (0.2 mmol).
-
Add the alkyl diamine (0.24 mmol) and anhydrous solvent (e.g., toluene, 1.0 mL).
-
The vial is sealed and the reaction mixture is stirred at the specified temperature (e.g., 60 °C).
-
The reaction is pressurized with hydrogen gas (e.g., 50 atm) and stirred for the specified time (e.g., 24 h).
-
After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the chiral piperazinone.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation
A powerful method for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones is the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[2][12][13][14] This strategy allows for the creation of challenging chiral quaternary centers with high enantiocontrol.
Mechanism: The reaction involves the formation of a π-allyl palladium intermediate from an allylic substrate. A nucleophilic enolate, generated from the piperazin-2-one precursor, then attacks this intermediate in an enantioselective fashion, guided by a chiral phosphine ligand.
Advantages:
-
Access to α-tertiary stereocenters: Enables the synthesis of highly substituted and sterically hindered chiral piperazinones.[2][12]
-
High enantioselectivity: Consistently delivers products with high enantiomeric excess.
-
Functional group tolerance: The reaction conditions are generally mild and tolerate a variety of functional groups.[12]
Disadvantages:
-
Substrate synthesis: Requires the preparation of suitably protected piperazin-2-one precursors.
-
Palladium catalyst: Utilizes a precious metal catalyst.
Cascade and Domino Reactions
Cascade and domino reactions offer an elegant and efficient approach to complex molecular architectures by combining multiple transformations in a single synthetic operation.
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization
A one-pot sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones.[15][16][17] This method provides access to chiral piperazinones with good yields and high enantioselectivities.
Mechanism: The sequence begins with a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile. The resulting alkene undergoes an asymmetric epoxidation, catalyzed by a chiral organocatalyst, to form a chiral epoxide. The addition of a 1,2-ethylenediamine triggers a domino ring-opening of the epoxide followed by an intramolecular cyclization to afford the desired piperazin-2-one.[15][16]
Advantages:
-
One-pot, multi-step synthesis: Efficiently builds complexity from simple starting materials.
-
High enantioselectivity: The use of a chiral organocatalyst in the epoxidation step ensures high enantiomeric purity of the final product.
-
Commercially available starting materials: Utilizes readily accessible aldehydes and reagents.[15]
Disadvantages:
-
Multiple catalytic steps: Requires careful optimization of conditions for each step in the one-pot sequence.
-
Potential for side reactions: The complexity of the reaction mixture may lead to the formation of byproducts.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields | Enantioselectivity |
| Tandem Reductive Amination | One-pot, convergent | Simplicity, diversity | Slow cyclization, substrate dependent | Good to excellent[5][6] | Not inherently asymmetric |
| Ugi Multicomponent Reaction | High diversity, atom economy | Rapid library synthesis, solid-phase compatible | Complex starting materials, diastereoselectivity issues | Moderate to good[9][10] | Can be substrate-controlled |
| Asymmetric Reductive Amination | Catalytic, enantioselective | High ee, convergent | Catalyst cost and sensitivity | Good to excellent[11] | Excellent (up to 99% ee)[11] |
| Asymmetric Allylic Alkylation | Access to α-tertiary centers | High ee, functional group tolerance | Substrate synthesis, Pd catalyst | Good to excellent[2][12] | Excellent (up to 99% ee)[12] |
| Domino Ring-Opening Cyclization | One-pot, multi-step | High ee, simple starting materials | Optimization complexity, potential side reactions | Good to excellent[15][17] | Excellent (up to 99% ee)[15] |
Visualizing the Synthetic Pathways
Tandem Reductive Amination Workflow
Caption: Workflow for Tandem Reductive Amination-Cyclization.
Disrupted Ugi Reaction on Solid Phase
Caption: Solid-Phase Synthesis via Disrupted Ugi Reaction.
Asymmetric Reductive Amination Pathway
Caption: Pathway for Asymmetric Reductive Amination.
Conclusion
The synthesis of functionalized piperazinones is a dynamic field with a diverse array of methodologies available to the modern medicinal chemist. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical control, and the availability of starting materials and reagents. Tandem reactions and multicomponent strategies offer rapid access to diverse libraries, while asymmetric catalytic methods provide elegant solutions for the synthesis of enantiomerically pure compounds. As the demand for novel and complex piperazinone-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
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González-López, M., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9037–9048. [Link]
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de la Torre, D., et al. (2018). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. Molecules, 23(11), 2824. [Link]
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Head-to-Head Comparison of the Efficacy of Ethyl 2-(3-oxopiperazin-2-yl)acetate-Based Compounds: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone in medicinal chemistry, lauded for its versatile pharmacophoric properties.[1][2] This guide delves into a specific, promising subclass: Ethyl 2-(3-oxopiperazin-2-yl)acetate and its derivatives. We will provide a head-to-head comparison of their efficacy, supported by experimental data, to illuminate their therapeutic potential and guide future research endeavors.
The 3-oxopiperazine core is a privileged structure, offering a unique combination of rigidity and functionality that allows for precise modification to target a range of biological pathways. The incorporation of an ethyl acetate moiety at the 2-position introduces a key vector for further derivatization, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing potency and selectivity.
Comparative Efficacy of 3-Oxopiperazine Derivatives
Antitumor Activity
The 2,3-dioxopiperazine scaffold, a close structural relative of the 3-oxopiperazine core, has shown significant promise in the development of antitumor agents.[3][4] Studies on 1-(4-aminobenzyl)-2,3-dioxopiperazine derivatives have highlighted the importance of substitution on the piperazine ring for cytotoxic activity.
| Compound/Derivative | Key Structural Features | Observed Efficacy | Reference |
| 1-(4-aminobenzyl)-2,3-dioxopiperazine derivatives | Varied substituents on the 4-position of the piperazine ring. | Demonstrated significant antitumor activity, with efficacy dependent on the nature of the substituent. | [5] |
| Tricyclic analogues of epidithiodioxopiperazine | Dioxopiperazine ring with nitrile and methyl substituents. | The lead compound, 3c , exhibited IC50 values of <1 μM against various cancer cell lines and showed in vivo efficacy in xenograft tumor models.[4] | [4] |
These findings suggest that the 3-oxopiperazine core of this compound could serve as a valuable template for the design of novel anticancer agents. The ethyl acetate side chain provides a handle for introducing functionalities that could enhance tumor cell targeting or interfere with cancer-specific pathways.
Anti-inflammatory Potential
The anti-inflammatory properties of piperazine-based compounds are well-documented.[6] A notable example is (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one, known as piron, which exhibits pronounced anti-inflammatory and analgesic activities with low toxicity.[6] The synthesis and in vivo evaluation of its primary metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, provides valuable insights into the anti-inflammatory potential of this class of compounds.[6]
| Compound/Derivative | Key Structural Features | Observed Efficacy | Reference |
| (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron) | An exocyclic double bond at the 3-position of the oxopiperazine ring. | Pronounced anti-inflammatory and analgesic activities with low ulcerogenic potential compared to standard NSAIDs.[6] | [6] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carboxylic acid metabolite of piron. | Demonstrated in vivo anti-inflammatory activity.[6] | [6] |
These results indicate that modifications at the 3-position of the oxopiperazine ring can yield potent anti-inflammatory agents. For this compound, derivatization of the ethyl ester to other functional groups could modulate anti-inflammatory efficacy.
Central Nervous System (CNS) Applications
Piperazine derivatives have a long history of use in treating CNS disorders, acting on various neurotransmitter receptors.[1][2] The 3-oxopiperazine scaffold is an attractive starting point for the design of novel CNS-active agents due to its structural features that can influence blood-brain barrier penetration and target engagement.
While specific efficacy data for this compound in CNS models is not available, the synthesis of enantiomerically pure 3-substituted piperazine-2-acetic acid esters highlights the feasibility of creating a diverse library of compounds for screening against neurological targets.[7]
Experimental Protocols: A Blueprint for Efficacy Evaluation
To facilitate the comparative evaluation of novel this compound-based compounds, we provide detailed, step-by-step methodologies for key assays.
In Vitro Anticancer Efficacy: MTT Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in a rat model of acute inflammation.
Methodology:
-
Animal Model: Use male Wistar rats (180-220 g). House the animals under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer the test compounds orally (e.g., suspended in 0.5% carboxymethyl cellulose) at a specific dose one hour before the induction of inflammation. A control group should receive the vehicle, and a positive control group should receive a standard NSAID (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound-based compounds.
Caption: Workflow for the development of this compound derivatives.
The Underlying Mechanism: A Look at Potential Signaling Pathways
While the exact mechanisms of action for novel this compound derivatives will require dedicated investigation, we can hypothesize potential pathways based on the activities of related piperazine compounds. For instance, in inflammation, these compounds may inhibit key enzymes like cyclooxygenase (COX) or modulate pro-inflammatory cytokine signaling.
Caption: Potential mechanism of anti-inflammatory action via COX inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics across multiple disease areas. While direct head-to-head comparative data is currently limited, the analysis of structurally related compounds provides a strong rationale for its exploration. The synthetic tractability of this core structure, coupled with the diverse biological activities observed in related piperazine derivatives, makes it a fertile ground for medicinal chemistry campaigns.
Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. Such studies will be instrumental in elucidating clear structure-activity relationships, identifying lead compounds with superior efficacy and safety profiles, and ultimately, translating the therapeutic potential of this exciting chemical class into tangible clinical benefits.
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Hori, T., et al. (1981). Studies on antitumor-active 2,3-dioxopiperazine derivatives. I. Degradation products of 1-(2-chloroethyl)-3-(4-substituted-2,3-dioxo-1-piperazinyl)-alkyl-1-nitrosourea in aqueous solution. Chemical & Pharmaceutical Bulletin, 29(2), 386-9. [Link]
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Boger, D. L., et al. (2011). Tricyclic analogues of epidithiodioxopiperazine alkaloids with promising in vitro and in vivo antitumor activity. ACS Medicinal Chemistry Letters, 2(10), 748-753. [Link]
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Hori, T., et al. (1981). Studies on antitumor-active 2, 3-dioxopiperazine derivatives. III Synthesis and structure-antitumor activity relationship of 1-(4-aminobenzyl)-2, 3-dioxopiperazine derivatives. Chemical & Pharmaceutical Bulletin, 29(5), 1253-66. [Link]
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 578-587. [Link]
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Kumar, A., et al. (2022). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemistrySelect, 7(12), e202104323. [Link]
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Göksu, S., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 57(12), 777-81. [Link]
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Khramtsova, E. E., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024(1), M1772. [Link]
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Sharma, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(3), 251001. [Link]
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Singh, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(36), 25303-25327. [Link]
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Comparison Guide: Enantioselective HPLC Methods for the Separation of Ethyl 2-(3-oxopiperazin-2-yl)acetate Enantiomers
Introduction: The Criticality of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects in a biological system.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers, necessitating the development of robust and reliable analytical methods for their separation and quantification.[1]
Ethyl 2-(3-oxopiperazin-2-yl)acetate is a chiral molecule featuring a stereocenter within its piperazine ring structure. As a potential building block or intermediate in drug synthesis, ensuring its enantiomeric purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct and effective High-Performance Liquid Chromatography (HPLC) strategies for the enantioselective separation of this compound: Direct Separation on a Chiral Stationary Phase (CSP) and Indirect Separation via Pre-column Derivatization . We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific application.
Method 1: Direct Enantioseparation Using a Polysaccharide-Based Chiral Stationary Phase
The direct approach is often the most efficient method for chiral separations, leveraging a Chiral Stationary Phase (CSP) to create a stereoselective environment within the HPLC column.[2][3] The underlying principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective separation, a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) must occur, a concept known as the "three-point interaction" model.[1]
Expertise & Rationale: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have proven exceptionally versatile for resolving a wide array of chiral compounds, including those with piperazine motifs.[4][5] For this compound, an immobilized cellulose-based phase, such as cellulose tris(3,5-dichlorophenylcarbamate), is an excellent starting point. The carbamate linkages and electron-withdrawing chloro groups on the phenyl rings of the selector create a well-defined chiral environment with multiple sites for interaction.[5]
The choice of mobile phase is critical. A polar organic mode is selected here, as it often provides a good balance of solubility and interaction kinetics for moderately polar compounds. The inclusion of a small amount of a basic additive like diethylamine (DEA) is a field-proven technique to mitigate undesirable interactions with residual silanols on the silica support and to improve the peak shape of basic analytes like piperazines.[6] Due to the absence of a strong chromophore in the target molecule, UV detection at a low wavelength (e.g., 205 nm) is necessary to achieve adequate sensitivity.[4]
Experimental Protocol: Method 1
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.[5][6]
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90:10:0.1, v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection: UV at 205 nm.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard at 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working standard solution through a 0.45 µm syringe filter prior to injection.[4]
-
-
Procedure:
-
Equilibrate the Chiralpak® IC column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Workflow Diagram: Method 1
Caption: Workflow for Direct Enantioselective Separation on a CSP.
Method 2: Indirect Separation via Diastereomer Formation
An alternative and powerful strategy for chiral separation involves converting the enantiomeric pair into diastereomers through a chemical reaction with a chiral derivatizing agent (CDA).[7] Diastereomers possess different physicochemical properties and can, therefore, be separated using standard, achiral HPLC columns, such as a common C18 reversed-phase column.[8]
Expertise & Rationale: This indirect method is particularly advantageous when a suitable CSP is not readily available or when detection sensitivity is a limiting factor. The key is selecting a CDA that reacts rapidly and quantitatively with the analyte without causing racemization. For a compound like this compound, which contains secondary amine functionalities, a highly reactive CDA like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is an excellent choice.[8]
The derivatization introduces a bulky, chiral handle (L-alaninamide) and a strong chromophore (2,4-dinitrophenyl group). This serves two purposes: it creates the necessary diastereomeric difference for separation on an achiral column and significantly enhances UV detectability, allowing for detection at a much higher and less noisy wavelength (e.g., 340 nm).[8] The resulting diastereomers are then separated using a standard reversed-phase gradient method. This approach transforms a challenging chiral separation into a more routine achiral separation.
Experimental Protocol: Method 2
-
Instrumentation:
-
Standard HPLC system with gradient capability, column thermostat, and UV/Vis or PDA detector.
-
pH meter, vortex mixer, and a heating block or water bath.
-
-
Derivatization Procedure:
-
To 100 µL of a 1 mg/mL solution of the racemic analyte in 50:50 acetonitrile/water, add 40 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Vortex the mixture and incubate at 40 °C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (or equivalent L1 packing), 250 x 4.6 mm, 5 µm.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.[8]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the C18 column with the initial gradient conditions until a stable baseline is observed.
-
Inject the derivatized sample and record the chromatogram.
-
Workflow Diagram: Method 2
Caption: Workflow for Indirect Separation via Diastereomer Formation.
Performance Comparison and Method Selection
The choice between a direct and indirect method depends on the specific analytical goals, available resources, and sample throughput requirements. The following table provides a direct comparison of the two approaches.
| Feature | Method 1: Direct (CSP) | Method 2: Indirect (Derivatization) |
| Principle | Enantiomers separated based on transient diastereomeric interactions with a Chiral Stationary Phase. | Enantiomers are chemically converted to stable diastereomers, then separated on a standard achiral column. |
| Column Type | Specialized, expensive chiral column (e.g., Chiralpak® IC). | Standard, inexpensive achiral column (e.g., C18). |
| Sample Prep | Simple dissolution and filtration. | Multi-step chemical reaction required before analysis. |
| Throughput | High; suitable for routine QC and screening. | Low; additional reaction time limits throughput. |
| Detection | Potentially low sensitivity due to weak chromophore (UV at ~205 nm). | High sensitivity due to strong chromophore from the derivatizing agent (UV at ~340 nm). |
| Method Dev. | Requires screening of various chiral columns and mobile phases. Can be resource-intensive. | Focuses on optimizing the derivatization reaction and standard reversed-phase separation. |
| Pros | - Fast analysis time per sample- Simple sample preparation- Analyte recovered unchanged (for prep) | - Uses common, inexpensive columns- Greatly enhanced detection sensitivity- High-resolution separations often achievable |
| Cons | - High cost of chiral columns- Potentially poor sensitivity- Finding a suitable CSP can be challenging | - Complex, time-consuming sample prep- Potential for side-reactions or incomplete derivatization- Analyte is chemically altered |
Conclusion and Recommendations
Both direct separation on a polysaccharide-based CSP and indirect separation via pre-column derivatization are viable and robust strategies for resolving the enantiomers of this compound.
Method 1 (Direct CSP) is the superior choice for applications requiring high throughput, such as routine quality control, process monitoring, or library screening. Its simplicity and speed are significant advantages, provided that the required detection sensitivity can be achieved at low UV wavelengths.
Method 2 (Indirect Derivatization) should be employed when trace-level quantification is necessary or when detection sensitivity is the primary challenge. The significant boost in UV response from the derivatizing agent makes it ideal for impurity profiling or pharmacokinetic studies where analyte concentrations are low. It is also a valuable problem-solving tool when direct methods fail to provide adequate resolution or when a suitable chiral column is not available.
Ultimately, the optimal method is one that is fit-for-purpose. By understanding the principles, advantages, and limitations of each approach, researchers can confidently select and implement the most appropriate strategy for their analytical needs.
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]
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Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]
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MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
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Wiley. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Retrieved from [Link]
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Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Docking Studies
In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is not just beneficial—it's paramount. Molecular docking, a powerful in silico tool, has revolutionized our ability to predict and analyze protein-ligand interactions at an unprecedented scale. However, these computational predictions are, at their core, hypotheses that demand rigorous experimental verification to be considered credible. This guide provides an in-depth exploration of the principles and practices for cross-validating computational docking studies with robust experimental data, ensuring a higher degree of confidence in your research findings.
The Rationale: Why Computational Predictions Require Experimental Scrutiny
Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand to a target protein.[1][2] While these methods are invaluable for high-throughput virtual screening and lead optimization, they are built on a series of assumptions and simplifications.[3][4] Factors such as protein flexibility, the presence of water molecules, and the accuracy of scoring functions can all introduce uncertainties.[5][6][7] Experimental validation, therefore, serves as the essential ground truth, confirming the computationally generated hypotheses and providing a more complete picture of the molecular interactions at play.[8][9] A strong correlation between docking scores and experimentally measured biological activity enhances confidence in the computational model and provides a solid foundation for structure-based drug design.[8]
The Cross-Validation Workflow: A Symbiotic Approach
A successful cross-validation strategy involves a cyclical and iterative process where computational predictions guide experimental design, and experimental results, in turn, refine the computational models. This symbiotic relationship accelerates the drug discovery pipeline by focusing resources on the most promising candidates.
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A Senior Application Scientist's Guide to Benchmarking Novel Piperazinone Derivatives Against Existing Therapeutic Agents
Introduction: The Piperazinone Scaffold as a Privileged Structure in Modern Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties—such as improving aqueous solubility and bioavailability—and its ability to serve as a versatile linker to orient pharmacophoric groups make it an attractive moiety for drug design.[3][4] Piperazine derivatives have demonstrated a vast therapeutic spectrum, including applications as anticancer, antidepressant, and antiviral agents.[5][6]
The piperazinone core, a derivative of piperazine, offers a refined scaffold that maintains these beneficial properties while providing distinct structural constraints and opportunities for novel molecular interactions. This guide provides a comprehensive framework for benchmarking new piperazinone derivatives against established therapeutic agents, ensuring a rigorous and objective evaluation of their potential. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present a clear, data-driven comparison.
To visualize the foundational structure, the diagram below illustrates the core piperazinone scaffold and highlights the key positions (R1, R2, R3) that are synthetically accessible for creating a diverse chemical library. The strategic modification of these positions is central to tuning the pharmacological profile of the derivatives.
Caption: General chemical structure of a piperazinone derivative.
Part 1: Defining the Pharmacological Landscape
Before any direct comparison, it is crucial to understand the mechanism of action (MoA) for both the novel derivatives and the existing therapeutic agent. For this guide, we will consider a hypothetical scenario:
-
Novel Agent: "Piprazinostat," a new piperazinone derivative designed as a selective inhibitor of Bcr-Abl kinase, specifically targeting the T315I mutation which confers resistance to first-generation inhibitors like Imatinib.
-
Existing Agent: Imatinib, a well-established Bcr-Abl tyrosine kinase inhibitor and a blockbuster drug that also contains a piperazine moiety.[3][7]
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Imatinib binds to the ATP-binding site of the kinase domain in its inactive conformation, preventing phosphorylation of downstream substrates.[8] The T315I "gatekeeper" mutation sterically hinders Imatinib binding, leading to drug resistance. Piprazinostat is designed to overcome this by forming different hydrogen bonds and accommodating the isoleucine residue.
The signaling pathway below illustrates the central role of Bcr-Abl in CML and the points of intervention for both Imatinib and our novel derivative, Piprazinostat.
Caption: Bcr-Abl signaling pathway and points of therapeutic intervention.
Part 2: Head-to-Head Benchmarking: Experimental Protocols
Objective benchmarking requires robust, reproducible, and clinically relevant assays.[9] The goal is to generate high-quality data on potency, selectivity, and cellular efficacy to build a comprehensive performance profile.[10]
A. In Vitro Kinase Inhibition Assay (Potency Determination)
Rationale: This is the primary assay to determine the direct inhibitory effect of the compounds on the target enzyme. It provides the half-maximal inhibitory concentration (IC50), a key measure of potency. We choose a luminescence-based assay for its high sensitivity and broad dynamic range.
Protocol:
-
Reagents & Materials: Recombinant human Bcr-Abl (wild-type) and Bcr-Abl (T315I) enzymes, a suitable kinase substrate peptide, ATP, kinase assay buffer, and a commercial luminescence-based kinase assay kit.
-
Compound Preparation: Prepare a 10 mM stock solution of Piprazinostat and Imatinib in DMSO. Perform serial dilutions to create a 10-point concentration gradient (e.g., 100 µM to 1 nM).
-
Assay Procedure:
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. Incubate for 1 hour at 28°C.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of the luminescence detection reagent.
-
Measure luminescence on a plate reader.
-
-
Data Analysis & Validation:
-
Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control/100% activity).
-
Calculation: Convert luminescence signals to percent inhibition relative to controls.
-
IC50 Determination: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[11] The experiment should be run in triplicate to ensure statistical validity.
-
B. Cellular Proliferation Assay (Cellular Efficacy)
Rationale: While an in vitro assay measures target engagement, a cell-based assay determines if this translates to a functional anti-proliferative effect in a relevant cancer cell line. This is a critical step in assessing therapeutic potential.[12]
Protocol:
-
Cell Lines: Use K562 (Imatinib-sensitive, Bcr-Abl positive CML cell line) and Ba/F3 cells engineered to express either wild-type Bcr-Abl or the T315I mutant.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the same 10-point concentration gradient of Piprazinostat and Imatinib used previously. Incubate for 72 hours.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate as per the manufacturer's instructions to lyse cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Read luminescence on a plate reader.
-
-
Data Analysis & Validation:
-
Controls: Include untreated cells (100% viability) and wells with no cells (background).
-
GI50 Determination: Plot percent viability against the logarithm of compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
The workflow for benchmarking, from initial screening to validation, is a multi-step process designed to systematically filter and characterize compounds.
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
Part 3: Comparative Data Summary
The synthesis of data into a clear, comparative format is essential for decision-making. The tables below present hypothetical data from the experiments described above, directly comparing Piprazinostat to the existing agent, Imatinib.
Table 1: In Vitro Potency Against Bcr-Abl Kinase
| Compound | Target | IC50 (nM) | Fold Difference (vs. Imatinib) |
| Imatinib | Bcr-Abl (WT) | 25.0 | - |
| Bcr-Abl (T315I) | >10,000 | - | |
| Piprazinostat | Bcr-Abl (WT) | 15.0 | 1.7x more potent |
| Bcr-Abl (T315I) | 45.0 | >222x more potent |
Data are representative means from n=3 independent experiments.
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | GI50 (nM) | Key Feature |
| Imatinib | K562 (WT) | 250 | Effective |
| Ba/F3 (T315I) | >10,000 | Ineffective (Resistant) | |
| Piprazinostat | K562 (WT) | 180 | More potent than Imatinib |
| Ba/F3 (T315I) | 400 | Effective against resistant line |
Data are representative means from n=3 independent experiments.
Part 4: Synthesis and Expert Interpretation
The data presented provides a compelling, multi-faceted view of Piprazinostat's potential.
Expertise-Driven Insights:
-
Potency: The in vitro data (Table 1) clearly demonstrates that Piprazinostat is not only slightly more potent against wild-type Bcr-Abl but, critically, maintains potent activity against the T315I resistance mutation, whereas Imatinib is inactive.[8] This is a significant finding, suggesting a distinct binding mode that overcomes the steric hindrance of the gatekeeper mutation.
-
Cellular Efficacy: The cellular data (Table 2) validates the in vitro findings. The sub-micromolar GI50 of Piprazinostat in the T315I mutant cell line confirms that the compound can effectively penetrate the cell membrane, engage its target, and inhibit the downstream signaling that drives cell proliferation.[12] This is a crucial step in translating biochemical potency into a potential therapeutic effect.
Authoritative Grounding: The piperazine scaffold is a well-established pharmacophore in kinase inhibitors, often contributing to favorable pharmacokinetic properties.[3][13] The development of next-generation inhibitors that retain activity against resistance mutations is a clinically validated strategy in oncology drug development.[6] The benchmarking approach outlined here, moving from biochemical potency to cellular efficacy, represents a standard and robust paradigm in the preclinical evaluation of novel therapeutic agents.[10][14]
Conclusion and Future Directions
This guide demonstrates a rigorous, evidence-based approach to benchmarking a novel piperazinone derivative, Piprazinostat, against an established drug, Imatinib. The comparative data strongly support the hypothesis that Piprazinostat is a promising candidate for treating Imatinib-resistant CML.
The logical next steps in the drug development pipeline would involve:
-
Comprehensive Selectivity Profiling: Testing Piprazinostat against a broad panel of kinases to ensure it does not have significant off-target effects that could lead to toxicity.
-
In Vivo Pharmacokinetic (PK) Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of Piprazinostat in a mouse xenograft model of CML, using tumors derived from the T315I-mutant cell line.
By following this structured, data-driven benchmarking process, researchers and drug development professionals can make informed decisions, efficiently allocating resources to the most promising therapeutic candidates.
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A Researcher's Guide to Conformational Constraints in Peptide Mimetics: A Comparative Analysis
In the intricate dance of molecular recognition, conformation is king. For peptides destined for therapeutic applications, their inherent flexibility is often a double-edged sword, enabling potent interactions but also rendering them susceptible to proteolytic degradation and poor bioavailability. Peptide mimetics, or peptidomimetics, are engineered molecules that emulate the structure and function of natural peptides but with enhanced pharmacological properties. A key strategy in their design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby increasing receptor affinity, selectivity, and metabolic stability.
This guide provides a comparative analysis of the conformational constraints of different classes of peptide mimetics, offering insights into their design principles and the experimental validation of their structural properties. We will delve into the specifics of α-helix and β-turn mimetics, presenting a critical evaluation of their conformational rigidity and utility in drug discovery.
The Rationale for Conformational Constraint
The biological activity of a peptide is dictated by the three-dimensional arrangement of its amino acid side chains, which interact with specific pockets on a target receptor. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, only a fraction of which may be biologically active. This conformational entropy comes at a thermodynamic cost upon binding to a receptor. By pre-organizing a peptide mimetic into its bioactive conformation, we reduce this entropic penalty, leading to a more favorable binding free energy.
α-Helix Mimetics: Scaffolding for Protein-Protein Interactions
The α-helix is a prevalent secondary structure motif at the interface of protein-protein interactions (PPIs), making it a prime target for mimetic design.[1] These interactions are often mediated by a specific spatial arrangement of "hot-spot" amino acid residues. α-helix mimetics are scaffolds designed to project functional groups in a similar spatial orientation to these key residues.
Classes of α-Helix Mimetics
Several scaffolds have been developed to mimic the α-helical conformation, with varying degrees of conformational rigidity and synthetic accessibility. Here, we compare three prominent examples: terphenyls, oligobenzamides, and oligooxopiperazines.
-
Terphenyl Scaffolds: These non-peptidic scaffolds feature a series of connected phenyl rings that create a rigid, rod-like structure.[2] The substitution pattern on the phenyl rings can be tailored to mimic the i, i+4, and i+7 residues of an α-helix, which lie on the same face of the helix. The staggered conformation of the terphenyl backbone due to steric interactions further enhances the mimicry of the staggered arrangement of these residues on a natural α-helix.[2]
-
Oligobenzamide Scaffolds: These mimetics are composed of repeating benzamide units. They offer a more synthetically accessible alternative to terphenyls and can also be designed to present side chains that mimic the key residues of an α-helix.[3] Some designs are capable of mimicking two faces of an α-helix simultaneously.[3]
-
Oligooxopiperazine Scaffolds: These non-peptidic helix mimetics are derived from α-amino acids and possess chiral backbones.[4] Spectroscopic and computational studies have shown that oligooxopiperazine dimers can adopt stable conformations that effectively reproduce the spatial arrangement of the i, i+4, and i+7 residues of an α-helix.[4]
β-Turn Mimetics: Inducing Reversals in Polypeptide Chains
β-turns are secondary structure motifs that cause a reversal in the direction of the polypeptide chain. They are crucial for the proper folding and function of many proteins and peptides. β-turn mimetics are designed to induce a similar turn, often to stabilize a desired conformation or to mimic the turn region of a bioactive peptide.
Types of β-Turns and Their Mimetics
β-turns are classified into several types based on the dihedral angles (φ, ψ) of the two central residues (i+1 and i+2). The most common are type I, I', II, and II'.[5][6]
| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |
| I | -60° | -30° | -90° | 0° |
| I' | 60° | 30° | 90° | 0° |
| II | -60° | 120° | 80° | 0° |
| II' | 60° | -120° | -80° | 0° |
| VIII | -60° | -30° | -120° | 120° |
| VIa1 | -60° | 120° | -90° | 0° |
| VIa2 | -120° | 120° | -60° | 0° |
| VIb | -135° | 135° | -75° | 160° |
| IV | Miscellaneous | Miscellaneous | Miscellaneous | Miscellaneous |
Table 1: Ideal dihedral angles for various β-turn types.[6][7]
A variety of chemical scaffolds have been developed to mimic these turns. For example, hydrazino peptides have been shown to adopt a folded structure that is topologically similar to a type II' β-turn.[8] The design of β-turn mimetics often involves creating cyclic structures or incorporating rigid building blocks that restrict the conformational freedom of the peptide backbone.
Experimental and Computational Analysis of Conformational Constraints
A combination of experimental and computational techniques is essential for the comprehensive analysis of the conformational properties of peptide mimetics.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution.[9] For peptide mimetics, NMR can provide information on dihedral angles, inter-proton distances (through Nuclear Overhauser Effect, NOE), and solvent accessibility of amide protons.[10]
X-ray Crystallography: This technique provides high-resolution structural information of molecules in the solid state.[11][12] For peptide mimetics that can be crystallized, X-ray crystallography offers a detailed picture of their preferred conformation.[8]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides and proteins in solution.[4] The characteristic CD spectra of α-helices, β-sheets, and random coils can be used to assess the degree to which a peptide mimetic adopts a particular secondary structure.
Computational Methods
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the conformational landscape of a molecule.[13][14][15] By simulating the movement of atoms over time, MD can be used to explore the accessible conformations of a peptide mimetic and to calculate the relative populations of different conformational states.[13]
Experimental Protocols
Protocol 1: Conformational Analysis by 2D NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide mimetic in a suitable deuterated solvent (e.g., D₂O, d₆-DMSO) to a concentration of 1-5 mM.
-
Data Acquisition: Record a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification, NOESY (Nuclear Overhauser Effect Spectroscopy) for distance restraints, and HSQC (Heteronuclear Single Quantum Coherence) if isotopically labeled.[7]
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the molecule.
-
Structural Calculations: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
-
Structure Validation: Assess the quality of the calculated structures based on agreement with experimental data and stereochemical parameters.
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the peptide mimetic in a suitable buffer (e.g., phosphate buffer) with a concentration typically in the range of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas and turn on the lamp. Allow the instrument to warm up for at least 30 minutes.
-
Data Collection: Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Data Processing: Subtract the spectrum of the buffer from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity.
-
Secondary Structure Estimation: Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Protocol 3: High-Resolution Structure Determination by X-ray Crystallography
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the peptide mimetic.[12][16][17]
-
Data Collection: Mount a single crystal and collect X-ray diffraction data, often at a synchrotron source for high-intensity X-rays.[11][12]
-
Structure Solution: Determine the phases of the diffraction data using methods like molecular replacement (if a homologous structure is available) or direct methods.[11]
-
Model Building and Refinement: Build an atomic model of the peptide mimetic into the calculated electron density map and refine the model to improve its fit to the experimental data.[12]
-
Structure Validation: Assess the quality of the final structure using various metrics (e.g., R-factor, Ramachandran plot).
Protocol 4: Conformational Sampling by Molecular Dynamics (MD) Simulation
-
System Setup: Create a starting 3D structure of the peptide mimetic. Solvate the molecule in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide mimetic.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the major conformations, calculate structural parameters (e.g., RMSD, dihedral angles), and determine the free energy landscape.
Visualizing Workflows and Concepts
Caption: Classes of peptide mimetics.
Conclusion
The rational design of conformationally constrained peptide mimetics is a powerful strategy in modern drug discovery. By understanding the principles of conformational constraint and employing a combination of experimental and computational techniques, researchers can develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This guide has provided a comparative overview of different classes of peptide mimetics and the methods used to characterize their conformational properties, with the aim of aiding researchers in this exciting and rapidly evolving field.
References
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Molecular Modeling of Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Protein X-ray Structure Determination Tutorial: Steps 0-1 Flow of X-ray Crystallographic Analysis and Construction of the Analytical Environment. (2023, July 9). Qiita. Retrieved from [Link]
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Four steps are important to solve a protein structure by X-ray... (n.d.). ResearchGate. Retrieved from [Link]
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X-ray Crystallography: Seeding Technique with Cytochrome P450 Reductase. (2022, November 5). Bio-protocol. Retrieved from [Link]
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Basic structures of peptidomimetics discussed in the present review. (n.d.). ResearchGate. Retrieved from [Link]
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The dihedral angles of b-turn types.[18] (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-oxopiperazin-2-yl)acetate
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the proper management of chemical reagents is paramount to ensuring personnel safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS No. 33422-35-4), a heterocyclic compound utilized in synthetic chemistry. As a Senior Application Scientist, my aim is to equip you with not just a procedure, but a framework for thinking about chemical waste management that is rooted in scientific principles and regulatory compliance.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following primary hazard:
| Hazard Classification | GHS Category | Hazard Statement |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Source: AK Scientific, Inc. Safety Data Sheet[1]
While the available data sheet does not list other acute toxicities, the piperazine moiety, a structural component of this compound, is associated with more severe hazards, including skin burns and allergic reactions[2][3]. Therefore, a conservative approach, treating the compound as potentially hazardous beyond its known eye irritancy, is a cornerstone of a robust safety culture.
Immediate Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[4].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. Adherence to the following procedure ensures compliance with general laboratory safety standards set forth by OSHA (29 CFR 1910.1450) and environmental regulations[5][6][7].
Phase 1: Waste Segregation and Containerization
-
Designate a Waste Container: Select a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid to prevent the release of vapors[4][8].
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include the full chemical name, "this compound," and list any solvents or other chemicals present in the waste mixture. Include the appropriate GHS hazard pictogram for eye irritation[9].
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound waste into the designated container. Minimize dust generation during this process[1].
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in the hazardous waste container[4].
-
Solutions: If disposing of solutions containing the compound, do not mix with incompatible waste streams. For instance, keep acidic and basic solutions separate[8].
-
Phase 2: Storage and Decontamination
-
Secure Storage: Keep the hazardous waste container tightly sealed at all times, except when adding waste. Store the container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials[4][10].
-
Decontamination: Thoroughly decontaminate any non-disposable equipment, such as spatulas or glassware, that has come into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. Dispose of any contaminated cleaning materials as hazardous waste[2].
Phase 3: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[4][11].
-
Recommended Disposal Method: High-temperature incineration at an approved facility is the recommended final disposal method for this type of organic chemical waste[4].
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations[2][12].
Crucially, do not dispose of this compound down the drain or in regular trash. [4]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation[2].
-
Contain the Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or silica gel[4].
-
Collect and Dispose: Carefully collect the absorbed material into your designated hazardous waste container.
-
Clean the Area: Thoroughly clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.).
- OSHA. (n.d.).
- BenchChem. (n.d.).
- AK Scientific, Inc. (n.d.). Ethyl 2-(3-oxo-2-piperazinyl)
- OSHA. (n.d.). 1910.
- MasterControl. (n.d.). 29 CFR 1910.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- U.S. Environmental Protection Agency. (n.d.).
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
- VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste.
- Santa Cruz Biotechnology. (n.d.).
- Fisher Scientific. (2010, November 24).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. uswonline.com [uswonline.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling Ethyl 2-(3-oxopiperazin-2-yl)acetate
A Researcher's Guide to Safely Handling Ethyl 2-(3-oxopiperazin-2-yl)acetate
An In-Depth Manual for Drug Development Professionals on Ensuring Safety and Procedural Integrity
As a novel compound in the landscape of pharmaceutical research, this compound presents both opportunities for discovery and responsibilities for safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and logistical precision. By understanding the inherent risks and implementing the robust protocols outlined below, your laboratory can maintain a secure environment conducive to groundbreaking research.
Section 1: Hazard Identification and Immediate Safety Concerns
This compound is classified with several key hazard statements that demand immediate attention and respect. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Understanding these hazards is the first step in mitigating risk.
-
Eye Irritation: The compound is known to cause serious eye irritation (H319).[1]
-
Skin Irritation: It may cause skin irritation (H315), characterized by itching, scaling, reddening, or blistering.[1][2]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation (H335).[2][3]
Given these potential health effects, which can range from mild irritation to more severe outcomes with overexposure, a proactive and informed approach to safety is paramount.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following table outlines the essential PPE and the rationale for its use.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] Provides a seal around the eyes to protect against splashes and fumes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for incidental contact.[5] For prolonged handling, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat or Protective Suit | A standard lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashes, a chemical-resistant suit is recommended. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator is necessary if working outside of a fume hood or if there is a risk of dust or aerosol formation.[6] The specific type of cartridge should be selected based on the potential concentration of airborne particles. |
Section 3: Safe Handling and Operational Protocols
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
3.1. Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment Check: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][2]
-
Gather all Necessary PPE: Before handling the compound, don all the required PPE as outlined in the table above.
3.2. Handling the Compound
-
Avoid Inhalation and Contact: Use tools (spatulas, scoops) to handle the solid material to avoid direct skin contact.[1]
-
Minimize Dust Formation: Handle the compound gently to minimize the generation of dust.[1]
-
Container Management: Keep the container tightly closed when not in use.[1][2]
-
No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the handling area.[1][2]
3.3. Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of single-use items properly.
Safe Handling Workflow
Caption: A visual representation of the step-by-step workflow for safely handling this compound.
Section 4: Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is critical.
4.1. Spill Response
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[7]
-
Contain the Spill: For small spills, use an inert absorbent material to contain the substance.[1]
-
Clean-Up: Carefully sweep or vacuum the contained material into a suitable, labeled disposal container.[1]
-
Decontaminate: Clean the spill area thoroughly.
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Section 5: Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.
5.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]
5.2. Disposal
-
Dispose of this chemical in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
By integrating these safety protocols and logistical plans into your laboratory's standard operating procedures, you can foster a culture of safety and responsibility, ensuring that your valuable research can proceed without compromising the well-being of your team.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Unspecified Supplier. (2025). Material Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
